2-amino-3-(3,4,5-trifluorophenyl)propanoic Acid
Description
Properties
IUPAC Name |
2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCVRLOYOHGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380733 | |
| Record name | 3,4,5-Trifluoro-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-26-5 | |
| Record name | 3,4,5-Trifluoro-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trifluorophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the non-proteinogenic amino acid, 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid, also known as 3,4,5-trifluorophenylalanine. This compound is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluorinated phenyl ring, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.
Synthetic Pathway
The most common and established method for the synthesis of 3,4,5-trifluorophenylalanine is the Erlenmeyer-Plöchl azalactone synthesis.[1][2] This classical method involves the condensation of an aromatic aldehyde, in this case, 3,4,5-trifluorobenzaldehyde, with an N-acylglycine, typically N-acetylglycine, to form an azalactone intermediate. This intermediate is subsequently hydrolyzed to yield the desired amino acid.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 4-(3,4,5-Trifluorobenzylidene)-2-methyloxazol-5(4H)-one (Azalactone Intermediate)
Materials:
-
3,4,5-Trifluorobenzaldehyde
-
N-Acetylglycine
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Ethanol
Procedure:
-
A mixture of 3,4,5-trifluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated with stirring in an oil bath at 100-110°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Ethanol is slowly added to the cooled mixture to precipitate the yellow azalactone.
-
The solid precipitate is collected by filtration, washed with cold ethanol and then water, and dried under vacuum.
Synthesis of this compound (Final Product)
Materials:
-
4-(3,4,5-Trifluorobenzylidene)-2-methyloxazol-5(4H)-one
-
Hydriodic Acid (57%)
-
Red Phosphorus
-
Glacial Acetic Acid
-
Sodium Hydroxide or Ammonium Hydroxide solution
-
Ethanol
Procedure:
-
A suspension of the dried azalactone (1.0 eq) and red phosphorus (2.5 eq) is prepared in glacial acetic acid.
-
Hydriodic acid (57%, 5.0 eq) is added dropwise to the suspension with stirring.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is filtered to remove excess phosphorus.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in water and washed with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.
-
The aqueous layer is then neutralized to its isoelectric point (around pH 5-6) with a solution of sodium hydroxide or ammonium hydroxide to precipitate the amino acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
If necessary, the product can be further purified by recrystallization from a water/ethanol mixture.[3]
Characterization Data
The following tables summarize the expected and reported characterization data for this compound and its protected precursor.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₉H₈F₃NO₂ | 219.16 | White to off-white solid | Not explicitly found, but expected to be a high-melting solid |
| Boc-3,4,5-trifluoro-L-phenylalanine | C₁₄H₁₆F₃NO₄ | 319.28 | Off-white powder | 94 - 100 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (Expected) | ¹³C NMR (Expected) | ¹⁹F NMR (Expected) | Mass Spectrometry (m/z) |
| This compound | δ ~7.0-7.2 (m, 2H, Ar-H), ~4.0 (t, 1H, α-CH), ~3.2 (d, 2H, β-CH₂) | Aromatic carbons (4 signals), C=O, α-C, β-C | Signals corresponding to the 3, 4, and 5 positions on the phenyl ring. | [M+H]⁺: 220.0580, [M+Na]⁺: 242.0399[4] |
| Boc-3,4,5-trifluoro-L-phenylalanine | Signals for Boc group (~1.4 ppm), aromatic, α- and β-protons. | Signals for Boc group carbons, aromatic carbons, C=O, α-C, β-C. | Similar to the unprotected amino acid. | Not found |
Note: NMR chemical shifts are highly dependent on the solvent and pH. The expected values are approximate. For fluorinated compounds, the ¹³C NMR signals of carbons bearing fluorine or in close proximity will show splitting due to C-F coupling.[5]
Signaling Pathways and Experimental Logic
The synthesis of this compound does not directly involve signaling pathways. However, the logical flow of the experimental design is crucial for successful synthesis and purification. The following diagram illustrates the decision-making process and key steps in the experimental workflow.
Caption: Logical workflow for the synthesis and purification of the target amino acid.
This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are advised to consult the primary literature for further details and to adapt the protocols as needed for their specific laboratory conditions and applications.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - 3,4,5-trifluorophenylalanine (C9H8F3NO2) [pubchemlite.lcsb.uni.lu]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
An In-depth Technical Guide to 3,4,5-Trifluorophenylalanine: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorophenylalanine is a non-canonical amino acid that has emerged as a valuable tool in chemical biology, drug discovery, and materials science. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic and steric properties, offering researchers a powerful handle to modulate the function of peptides and proteins. This guide provides a comprehensive overview of the physical and chemical properties of 3,4,5-trifluorophenylalanine, detailed experimental protocols for its use, and a discussion of its applications in scientific research.
Physical and Chemical Properties
The defining feature of 3,4,5-trifluorophenylalanine is the trifluorinated phenyl ring, which significantly alters its physicochemical properties compared to natural phenylalanine. These modifications include increased hydrophobicity and altered electronic distribution within the aromatic ring, making it a valuable probe for studying protein environments and interactions.
Table 1: Physical and Chemical Properties of 3,4,5-Trifluoro-L-phenylalanine and its Derivatives
| Property | 3,4,5-Trifluoro-L-phenylalanine | Boc-3,4,5-trifluoro-L-phenylalanine | Fmoc-3,4,5-trifluoro-L-phenylalanine |
| CAS Number | 646066-73-1[1] | 205445-54-1 | 205526-30-3 |
| Molecular Formula | C₉H₈F₃NO₂[1] | C₁₄H₁₆F₃NO₄ | C₂₄H₁₈F₃NO₄ |
| Molecular Weight | 219.16 g/mol [1] | 319.28 g/mol | 441.41 g/mol |
| Appearance | Off-white solid[1] | Off-white powder | White to off-white powder |
| Melting Point (°C) | Not available | 94 - 100 | Not available |
| Boiling Point (°C) | 303.8 ± 42.0 (Predicted)[2] | Not available | Not available |
| pKa | 2.12 ± 0.30 (Predicted)[2] | Not available | Not available |
| Solubility | Soluble in water, methanol, ethanol, and DMSO.[2][3][4] | Soluble in DMF and NMP. | Soluble in DMF and NMP.[5] |
| Purity | ≥ 98% (HPLC, Chiral purity)[1] | ≥ 98% (HPLC) | ≥ 98% (Assay) |
Spectral Properties
The fluorine atoms on the phenyl ring provide a unique spectroscopic handle, particularly for ¹⁹F NMR studies.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-proton, β-protons, and the aromatic protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituents.
-
¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe of the local environment of the amino acid. The chemical shifts of the fluorine atoms are highly sensitive to changes in protein conformation, ligand binding, and other molecular interactions.[1][6][7][8][9]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amino acid functional groups, including N-H stretching of the amine, C=O stretching of the carboxylic acid, and C-F stretching of the fluorinated aromatic ring.[10][11][12][13] For L-phenylalanine, characteristic bands include those for the charged NH₃⁺ group (asymmetric and symmetric stretching and deformation), the carboxylate COO⁻ group (asymmetric vibrations), and aromatic C=C stretching.[11]
-
UV-Vis Spectroscopy: Aromatic amino acids like phenylalanine and its derivatives absorb UV light. The introduction of fluorine atoms can cause a slight shift in the absorption maximum.[14][15][16]
Experimental Protocols
Synthesis of 3,4,5-Trifluorophenylalanine
Several synthetic routes to fluorinated phenylalanines have been reported, often involving multi-step procedures. A common strategy involves the alkylation of a glycine equivalent with a fluorinated benzyl halide.[17]
Illustrative Synthesis Workflow:
Caption: A generalized workflow for the synthesis of 3,4,5-trifluorophenylalanine.
Detailed Protocol (Adapted from literature for similar compounds):
-
Preparation of the Glycine Synthon: A chiral glycine equivalent, such as the Ni(II) complex of the Schiff base of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is prepared.
-
Alkylation: The glycine synthon is deprotonated with a strong base (e.g., potassium hydroxide) and then reacted with 3,4,5-trifluorobenzyl bromide in a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature.
-
Hydrolysis: The resulting complex is hydrolyzed with aqueous hydrochloric acid to cleave the chiral auxiliary and deprotect the amino and carboxyl groups.
-
Purification: The crude 3,4,5-trifluorophenylalanine is purified by recrystallization from a solvent mixture such as water/ethanol or by column chromatography on silica gel.[18]
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-protected 3,4,5-trifluorophenylalanine is commercially available and can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[5][19][20][21][22][23]
SPPS Workflow:
Caption: A standard workflow for incorporating Fmoc-3,4,5-trifluorophenylalanine into a peptide using SPPS.
Detailed Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Amino Acid Coupling: Dissolve Fmoc-3,4,5-trifluoro-L-phenylalanine (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF. Add an amine base (e.g., DIPEA) and add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Site-Specific Incorporation into Proteins in E. coli
Genetic code expansion techniques enable the site-specific incorporation of non-canonical amino acids like 3,4,5-trifluorophenylalanine into proteins in response to a nonsense codon (e.g., the amber codon, UAG).[23][24][25][26] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.
Workflow for In Vivo Incorporation:
Caption: A general workflow for the site-specific incorporation of 3,4,5-trifluorophenylalanine into proteins in E. coli.
Detailed Protocol:
-
Plasmid Construction: Prepare two plasmids: one encoding the protein of interest with an in-frame amber (UAG) codon at the desired incorporation site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 3,4,5-trifluorophenylalanine.
-
Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.
-
Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics.
-
Induction and Amino Acid Supplementation: When the cell culture reaches the mid-log phase of growth, induce protein expression (e.g., with IPTG) and supplement the medium with 3,4,5-trifluorophenylalanine (typically at a concentration of 1-2 mM).
-
Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25 °C) to allow for efficient protein expression and incorporation of the unnatural amino acid.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the target protein using standard techniques (e.g., affinity chromatography based on a purification tag).
-
Analysis: Confirm the successful incorporation of 3,4,5-trifluorophenylalanine by mass spectrometry.
Applications in Research and Drug Development
The unique properties of 3,4,5-trifluorophenylalanine make it a versatile tool for a range of applications.
¹⁹F NMR Spectroscopy
The primary application of 3,4,5-trifluorophenylalanine is as a probe for ¹⁹F NMR studies of protein structure, dynamics, and interactions.[1][6][7][8][9] The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle conformational changes that may not be observable by other techniques.
Protein Engineering and Drug Design
Incorporation of 3,4,5-trifluorophenylalanine can enhance the stability and biological activity of peptides and proteins. The fluorinated phenyl ring can participate in favorable interactions within the protein core or at protein-protein interfaces. In drug design, the introduction of fluorine can improve metabolic stability and binding affinity of peptide-based therapeutics.
Investigating Cellular Signaling Pathways
Proteins containing 3,4,5-trifluorophenylalanine can be used to dissect molecular interactions within signaling pathways. By replacing a key phenylalanine residue with its trifluorinated analog, researchers can probe the importance of aromatic interactions in protein-protein recognition events, such as those occurring in receptor tyrosine kinase (RTK) or G-protein coupled receptor (GPCR) signaling cascades.[27][28][29][30][31][32][33][34][35]
Conceptual Signaling Pathway Investigation:
Caption: A conceptual diagram illustrating how a protein containing 3,4,5-trifluorophenylalanine can be used to study interactions within a receptor tyrosine kinase signaling pathway.
Conclusion
3,4,5-Trifluorophenylalanine is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its unique physical and chemical properties, coupled with established methods for its synthesis and incorporation into biopolymers, provide a robust platform for investigating fundamental biological processes and for the development of novel therapeutics and materials. This guide serves as a foundational resource for scientists and professionals seeking to leverage the potential of this valuable non-canonical amino acid in their research endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. biophysics.org [biophysics.org]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iosrjournals.org [iosrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 20. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 21. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Site-specific incorporation of BpF into ubiquitin-like proteins (UBLs) in E. coli [protocols.io]
- 25. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Toward fluorescent probes for G-protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Cell signaling by receptor-tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 32. G protein-coupled receptor signaling analysis using homogenous time-resolved Förster resonance energy transfer (HTRF®) technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Negative Regulation of Receptor Tyrosine Kinase (RTK) Signaling: A Developing Field - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A Network of G Protein αi Signaling Partners is Revealed by Proximity Labeling Proteomics and Includes PDZ-RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Trifluorinated Phenylalanine Analogs
The strategic incorporation of fluorine into amino acids has revolutionized peptide and protein engineering, offering a powerful tool to modulate biological activity and enhance pharmacokinetic profiles. Among these, trifluorinated derivatives of phenylalanine are particularly noteworthy for their profound impact on medicinal chemistry and chemical biology. The introduction of a trifluoromethyl (CF3) group, known for its strong electron-withdrawing nature and high lipophilicity, imparts unique physicochemical properties that can significantly influence the parent molecule's conformation, metabolic stability, and binding affinity.[1][2]
This technical guide provides a comprehensive exploration of the synthesis, incorporation, and biological activities of trifluorinated phenylalanine analogs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Synthesis and Incorporation of Trifluorinated Phenylalanine Analogs
The accessibility of trifluorinated phenylalanine analogs is crucial for their application. Various synthetic methods have been developed to access these compounds. Key strategies include Negishi cross-coupling reactions to form the carbon-carbon bond between a pre-functionalized aryl bromide and a protected β-iodoalanine, as well as the ozonolysis of olefin precursors to yield trifluoromethyl ketone functionalities.[3][4] These methods have been scaled to produce gram quantities, facilitating their use in peptide synthesis and protein engineering.[3]
Incorporation into Peptides
Trifluorinated phenylalanine analogs can be readily incorporated into peptide scaffolds using standard solid-phase peptide synthesis (SPPS) with coupling reagents like HCTU or EDC/HOBt.[1][3] This allows for the precise, site-specific placement of the analog within a peptide sequence to modulate its properties.
Biosynthetic Incorporation into Proteins
For protein-level studies, these analogs can be incorporated biosynthetically in vivo. This is often achieved using E. coli expression systems where an evolved, polyspecific aminoacyl-tRNA synthetase/tRNA pair is used to recognize the non-canonical amino acid and incorporate it in response to a nonsense codon (e.g., an amber stop codon, TAG).[5][6][7] This site-specific incorporation allows for the production of proteins with single or multiple fluorinated residues for detailed biochemical and structural analysis.[5]
Impact on Protein Structure and Stability
Incorporating highly fluorinated amino acids can significantly enhance the stability of peptides and proteins, a phenomenon often referred to as the "fluoro-stabilization effect".[8] The strong carbon-fluorine bond increases resistance to metabolic degradation by shielding vulnerable peptide bonds from proteolytic enzymes, which can extend a peptide's in vivo half-life.[1][9] Furthermore, fluorination of hydrophobic residues within a protein's core can dramatically increase its stability against thermal and chemical denaturation.[10][11]
The trifluoromethyl group's electronic properties also alter non-covalent interactions. Serial fluorination of phenylalanine's aromatic ring systematically decreases its capacity for cation-π interactions, which are crucial for molecular recognition and protein stability.[5][7] This allows researchers to finely tune these interactions to probe their contribution to protein function.
| Parameter | Native Phenylalanine | Trifluorinated Phenylalanine Analogs | Reference |
| Protein Stability (ΔG°fold) | -18.0 ± 0.2 kcal/mol (α4H bundle) | -27.6 ± 0.1 kcal/mol (α4F3a, 50% fluorocarbon core) | [10] |
| Cation-π Binding Potential | 100% (vs. Na+) | ~40-60% (depending on cation) | [5][7] |
| Metabolic Stability | Susceptible to enzymatic degradation | Increased resistance to proteases | [1][2][9] |
Table 1: Quantitative Impact of Fluorination on Protein Properties.
Biological Activities and Applications
The unique properties conferred by trifluorination have been leveraged across various applications, from developing potent enzyme inhibitors to creating advanced imaging agents.
Enzyme Inhibition
Phenylalanine analogs containing a trifluoromethyl ketone group are highly effective transition-state analog inhibitors of serine proteases.[12] The powerful electron-withdrawing effect of the CF3 group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine residue. This forms a stable hemiacetal adduct that mimics the tetrahedral intermediate of peptide bond cleavage, thus potently inhibiting the enzyme.[12] This strategy has been applied to develop inhibitors for proteases like chymotrypsin and elastase.[12]
Modulation of G-Protein Coupled Receptor (GPCR) Signaling
Fluorinated phenylalanine analogs have been incorporated into peptide ligands to modulate their interaction with GPCRs. The altered electronic properties of the fluorinated aromatic ring can lead to more favorable interactions within the receptor's binding pocket, enhancing binding affinity and potency.[13][14] For example, substituting phenylalanine with 4-fluoro-phenylalanine in the opioid peptide biphalin significantly increases its affinity for both μ- and δ-opioid receptors.[13] This principle extends to trifluorinated analogs, where the significant change in lipophilicity and electronic character can be used to optimize ligand-receptor interactions.
Probes for ¹⁹F NMR Spectroscopy
Fluorine's favorable NMR properties—including a spin of ½, 100% natural abundance, and high sensitivity—make it an excellent probe for studying protein structure, dynamics, and interactions.[15][16] Because fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window for observation.[15] Trifluorinated phenylalanine analogs, when incorporated into a protein, serve as sensitive reporters. Changes in the ¹⁹F chemical shift can indicate subtle conformational changes, ligand binding events, or alterations in the local electrostatic environment.[6][15]
| Analog | Protein | Application | Reference |
| 3-F-Phenylalanine | Avian Lysozyme | Ligand Binding Studies | [6] |
| 4-F-Phenylalanine | E. coli Leucine Receptor | Substrate Binding Measurement | [17] |
| 3,5-diF-Phenylalanine | Generic Protein | Protein Stability and Folding | [15] |
| 4-(Trifluoromethyl)-L-Phenylalanine | Generic Protein | NMR Probe for Structure/Dynamics | [16] |
Table 2: Examples of Fluorinated Phenylalanine Analogs in NMR Studies.
PET Imaging Agents
Radio-labeled non-natural amino acids, particularly those containing ¹⁸F (t₁/₂ = 109.8 min), are valuable tracers for positron emission tomography (PET) imaging, especially for detecting malignant tumors that exhibit increased amino acid metabolism.[8][18] Fluorinated phenylalanine derivatives such as p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP) have been developed and evaluated as potential tumor imaging agents, showing specific accumulation in tumor cells and providing a basis for developing trifluorinated analogs for similar applications.[18]
Detailed Experimental Protocols
Protocol: Biosynthetic Incorporation of 4-Trifluoromethyl-L-Phenylalanine
This protocol is adapted from established methods for incorporating non-canonical amino acids into proteins expressed in E. coli.[9][16]
-
Transformation : Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing the gene for the protein of interest with an in-frame amber (TAG) stop codon at the desired incorporation site, and a second plasmid encoding the evolved aminoacyl-tRNA synthetase/tRNA pair specific for the trifluorinated analog.
-
Starter Culture : Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture : Inoculate 1L of minimal medium (e.g., M9) supplemented with antibiotics using the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction and Supplementation : Add 4-(Trifluoromethyl)-L-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Incubation : Reduce the temperature to 18-25°C and continue to incubate the culture for 18-20 hours with shaking.
-
Harvesting and Purification : Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). The labeled protein can then be purified from the cell lysate using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verification : Confirm successful incorporation of the analog using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol: ¹⁹F NMR Ligand Binding Assay
This protocol outlines a typical experiment to monitor protein-ligand interactions using a protein labeled with a trifluorinated phenylalanine analog.[15]
-
Sample Preparation : Prepare the labeled protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0) containing 10% D₂O for the field-frequency lock. The typical protein concentration is 100-500 µM. Transfer the sample to a high-quality NMR tube.
-
Ligand Preparation : Prepare a concentrated stock solution (e.g., 20-50x) of the ligand to be tested in the same NMR buffer.
-
Initial Spectrum : Acquire a baseline 1D ¹⁹F NMR spectrum of the protein alone.
-
Titration : Add small, incremental aliquots of the ligand stock solution to the protein sample. After each addition, gently mix the sample and acquire another 1D ¹⁹F spectrum.
-
Data Analysis : Monitor the changes in the ¹⁹F NMR signals. Ligand binding can cause chemical shift perturbations (CSPs), changes in signal intensity, or line broadening. By plotting the change in chemical shift against the ligand concentration, a binding curve can be generated and the dissociation constant (Kd) can be determined.
Conclusion
Trifluorinated phenylalanine analogs are versatile and powerful tools in chemical biology and drug development. Their incorporation into peptides and proteins can confer enhanced metabolic and thermal stability, modulate biological activity, and provide unique probes for biophysical studies.[1][8][10] From designing potent enzyme inhibitors and optimizing receptor ligands to enabling advanced imaging and NMR techniques, the applications of these analogs continue to expand.[12][15][18] The continued development of robust synthetic and biosynthetic methods ensures that trifluorinated phenylalanine analogs will remain at the forefront of protein engineering and therapeutic design.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 17. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid
Introduction: This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid. As a fluorinated analog of the amino acid phenylalanine, this compound is of significant interest in medicinal chemistry for its potential to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptides and small molecules.[1] Due to the absence of publicly available experimental spectra for this specific molecule, this guide provides a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established principles and data from analogous structures. Furthermore, it outlines comprehensive experimental protocols for acquiring this data.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic signatures of this compound. These predictions are based on the known effects of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be highly informative. Spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O).
Predicted ¹H NMR Data: The proton NMR spectrum is expected to show signals corresponding to the amino acid backbone and the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |
| α-H | ~4.0 - 4.5 | Triplet (t) | JHα-Hβ ≈ 6-8 Hz | The chemical shift is typical for an α-proton in an amino acid. |
| β-H₂ | ~3.1 - 3.5 | Doublet (d) | JHβ-Hα ≈ 6-8 Hz | These two protons are diastereotopic and may appear as a multiplet. |
| Ar-H | ~7.0 - 7.5 | Triplet (t) | JH-F ≈ 8-10 Hz | The two protons on the aromatic ring are equivalent and will couple to the two adjacent fluorine atoms. |
| -NH₂ / -COOH | Variable | Broad singlet | N/A | These protons are exchangeable with the deuterated solvent and may not be observed or may appear as a broad signal. |
Predicted ¹³C NMR Data: The carbon NMR spectrum will show distinct signals for the carboxylic acid, the amino acid backbone, and the fluorinated aromatic ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxyl) | ~170 - 180 | The chemical shift is characteristic of a carboxylic acid carbon.[2] |
| C-α | ~55 - 65 | Typical range for an α-carbon of an amino acid. |
| C-β | ~35 - 45 | Aliphatic methylene carbon attached to the aromatic ring. |
| C-Ar (C-F) | ~135 - 155 (d) | Carbons directly bonded to fluorine will show large C-F coupling. The signals for C3/C5 and C4 will be distinct. |
| C-Ar (C-H) | ~110 - 120 (t) | Carbons bonded to hydrogen will show smaller C-F coupling to the neighboring fluorine atoms. |
| C-Ar (C-Cβ) | ~125 - 135 (m) | The carbon attached to the propanoic acid side chain will show complex coupling to multiple fluorine atoms. |
Predicted ¹⁹F NMR Data: ¹⁹F NMR is crucial for confirming the fluorine substitution pattern. The spectrum is expected to be relatively simple due to molecular symmetry.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |
| F-3, F-5 | -130 to -140 | Doublet (d) | JF-F ≈ 15-25 Hz | These two fluorine atoms are equivalent. |
| F-4 | -155 to -165 | Triplet (t) | JF-F ≈ 15-25 Hz | This fluorine atom is coupled to the two adjacent fluorine atoms at positions 3 and 5. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Attenuated Total Reflectance (ATR) is a suitable technique for analyzing solid amino acid samples.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3200 - 2800 | O-H stretch | Carboxylic Acid | Strong, Broad |
| 3100 - 3000 | N-H stretch | Amino Group (as -NH₃⁺) | Medium, Broad |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong |
| 1650 - 1580 | N-H bend | Amino Group (as -NH₃⁺) | Medium |
| 1500 - 1400 | C-C stretch | Aromatic Ring | Medium |
| 1350 - 1150 | C-F stretch | Aryl Fluoride | Strong |
| 1250 - 1000 | C-O stretch | Carboxylic Acid | Strong |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a soft ionization technique ideal for amino acids, typically showing the protonated molecular ion.
Predicted Mass Spectrometry Data:
| Ion | Formula | Predicted m/z (Monoisotopic) | Notes |
| [M+H]⁺ | C₉H₉F₃NO₂ + H⁺ | 236.0580 | The protonated molecular ion is expected to be the base peak in positive ion mode. |
| [M-H]⁻ | C₉H₉F₃NO₂ - H⁻ | 234.0434 | The deprotonated molecular ion would be observed in negative ion mode. |
| [M+Na]⁺ | C₉H₉F₃NO₂ + Na⁺ | 258.0399 | Sodium adducts are commonly observed in ESI-MS.[3] |
Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show characteristic losses for amino acids, such as the loss of H₂O, CO, and the entire carboxylic acid group. A prominent fragment would be the tropylium-like cation resulting from the cleavage of the Cα-Cβ bond.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O) in a clean vial.[4]
-
Adjust the pD (the equivalent of pH in D₂O) to a neutral value (~7.0) using dilute DCl or NaOD to ensure consistent chemical shifts.[4]
-
Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for referencing the chemical shifts.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[5] The final sample depth should be at least 4.5 cm.[5]
-
-
Instrument Parameters (General for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment, proton-decoupled.
-
Spectral Width: -100 to -200 ppm.
-
Reference: CFCl₃ (trichlorofluoromethane) as an external standard (0 ppm).
-
Number of Scans: 64-256.
-
Temperature: 298 K.
-
-
ATR-FTIR Data Acquisition
-
Sample Preparation:
-
Ensure the diamond ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.[6]
-
Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.
-
-
Measurement:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.[1]
-
Acquire the spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
After measurement, clean the crystal surface thoroughly.[1][6]
-
ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode. Formic acid aids in protonation.
-
Ensure the sample is fully dissolved and free of particulates.
-
-
Instrument Parameters (General for ESI-QTOF MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Capillary Voltage: 3.5 - 4.5 kV.[7]
-
Nebulizing Gas (N₂): Set to an appropriate flow rate to ensure a stable spray.
-
Drying Gas (N₂): Set to a high flow rate (e.g., 8-12 L/min) and temperature (e.g., 200-350 °C) to aid desolvation.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire full scan MS data. For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., m/z 236.06) and applying collision-induced dissociation (CID) energy.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound such as this compound.
References
- 1. agilent.com [agilent.com]
- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. phys.libretexts.org [phys.libretexts.org]
The Fluorine Advantage: A Technical Guide to the Discovery and Application of Fluorinated Non-Canonical Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, drug discovery, and materials science. Fluorinated non-canonical amino acids (fNCAAs), synthetic analogs of their natural counterparts, offer a unique combination of properties that can profoundly modulate the structure, stability, and function of peptides and proteins. The substitution of a hydrogen atom with fluorine, an element of similar size but vastly different electronegativity, can induce significant changes in local electronic environments, conformational preferences, and intermolecular interactions.[1] This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of fNCAAs, with a focus on quantitative data and detailed experimental methodologies to empower researchers in harnessing the "fluorine advantage."
A Brief History: From a Natural Rarity to a Cornerstone of Modern Chemistry
The journey of fluorinated amino acids began with the discovery of the only known naturally occurring example, 4-fluoro-L-threonine, isolated from the bacterium Streptomyces cattleya.[2] However, it was the advent of modern synthetic organic chemistry that truly unlocked the potential of this unique class of molecules. The development of selective fluorination techniques in the mid-20th century paved the way for the synthesis of a wide array of fNCAAs. Early research focused on their potential as metabolic antagonists and enzyme inhibitors. Over the past few decades, the field has witnessed exponential growth, driven by the increasing recognition of fluorine's ability to enhance the therapeutic properties of peptides and proteins, including improved metabolic stability, increased binding affinity, and altered bioavailability.[3][4] Today, fNCAAs are indispensable tools for protein engineering, drug design, and as probes for 19F NMR spectroscopy.
Quantitative Insights: The Physicochemical Impact of Fluorination
The introduction of fluorine imparts distinct physicochemical properties to amino acids. These alterations, when strategically placed within a peptide or protein sequence, can lead to significant improvements in their overall performance. The following tables summarize key quantitative data comparing fluorinated and non-fluorinated amino acids and their effects on peptide and protein properties.
Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids
| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) | logP | Reference |
| Phenylalanine | 1.83 | 9.13 | -1.38 | |
| 4-Fluorophenylalanine | 1.80 | 8.90 | -1.03 | [5][6][7] |
| Proline | 1.99 | 10.60 | -1.60 | |
| 4,4-Difluoroproline | 1.65 | 9.15 | -0.95 | [5][6][7] |
| Leucine | 2.36 | 9.60 | 1.86 | |
| 5,5,5,5',5',5'-Hexafluoroleucine | ~2.1 | ~9.0 | >3.0 | [8][9] |
Note: pKa and logP values can vary depending on the experimental conditions and measurement techniques. The values presented are representative.
Table 2: Impact of Fluorination on Peptide and Protein Stability
| Fluorinated Amino Acid | Protein/Peptide | ΔTm (°C) vs. Non-fluorinated | ΔΔG° (kcal/mol) vs. Non-fluorinated | Reference |
| 5,5,5,5',5',5'-Hexafluoroleucine | GCN4 Coiled Coil | +15 | -2.1 | [8] |
| 4-Fluorotryptophan | BsCspB | +1.2 | -0.4 | [10] |
| Pentafluorophenylalanine | Protein G B1 Domain | +2.5 | -0.34 | [11][12] |
| 5,5,5',5'-Tetrafluoroleucine | Protein G B1 Domain | +1.8 | -0.21 | [11][12] |
| 5,5,5,5',5',5'-Hexafluoroleucine | Protein G B1 Domain | +2.2 | -0.29 | [11][12] |
Note: ΔTm represents the change in melting temperature, and ΔΔG° represents the change in the free energy of unfolding. Positive values indicate increased stability.
Table 3: Effect of Fluorination on Biological Properties of Peptides
| Fluorinated Amino Acid | Peptide | Biological Property | Quantitative Improvement vs. Non-fluorinated | Reference |
| Hexafluoroleucine | GLP-1 Analogue | Metabolic Stability (vs. DPP-IV) | ~10-fold increase in half-life | [3] |
| 4-Fluorophenylalanine | HTLV-1 Tax Peptide | Receptor Binding Affinity (TCR A6) | ~2-fold increase in affinity | [4] |
| Trifluoromethyl-phenylalanine | RGD Peptide | Cellular Uptake | ~3-fold increase in internalization | [3] |
Experimental Protocols: Synthesizing and Incorporating Fluorinated Amino Acids
The successful application of fNCAAs relies on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis of a common fNCAA and its incorporation into peptides using both chemical and biological methods.
Protocol 1: Synthesis of Fmoc-4-Fluorophenylalanine
This protocol outlines a common method for the synthesis of Fmoc-protected 4-fluorophenylalanine, a widely used building block in solid-phase peptide synthesis. The synthesis often starts from commercially available 4-fluorophenylalanine.
Materials:
-
4-Fluorophenylalanine
-
9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Diethyl ether
-
Hexanes
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 4-fluorophenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
Addition of Fmoc-OSu: To the stirring solution, add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.
-
-
Characterization: Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.
Protocol 2: Incorporation of 4-Fluorophenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of Fmoc-4-fluorophenylalanine into a peptide sequence using the Fmoc/tBu strategy on a Rink Amide resin.[13][14]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-4-fluorophenylalanine-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.[15]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.[15]
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.[15]
-
Amino Acid Coupling:
-
Washing: Wash the resin with DMF to remove unreacted reagents.[15]
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[15]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.
Protocol 3: Biosynthetic Incorporation of 4-Fluorophenylalanine using a Phenylalanine Auxotrophic E. coli Strain
This protocol outlines the residue-specific incorporation of 4-fluorophenylalanine into a target protein expressed in a phenylalanine auxotrophic E. coli strain.[2][16]
Materials:
-
Phenylalanine auxotrophic E. coli strain (e.g., ATCC 15769)
-
Expression plasmid containing the gene of interest under an inducible promoter (e.g., T7)
-
Minimal medium (e.g., M9) supplemented with all canonical amino acids except phenylalanine
-
4-Fluorophenylalanine (4-F-Phe)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotics
Procedure:
-
Transformation: Transform the phenylalanine auxotrophic E. coli strain with the expression plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of minimal medium supplemented with a limiting amount of phenylalanine (e.g., 20 µg/mL) and antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of minimal medium (supplemented with all amino acids except phenylalanine and with antibiotics) with the starter culture.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction and Incorporation:
-
Pellet the cells by centrifugation and wash with minimal medium lacking phenylalanine to remove any residual phenylalanine.
-
Resuspend the cells in fresh minimal medium containing 4-F-Phe (e.g., 1 mM) and the inducer (e.g., 1 mM IPTG).
-
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 4-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.
-
Analysis: Confirm the incorporation of 4-F-Phe by mass spectrometry.
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows in the field of fluorinated non-canonical amino acids.
References
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. | Semantic Scholar [semanticscholar.org]
- 12. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
The Fluorine Advantage: A Technical Guide to the Applications of Fluorinated Amino Acids in Biochemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into amino acids has emerged as a transformative tool in biochemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer unprecedented control over the structure, stability, and function of peptides and proteins. This in-depth guide explores the multifaceted applications of fluorinated amino acids, providing a comprehensive overview of their synthesis, incorporation, and impact on various biochemical disciplines, from protein engineering and enzyme inhibition to advanced analytical techniques and therapeutic development.
Fluorinated amino acids (FAAs) are a class of non-canonical amino acids where one or more hydrogen atoms in the side chain are replaced by fluorine.[] This seemingly subtle modification can induce profound changes in the molecule's properties, including hydrophobicity, pKa, and conformational preferences.[2][3] These alterations are leveraged by scientists to fine-tune the behavior of biological macromolecules, leading to the development of more stable proteins, potent enzyme inhibitors, and novel therapeutic agents.[4][5]
Enhancing Protein and Peptide Stability
One of the most well-documented applications of fluorinated amino acids is the enhancement of protein and peptide stability. The introduction of fluorine can significantly increase the thermal and chemical stability of proteins.[6] This "fluorous effect," a tendency of fluorinated moieties to segregate, can drive protein folding and stabilize tertiary and quaternary structures.[7] For instance, the replacement of leucine with hexafluoroleucine in a coiled-coil protein resulted in a significant increase in its melting temperature, demonstrating the stabilizing effect of fluorination.[8]
| Amino Acid Substitution | Protein/Peptide System | Change in Melting Temperature (Tm) | Reference |
| Leucine -> Hexafluoroleucine | Coiled-coil protein | Increased from 54 °C to 76 °C | [8] |
| Proline -> 4(R)-fluoroproline | Collagen mimetic peptide | Increased stability | [8] |
Modulating Enzyme Activity and Inhibition
Fluorinated amino acids serve as powerful tools in the design of enzyme inhibitors. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the amino acid side chain, leading to enhanced binding affinity or mechanism-based inhibition.[9] Strategically placed fluorine atoms can act as mimics of transition states or create interactions that lock the inhibitor into the enzyme's active site. For example, fluorinated analogues of amino acids have been successfully used to inhibit pyridoxal phosphate (PLP)-dependent enzymes, which are important targets in various diseases.[9]
| Fluorinated Amino Acid | Target Enzyme | Inhibition Constant (Ki/IC50) | Mechanism of Action | Reference |
| β-fluoro-D-alanine | Alanine racemase | - | Mechanism-based inhibitor | [9] |
| Difluoromethylornithine | Ornithine decarboxylase | - | Irreversible inhibitor | [9] |
Probing Protein Structure and Interactions with ¹⁹F NMR
The fluorine nucleus (¹⁹F) is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Its 100% natural abundance, high sensitivity, and the absence of a natural fluorine background in biological systems make ¹⁹F NMR a powerful technique for studying protein structure, dynamics, and interactions.[11][12] By incorporating fluorinated amino acids at specific sites, researchers can monitor conformational changes, ligand binding events, and protein-protein interactions with high precision.[8][13] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, providing detailed information about subtle structural rearrangements.[12]
Applications in Drug Development and Medicinal Chemistry
The beneficial properties imparted by fluorination have made FAAs highly valuable in drug design and development.[5][14] The incorporation of fluorine can improve a drug candidate's metabolic stability by blocking sites of enzymatic degradation.[4] Furthermore, the increased hydrophobicity of fluorinated compounds can enhance membrane permeability and oral bioavailability.[9] Several fluorinated amino acid-containing drugs are currently on the market or in clinical trials, highlighting the significant impact of this strategy in medicinal chemistry.[5] For instance, fluorinated analogs of peptides have shown enhanced resistance to proteolysis, a key challenge in the development of peptide-based therapeutics.[15]
Experimental Protocols
Synthesis of Fluorinated Amino Acids
The synthesis of fluorinated amino acids is a complex process with no single universal method.[] The choice of synthetic route depends on the desired position and number of fluorine atoms.[] Two primary strategies are employed:
-
Introduction of Amino and Carboxyl Groups to a Fluorinated Scaffold: This approach starts with a commercially available fluorinated building block, to which the amino and carboxyl functionalities are subsequently added.[9]
-
Fluorination of an Amino Acid Precursor: This strategy involves the direct fluorination of an amino acid derivative using specialized fluorinating reagents.[] Common reagents include nucleophilic fluorinating agents (like DAST) and electrophilic fluorinating agents (like Selectfluor).[4][15]
A general laboratory-scale synthesis of a β-fluorinated amino acid might involve the following steps:
-
Protection of the amino and carboxyl groups of a suitable amino acid precursor (e.g., a serine derivative).
-
Activation of the hydroxyl group for nucleophilic substitution.
-
Reaction with a fluoride source, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom.
-
Deprotection of the amino and carboxyl groups to yield the final fluorinated amino acid.
Incorporation of Fluorinated Amino Acids into Peptides and Proteins
There are two main approaches for incorporating FAAs into polypeptide chains:
-
Chemical Synthesis (Solid-Phase Peptide Synthesis - SPPS): This is the most common method for producing synthetic peptides containing fluorinated residues.[9][11] The process involves the stepwise addition of amino acids, including the desired FAA, to a growing peptide chain anchored to a solid support.[9]
-
Biosynthetic Incorporation: This method leverages the protein synthesis machinery of living cells.[8] It can be achieved by using auxotrophic bacterial strains that cannot synthesize a particular natural amino acid, forcing them to incorporate a supplied fluorinated analog.[8][12] More advanced techniques involve the engineering of aminoacyl-tRNA synthetases to specifically recognize and incorporate the FAA.[8] A recent approach for incorporating FAAs in human cells involves a "medium switch" strategy, where the natural amino acid is replaced with its fluorinated counterpart in the cell culture medium.[16]
¹⁹F NMR Spectroscopy for Protein Analysis
A typical ¹⁹F NMR experiment to study protein-ligand interactions would proceed as follows:
-
Sample Preparation: The protein containing the fluorinated amino acid is purified and prepared in a suitable buffer. A known concentration of the ligand is prepared separately.[11]
-
NMR Data Acquisition: A one-dimensional ¹⁹F NMR spectrum of the protein is recorded in the absence of the ligand. This serves as the reference spectrum.[10]
-
Titration: Aliquots of the ligand are incrementally added to the protein sample, and a ¹⁹F NMR spectrum is acquired after each addition.
-
Data Analysis: Changes in the chemical shift and line shape of the ¹⁹F signals are monitored. These changes indicate binding of the ligand to the protein and can be used to determine the binding affinity (Kd).[13]
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of fluorinated amino acids in biochemistry.
References
- 2. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 3. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 11. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: On the Putative Mechanism of Action of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid in Biological Systems
Disclaimer: As of the current date, there is a notable absence of published scientific literature detailing the specific mechanism of action, quantitative biological data, or defined signaling pathways for 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid. Consequently, this guide will provide a comprehensive overview based on the well-established principles of fluorination in medicinal chemistry and the known biological activities of structurally related phenylalanine analogs. The information presented herein is intended to be a predictive and inferential resource for researchers, scientists, and drug development professionals, rather than a definitive account of the molecule's specific biological function.
Introduction: The Role of Fluorination in Phenylalanine Analogs
The introduction of fluorine atoms into the phenyl ring of phenylalanine is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of the amino acid and peptides incorporating it. The trifluorination at the 3, 4, and 5 positions of the phenyl ring in this compound is expected to impart several key characteristics that could influence its biological activity:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life.[1][2]
-
Altered Lipophilicity: The presence of multiple fluorine atoms significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[2]
-
Modified Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring alters the electron distribution. This can influence the molecule's acidity, basicity, and its ability to participate in crucial biological interactions such as cation-π stacking, which are often vital for receptor binding.[1][3]
-
Conformational Constraints: The steric and electronic effects of the fluorine atoms can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that enhances binding to a specific biological target.[1]
Postulated Mechanisms of Action Based on Structural Analogy
Given that this compound is an analog of the endogenous amino acid L-phenylalanine, its mechanism of action is likely to involve targets that recognize phenylalanine or similar structures. The most plausible, though unverified, targets are receptors and enzymes involved in amino acid signaling and metabolism, particularly in the central nervous system.
Phenylalanine and its derivatives have been shown to interact with ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are crucial for excitatory synaptic transmission and plasticity in the brain.
-
NMDA Receptor Antagonism: L-phenylalanine itself can act as a competitive antagonist at the glycine-binding site of the NMDA receptor.[4] It is conceivable that the trifluorinated analog could exhibit similar or enhanced antagonistic properties. The altered electronic nature of the phenyl ring could influence its affinity for the receptor's binding pocket.
-
AMPA Receptor Modulation: Various phenylalanine-based compounds have been developed as antagonists for AMPA receptors.[5][6] The structural similarity of this compound suggests it could also interact with these receptors, potentially acting as an antagonist or a modulator of channel gating.
A hypothetical signaling pathway illustrating the potential interaction of this compound with glutamate receptors is depicted below.
Caption: Postulated interaction with glutamate receptors.
Quantitative Data Summary (Hypothetical)
As no experimental data is available, the following table is a hypothetical representation of the types of quantitative data that would be necessary to characterize the biological activity of this compound.
| Parameter | Assay Type | Predicted Outcome | Rationale |
| NMDA Receptor Binding Affinity (Ki) | Radioligand Binding Assay | Moderate to High Affinity | Phenylalanine analogs are known to bind to the NMDA receptor. Fluorination may enhance binding. |
| NMDA Receptor Functional Antagonism (IC50) | Electrophysiology (e.g., Patch Clamp) | Potent Antagonism | Consistent with binding affinity and the known action of L-phenylalanine. |
| AMPA Receptor Binding Affinity (Ki) | Radioligand Binding Assay | Low to Moderate Affinity | Phenylalanine derivatives can also target AMPA receptors, though often with lower affinity than NMDA receptors. |
| AMPA Receptor Functional Antagonism (IC50) | Electrophysiology (e.g., Patch Clamp) | Moderate Antagonism | Functional activity would correlate with binding affinity. |
| Metabolic Stability (t½ in liver microsomes) | In Vitro Metabolism Assay | Increased Half-life | The C-F bond is resistant to metabolic cleavage, suggesting a longer half-life compared to non-fluorinated analogs. |
| Blood-Brain Barrier Permeability (LogBB) | In Silico Prediction or In Vivo Study | Enhanced Permeability | Increased lipophilicity due to trifluorination would likely improve CNS penetration. |
Proposed Experimental Protocols for Characterization
To elucidate the actual mechanism of action of this compound, a systematic experimental approach would be required. The following outlines key experimental protocols that would be essential.
-
Objective: To determine the binding affinity of the compound for NMDA and AMPA receptors.
-
Methodology:
-
Prepare synaptic membrane fractions from rat brain tissue.
-
Incubate the membranes with a known radioligand for the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor glycine site, [³H]AMPA for the AMPA receptor).
-
Add increasing concentrations of this compound to displace the radioligand.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 of displacement using the Cheng-Prusoff equation.
-
-
Objective: To determine the functional effect (agonist, antagonist, or modulator) of the compound on NMDA and AMPA receptor-mediated currents.
-
Methodology:
-
Culture primary neurons (e.g., hippocampal or cortical neurons).
-
Perform whole-cell patch-clamp recordings from these neurons.
-
Apply glutamate or a specific agonist (NMDA or AMPA) to evoke postsynaptic currents.
-
Co-apply this compound at various concentrations.
-
Measure the change in the amplitude and kinetics of the evoked currents to determine the IC50 for antagonism or the EC50 for agonism/potentiation.
-
The workflow for such an experimental characterization is visualized below.
Caption: Proposed workflow for biological characterization.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, the principles of medicinal chemistry and the known pharmacology of related compounds provide a strong basis for forming a testable hypothesis. It is highly probable that this molecule interacts with targets of its parent amino acid, L-phenylalanine, with its biological activity significantly modulated by the trifluorophenyl moiety. Future research, following the experimental protocols outlined above, is essential to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent, particularly in the context of neurological disorders where modulation of glutamatergic neurotransmission is a key therapeutic strategy. The lack of current data underscores a significant opportunity for novel research in this area.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of the AMPA agonist, (S)-2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid [(S)-APPA] and the AMPA antagonist, (R)-APPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPA - Wikipedia [en.wikipedia.org]
The Fluorinated Advantage: A Technical Guide to Trifluorophenylalanine Derivatives in Drug Discovery and Therapeutic Applications
For Immediate Release
A comprehensive technical guide exploring the synthesis, biological activity, and therapeutic potential of trifluorophenylalanine derivatives. This document is intended for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the vast array of fluorinated compounds, derivatives of trifluorophenylalanine have emerged as a particularly promising class with diverse therapeutic applications. Their unique physicochemical properties, conferred by the trifluoromethyl group, lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making them valuable scaffolds in drug design. This technical guide provides an in-depth overview of the current landscape of trifluorophenylalanine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Physicochemical Properties
The introduction of one or more fluorine atoms into the phenylalanine scaffold dramatically influences its biological behavior. Trifluorophenylalanine derivatives, in particular, exhibit several key properties that are advantageous for drug development:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which significantly increases the metabolic stability of molecules containing this moiety. This leads to a longer in vivo half-life and improved pharmacokinetic profiles.
-
Increased Lipophilicity: The presence of fluorine atoms generally increases the lipophilicity of a compound. This can enhance its ability to cross cellular membranes, including the blood-brain barrier, potentially improving oral bioavailability and distribution to target tissues.
-
Modulation of Electronic Properties: The highly electronegative fluorine atoms can alter the electron distribution within the aromatic ring, influencing pKa values and modifying non-covalent interactions with biological targets. This can lead to enhanced binding affinity and selectivity for specific enzymes or receptors.
Therapeutic Applications
The unique properties of trifluorophenylalanine derivatives have been exploited in the development of therapeutic agents across a range of disease areas.
Anticancer Activity
Trifluoromethyl-containing compounds have shown significant promise as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).
Table 1: Anticancer Activity of Trifluoromethyl-Containing Pyrimidine and Pyrazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Trifluoromethylpyrimidine | Compound 9u | A549 (Lung) | 0.35 | [1] |
| MCF-7 (Breast) | 3.24 | [1] | ||
| PC-3 (Prostate) | 5.12 | [1] | ||
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | [2] |
| A375 (Melanoma) | 25.4 | [2] | ||
| HaCaT (Keratinocytes) | 33.5 | [2] | ||
| Imidazo[1,2-a]pyrimidine | Compound 3a | A549 (Lung) | 5.988 | [3] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [3] | |
| MDA-MB-231 (Breast) | 35.1 | [3] |
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. Pyrazole derivatives containing trifluoromethyl groups have demonstrated potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
Table 2: Antibacterial Activity of Trifluoromethyl-Containing Pyrazole Derivatives
| Bacterial Strain | Derivative Example | MIC (µg/mL) | Reference |
| MRSA | Compound 5c | 521 (µM) | [4] |
| E. faecalis | Compound 2 | 128 | [5] |
| E. faecalis | Compound 3 | 128 | [5] |
| S. aureus | Compound 5 | 64 - 128 | [5] |
| S. epidermidis | Compound 5 | 64 - 128 | [5] |
| MRSA | Levofloxacin (Reference) | 346 (µM) | [4] |
Neurological Disorders
Trifluorophenylalanine derivatives are being investigated for the treatment of neurological conditions, particularly neuropathic pain. Their mechanism of action in this context often involves the modulation of voltage-gated sodium channels, such as Nav1.7, which are crucial for the transmission of pain signals.[6][7][8][9][10]
Metabolic Diseases
A notable success story for trifluorophenylalanine derivatives is in the treatment of type 2 diabetes. Sitagliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), contains a trifluorophenyl moiety that is critical for its efficacy.[11][12][13][14][15] DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which leads to increased insulin secretion and improved glycemic control.[11][12]
Experimental Protocols
Synthesis of Trifluorophenylalanine Derivatives
The synthesis of trifluorophenylalanine and its derivatives can be achieved through various methods. One common approach involves the alkylation of a chiral glycine equivalent with a trifluoromethyl-substituted benzyl bromide.
Protocol 1: General Synthesis of Trifluoro-L-phenylalanine via Schöllkopf Reagent
-
Preparation of the Schöllkopf Reagent: The chiral auxiliary, (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is prepared according to established literature procedures.
-
Alkylation: The Schöllkopf reagent is deprotonated with a strong base, such as n-butyllithium, at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF). The resulting anion is then reacted with the desired trifluoromethyl-substituted benzyl bromide (e.g., 2,4,5-trifluorobenzyl bromide).
-
Hydrolysis: The alkylated product is hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to cleave the chiral auxiliary and yield the trifluorophenylalanine methyl ester.
-
Ester Hydrolysis: The methyl ester is then saponified using a base such as lithium hydroxide to afford the free amino acid, trifluoro-L-phenylalanine.[16]
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Trifluorophenylalanine
The incorporation of trifluorophenylalanine into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Protocol 2: Manual Solid-Phase Peptide Synthesis
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% solution of piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF.
-
Amino Acid Coupling: The Fmoc-protected trifluorophenylalanine (or other amino acid) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The resin is subsequently washed with DMF.
-
Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18][19][20][21]
Biological Evaluation
Protocol 3: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the trifluorophenylalanine derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[22][23][24]
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: A stock solution of the trifluorophenylalanine derivative is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the serially diluted compound is inoculated with the bacterial suspension. A growth control well (no compound) and a sterility control well (no bacteria) are also included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[25][26][27][28][29]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of trifluorophenylalanine derivatives with their biological targets and the experimental processes used to study them is crucial for understanding their therapeutic potential.
Caption: Inhibition of the EGFR signaling pathway by a trifluorophenylalanine derivative.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Trifluorophenylalanine derivatives represent a versatile and powerful platform for the development of novel therapeutics. Their unique physicochemical properties have been successfully leveraged to create potent and selective inhibitors of various biological targets, leading to promising drug candidates in oncology, infectious diseases, neurology, and metabolic disorders. The continued exploration of this chemical space, aided by the robust synthetic and biological evaluation methods outlined in this guide, is expected to yield the next generation of innovative medicines.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erythromelalgia.org [erythromelalgia.org]
- 8. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Na V 1.7 for the Alleviation of Chronic Pain in Parkinson’s Disease and Dystonia » Norman Fixel Institute for Neurological Diseases » University of Florida [fixel.ufhealth.org]
- 10. drpress.org [drpress.org]
- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nedmdg.org [nedmdg.org]
- 15. researchgate.net [researchgate.net]
- 16. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. rsc.org [rsc.org]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. atcc.org [atcc.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medcraveonline.com [medcraveonline.com]
- 29. microbe-investigations.com [microbe-investigations.com]
In Vivo Stability and Metabolism of 2-amino-3-(3,4,5-trifluorophenyl)propanoic Acid: A Review of Available Data
Researchers, scientists, and drug development professionals investigating the therapeutic potential of fluorinated amino acids often require a comprehensive understanding of their in vivo behavior. This technical guide addresses the in vivo stability and metabolism of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid. However, a thorough review of publicly available scientific literature, patent databases, and regulatory documents reveals a significant lack of specific data on the in vivo stability and metabolic fate of this particular compound.
While the introduction of fluorine atoms into amino acid structures is a common strategy to enhance metabolic stability and modify physicochemical properties, detailed pharmacokinetic and metabolism studies are essential to characterize each unique molecule. The search for data on this compound did not yield any specific studies detailing its half-life, clearance, bioavailability, or metabolic pathways in any biological system.
For researchers interested in this area, the following sections provide a general overview of the experimental protocols and analytical methods that are typically employed to determine the in vivo stability and metabolism of novel amino acid derivatives. This information can serve as a foundational guide for designing future studies on this compound.
General Experimental Protocols for In Vivo Stability and Metabolism Studies
The following methodologies are standard in the preclinical evaluation of novel chemical entities, including fluorinated amino acids.
1. Animal Models and Dosing Regimens:
-
Animal Models: In vivo pharmacokinetic studies are commonly conducted in rodent models such as Sprague-Dawley rats or C57BL/6 mice.[1] Non-rodent models like cynomolgus monkeys may also be used to understand inter-species differences.[2]
-
Dosing: The test compound is typically administered via intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters, including bioavailability.[3] Doses are often administered in a suitable vehicle, and the volume is kept minimal.[3]
2. Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a cannulated vein (e.g., jugular vein) or via tail bleeding.[1][3] Plasma or serum is separated by centrifugation and stored frozen until analysis.[4]
-
Urine and Feces Collection: To assess excretion pathways, animals are often housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 24-48 hours).[2]
3. Bioanalytical Methods:
-
Sample Preparation: Biological samples typically undergo a protein precipitation step, often with a cold organic solvent like methanol or acetonitrile, to remove proteins that can interfere with analysis.[4] This is followed by centrifugation, and the supernatant is collected for analysis.[4]
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (U(H)PLC) is used to separate the parent compound from its potential metabolites.[4]
-
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is the most common detection method due to its high sensitivity and selectivity.[1][4] Multiple reaction monitoring (MRM) mode is often employed for quantification.[4] For fluorinated compounds, 19F-NMR can also be a valuable analytical tool.[5]
General Metabolic Pathways of Amino Acids
Amino acids, including synthetic analogs, can undergo various metabolic transformations in the body. The primary routes of metabolism include:
-
Transamination: The removal of the amino group, often the initial step in amino acid catabolism, converting the amino acid into its corresponding α-keto acid.[6]
-
Decarboxylation: The removal of the carboxyl group.
-
Oxidation: Can occur at various positions on the molecule, often mediated by cytochrome P450 enzymes in the liver.[7]
-
Conjugation: The parent compound or its metabolites can be conjugated with endogenous molecules such as glucuronic acid or sulfate to increase water solubility and facilitate excretion.[8]
The trifluorophenyl moiety in this compound is expected to be relatively resistant to metabolic oxidation due to the stability of the C-F bond. However, without experimental data, this remains a hypothesis.
Visualization of a General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: A generalized workflow for in vivo pharmacokinetic and metabolism studies.
Visualization of General Amino Acid Metabolism
The diagram below outlines the principal metabolic fates of amino acids.
Caption: Principal metabolic pathways for amino acids.
References
- 1. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,4,5-Trifluorophenylalanine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated amino acids into peptides and proteins has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as altered lipophilicity, metabolic stability, and binding interactions—offer a powerful tool for optimizing drug candidates. This technical guide provides an in-depth overview of 3,4,5-trifluorophenylalanine, a key building block in the design of novel therapeutics. We will cover its chemical identity, synthesis, and key applications, supplemented with detailed experimental protocols and logical workflow diagrams to facilitate its use in a research and development setting.
Chemical Identity and Physicochemical Properties
3,4,5-Trifluorophenylalanine is a synthetic amino acid derivative of phenylalanine containing three fluorine atoms on its aromatic ring. This substitution significantly alters its electronic and steric properties compared to the natural amino acid.
Table 1: Chemical Identifiers for 3,4,5-Trifluorophenylalanine
| Isomer | CAS Number | IUPAC Name |
| L-Enantiomer | 646066-73-1 | (2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid |
| DL-Racemic Mixture | 261952-26-5 | 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid |
Table 2: Physicochemical Properties of L-3,4,5-Trifluorophenylalanine
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃NO₂ | [1] |
| Molecular Weight | 219.16 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 98% (HPLC, Chiral purity) | [1] |
| Storage Conditions | 0-8 °C | [1] |
The trifluoromethyl group enhances the biological activity of peptide-based drugs, potentially leading to improved efficacy and selectivity.[1] Its structural similarity to natural amino acids allows for its incorporation into peptides, making it a valuable tool for developing targeted therapies and studying protein interactions.[1]
Synthesis of 3,4,5-Trifluorophenylalanine
The synthesis of fluorinated amino acids is a critical step in their application. A common approach involves the alkylation of a glycine equivalent with a suitable fluorinated benzyl halide, followed by deprotection.
Experimental Protocol: Synthesis of 3,4,5-Trifluoro-L-phenylalanine Hydrochloride
This protocol is adapted from a general method for the synthesis of fluorinated phenylalanines via alkylation of a chiral glycine equivalent.[2][3]
Materials:
-
Ni(II) complex of the Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine
-
3,4,5-Trifluorobenzyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., acetonitrile, dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Alkylation:
-
Dissolve the Ni(II) complex of the chiral glycine equivalent in acetonitrile.
-
Add 3,4,5-trifluorobenzyl chloride to the solution.
-
Add a solution of sodium hydroxide and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
-
Hydrolysis and Deprotection:
-
Quench the reaction with water and extract the product into dichloromethane.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Cleave the chiral auxiliary by treating the residue with 6M HCl at reflux.
-
-
Purification:
-
After cooling, filter the reaction mixture to remove the precipitated chiral auxiliary.
-
Wash the filtrate with diethyl ether to remove any remaining organic impurities.
-
Evaporate the aqueous solution to dryness to yield 3,4,5-trifluoro-L-phenylalanine hydrochloride as a solid.
-
The final product can be further purified by recrystallization.
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc (9-fluorenylmethoxycarbonyl) protected version of 3,4,5-trifluorophenylalanine is commonly used for its incorporation into peptides using automated or manual Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing 3,4,5-Trifluorophenylalanine
This protocol outlines the general steps for incorporating Fmoc-L-3,4,5-trifluorophenylalanine into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-3,4,5-trifluorophenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine solution for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-L-3,4,5-trifluorophenylalanine (3 equivalents relative to resin loading) with a coupling reagent like HBTU or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours. Due to potential steric hindrance from the fluorine atoms, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction completion using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF to remove unreacted reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Wash the resin with DMF and then dichloromethane, and dry the resin.
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Applications in Drug Development: A Workflow
The incorporation of 3,4,5-trifluorophenylalanine into bioactive peptides can significantly enhance their therapeutic potential.[1] The following workflow illustrates the typical stages of developing a peptide-based drug candidate using this modified amino acid.
Biological Context: Targeting G-Protein Coupled Receptors
A significant application of peptides containing fluorinated phenylalanine analogs is the modulation of G-protein coupled receptor (GPCR) activity. For instance, analogs of Somatostatin, a peptide hormone that regulates the endocrine system, have been synthesized with fluorinated phenylalanines to enhance their binding affinity and selectivity for different Somatostatin receptor subtypes (SSTRs).[4]
The following diagram illustrates a simplified signaling pathway for a GPCR, such as a Somatostatin receptor, which can be targeted by peptides containing 3,4,5-trifluorophenylalanine.
Conclusion
3,4,5-Trifluorophenylalanine is a valuable synthetic amino acid that offers significant advantages in the design and development of novel peptide-based therapeutics. Its incorporation can lead to enhanced metabolic stability, modulated receptor binding, and improved overall efficacy. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers aiming to leverage the unique properties of this fluorinated amino acid in their drug discovery efforts. As the field of peptide therapeutics continues to expand, the strategic use of building blocks like 3,4,5-trifluorophenylalanine will be instrumental in advancing new treatments for a wide range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Site-Specific Incorporation of 2-amino-3-(3,4,5-trifluorophenyl)propanoic Acid into Proteins
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in protein engineering and drug development. This technology allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function, as well as the development of proteins with enhanced therapeutic properties. This document provides a detailed protocol for the incorporation of the fluorinated ncAA, 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid, into a target protein expressed in Escherichia coli. The presence of the trifluorophenyl group can serve as a sensitive ¹⁹F NMR probe for studying protein folding and dynamics, and can modulate protein-protein interactions.[1]
The protocol utilizes an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair to recognize the ncAA and incorporate it in response to an amber stop codon (UAG) engineered into the gene of interest.[2][3] Specifically, a mutant of the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS), such as the N346A/C348A mutant, has been shown to exhibit broad substrate specificity for various phenylalanine derivatives and is a suitable candidate for this purpose.[4][5][6][7]
Quantitative Data Summary
The efficiency of ncAA incorporation and the final protein yield can be influenced by several factors, including the specific ncAA, the orthogonal aaRS/tRNA pair used, the expression host, and culture conditions. While specific data for this compound is not extensively published, the following table summarizes representative data for the incorporation of similar fluorinated phenylalanine analogs.
| Non-Canonical Amino Acid | Orthogonal System | Expression Host | Incorporation Efficiency (%) | Protein Yield (mg/L) | Reference |
| m-trifluoromethyl-phenylalanine | PylRS(N346A/C348A)/tRNAPyl | E. coli | Quantitative | Not Reported | [5] |
| Penta-fluoro Phenylalanine | PheX-D6 (PylRS derivative) | HEK293T cells | >98% | ~0.034 (per gram of cells) | [8] |
| Various ortho-substituted Phenylalanines | PylRS(N346A/C348A)/tRNAPyl | E. coli | - | 1.8–3.9-fold > background | [5] |
Note: Incorporation efficiency is typically determined by mass spectrometry analysis of the purified protein.[9][10] Protein yield can vary significantly based on the target protein and optimization of expression conditions.
Experimental Workflow
The overall workflow for incorporating this compound into a target protein is depicted below.
Caption: Experimental workflow for protein expression with ncAAs.
Detailed Experimental Protocols
Plasmid Preparation
-
Target Gene Plasmid:
-
The gene of interest should be cloned into a suitable E. coli expression vector, such as a pET series vector with an ampicillin resistance marker.
-
Introduce an amber stop codon (TAG) at the desired site of ncAA incorporation using site-directed mutagenesis.
-
-
Orthogonal System Plasmid:
-
A plasmid containing the gene for the engineered aminoacyl-tRNA synthetase (e.g., PylRS N346A/C348A) and its cognate suppressor tRNA (tRNAPylCUA) is required. The pEVOL plasmid, which carries a chloramphenicol resistance marker, is commonly used for this purpose.
-
Protein Expression in E. coli
-
Transformation:
-
Co-transform chemically competent E. coli BL21(DE3) cells with the target gene plasmid and the orthogonal system plasmid (e.g., pEVOL-PylRS-N346A/C348A).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).
-
Incubate the plates overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking.
-
-
Expression Culture:
-
Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.
-
Add this compound to a final concentration of 1-2 mM.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction and Expression:
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
If using the pEVOL plasmid, also add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the synthetase.
-
Reduce the temperature to 18-25°C and continue to shake the culture for 16-20 hours.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protein Purification and Analysis
-
Protein Purification:
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
-
Verification of Incorporation:
-
Confirm the incorporation of this compound by electrospray ionization mass spectrometry (ESI-MS) of the intact purified protein. The observed molecular weight should correspond to the theoretical mass of the protein with the incorporated ncAA.
-
Signaling Pathway and Logical Relationships
The core of this protocol relies on the creation of an orthogonal translational pathway that operates in parallel with the host cell's natural protein synthesis machinery.
Caption: Orthogonal translation pathway for ncAA incorporation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low protein yield | - Toxicity of the ncAA or target protein- Inefficient incorporation- Suboptimal expression conditions | - Lower the expression temperature (16-20°C)- Reduce the concentration of IPTG and/or arabinose- Optimize the concentration of the ncAA in the medium (0.5-5 mM)- Use a richer medium (e.g., 2xYT) |
| No or low incorporation of ncAA | - Inactive orthogonal synthetase- Problem with the tRNA- Degradation of the ncAA | - Sequence the orthogonal system plasmid to verify the synthetase and tRNA genes- Increase the concentration of the ncAA- Ensure the ncAA is of high purity and stored correctly |
| Incorporation of canonical amino acids at the UAG site | - "Leaky" suppression by endogenous tRNAs- Insufficient concentration of the ncAA | - Use an E. coli strain with a modified genome to reduce release factor 1 (RF1) competition- Increase the concentration of the ncAA |
This protocol provides a comprehensive guide for the successful incorporation of this compound into proteins. The ability to introduce this and other ncAAs with unique properties will continue to drive innovation in biological research and the development of novel protein-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rationally Designed Pyrrolysyl-tRNA Synthetase Mutant Has a Broad Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Probing Protein Structure and Dynamics with 3,4,5-Trifluorophenylalanine: A Guide to 19F NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of fluorine-labeled non-canonical amino acids into proteins has emerged as a powerful tool for investigating protein structure, dynamics, and interactions using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Among the various fluorinated probes, 3,4,5-trifluorophenylalanine (TFF) offers a unique spectral signature that is exquisitely sensitive to its local environment. This sensitivity, coupled with the inherent advantages of ¹⁹F NMR, provides a high-resolution window into molecular behavior without the background noise typical of proton NMR in biological systems.
Key Advantages of ¹⁹F NMR with TFF:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H) and 100% natural abundance, resulting in strong NMR signals.
-
Background-Free Spectra: Fluorine is virtually absent in biological systems, eliminating background signals and simplifying spectral analysis.
-
Exquisite Environmental Probe: The ¹⁹F chemical shift is highly sensitive to the local electrostatic environment, making it an ideal reporter for subtle conformational changes, ligand binding, and solvent exposure.[1]
-
Minimal Perturbation: The substitution of phenylalanine with TFF is often minimally perturbing to the overall protein structure and function.[2]
Applications in Drug Discovery and Protein Science:
-
Conformational Change Analysis: Monitoring changes in the ¹⁹F NMR spectrum of a TFF-labeled protein upon substrate binding, mutation, or allosteric regulation can reveal detailed information about conformational transitions.[2]
-
Ligand Binding and Fragment Screening: ¹⁹F NMR is a powerful technique for detecting and quantifying the binding of small molecules, including low-affinity fragments, to a TFF-labeled protein target.[3] Changes in the chemical shift or line shape of the ¹⁹F signal upon ligand addition can be used to determine binding affinities (Kd) and kinetics (kon, koff).[4]
-
Protein Dynamics: ¹⁹F NMR relaxation experiments, such as the measurement of T₁ and T₂ relaxation times, can provide insights into the internal motions and dynamics of the protein backbone and side chains on a wide range of timescales.[5]
-
Protein Folding Studies: The sensitivity of the ¹⁹F chemical shift to the local environment allows for the monitoring of the folding process and the characterization of folding intermediates.
While specific quantitative data for 3,4,5-trifluorophenylalanine in proteins is not extensively documented in the readily available literature, the principles and applications are well-established for closely related fluorinated phenylalanine analogs. The data presented in the following sections for other fluorinated phenylalanines serve as illustrative examples of the types of quantitative information that can be obtained.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from ¹⁹F NMR studies of proteins labeled with various fluorinated phenylalanine analogs. This data illustrates the sensitivity of ¹⁹F chemical shifts and relaxation parameters to the local protein environment and ligand binding.
Table 1: Illustrative ¹⁹F Chemical Shift Changes Upon Ligand Binding
| Protein | Fluorinated Amino Acid | Labeled Residue | Ligand | Δδ (ppm) | Reference |
| Galactose-Binding Protein | 5-F-Tryptophan | Trp183 | D-Galactose | ~1.5 | [2] |
| Galactose-Binding Protein | 3-F-Phenylalanine | Phe16 | D-Galactose | ~0.5 | [2] |
| SH3 Domain | 5-F-Tryptophan | Trp36 | Proline-rich Peptide | ~0.8 | [4] |
| Aspartate Receptor | 4-F-Phenylalanine | Multiple | Aspartate | 0.1 - 0.6 | [2] |
Table 2: Illustrative ¹⁹F NMR Relaxation Data for Protein Dynamics
| Protein | Fluorinated Amino Acid | Labeled Residue | Condition | T₁ (ms) | T₂ (ms) | Reference |
| SH3 Domain | 4-CF₃-Phenylalanine | Phe7 | Apo | 1095.7 ± 68.7 | 89.2 ± 5.8 | |
| SH3 Domain | 4-CF₃-Phenylalanine | Phe7 | Ligand-bound | 1496.0 ± 286.7 | 1088.0 ± 217.5 | |
| Dcp1:Dcp2 Complex | 5-F-Tryptophan | Trp45 & Trp107 | - | - | R₂ ≈ 200 s⁻¹ | [5] |
Table 3: Illustrative Ligand Binding Affinities Determined by ¹⁹F NMR
| Protein | Fluorinated Amino Acid | Ligand | Kd (μM) | Reference |
| L-leucine receptor | 4-F-Phenylalanine | 4-F-Phenylalanine | 0.26 | |
| SH3 Domain (unlabeled) | - | Proline-rich Peptide | 70 | [4] |
| SH3 Domain (5-F-Trp labeled) | 5-F-Tryptophan | Proline-rich Peptide | 150 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of 3,4,5-trifluorophenylalanine for ¹⁹F NMR studies.
Protocol 1: Biosynthetic Incorporation of 3,4,5-Trifluorophenylalanine into Proteins in E. coli
This protocol describes a general method for uniformly labeling a protein with TFF by inhibiting the endogenous synthesis of aromatic amino acids.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the plasmid for the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with appropriate antibiotic.
-
Glucose (20% w/v, sterile).
-
MgSO₄ (1 M, sterile).
-
CaCl₂ (1 M, sterile).
-
Thiamine (1 mg/mL, sterile).
-
3,4,5-Trifluorophenylalanine (TFF).
-
L-Tyrosine and L-Tryptophan.
-
Glyphosate.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented with antibiotic, 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and 1 µg/mL thiamine) with the overnight starter culture to an initial OD₆₀₀ of ~0.1.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Inhibition and Amino Acid Addition:
-
Add glyphosate to a final concentration of 1 g/L to inhibit the shikimate pathway, which is responsible for aromatic amino acid biosynthesis.
-
Immediately add the following sterile amino acids:
-
3,4,5-Trifluorophenylalanine: 50-100 mg/L (optimal concentration may need to be determined empirically).
-
L-Tyrosine: 50 mg/L.
-
L-Tryptophan: 50 mg/L.
-
-
-
Induction: Incubate the culture for 20-30 minutes after amino acid addition, then induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet containing the TFF-labeled protein can be stored at -80°C until purification.
-
Purification: Purify the TFF-labeled protein using standard chromatography techniques established for the unlabeled protein.
Protocol 2: ¹⁹F NMR Sample Preparation and Data Acquisition
Materials:
-
Purified TFF-labeled protein.
-
NMR buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl).
-
Deuterium oxide (D₂O).
-
NMR tubes.
-
NMR spectrometer with a fluorine probe.
Procedure:
-
Sample Preparation:
-
Concentrate the purified TFF-labeled protein to the desired concentration, typically 100-500 µM.
-
Buffer exchange the protein into the final NMR buffer.
-
Add 5-10% (v/v) D₂O to the sample for the field-frequency lock.
-
Transfer the final sample to an NMR tube.
-
-
Spectrometer Setup:
-
Tune and match the ¹⁹F channel on the NMR spectrometer.
-
-
1D ¹⁹F Spectrum Acquisition:
-
Pulse Program: A simple pulse-acquire sequence is generally sufficient.
-
Spectral Width: Start with a wide spectral width (e.g., 100-200 ppm) to locate the ¹⁹F signals.
-
Recycle Delay: A recycle delay of 1.5-2.0 seconds is typically adequate.
-
Number of Scans: Adjust the number of scans to achieve the desired signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential line broadening factor (e.g., 5-10 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the chemical shifts to an external standard such as trifluoroacetic acid (TFA).
-
Protocol 3: Ligand Titration Monitored by ¹⁹F NMR
Procedure:
-
Prepare Samples: Prepare a sample of the TFF-labeled protein as described in Protocol 2. Prepare a concentrated stock solution of the ligand in the same NMR buffer.
-
Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the apo-protein.
-
Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample.
-
Acquire Spectra: After each addition of the ligand, acquire a 1D ¹⁹F NMR spectrum.
-
Monitor Changes: Observe the changes in the chemical shifts and/or line widths of the ¹⁹F signals as a function of the ligand concentration.
-
Data Analysis: Plot the chemical shift perturbation (Δδ) against the ligand/protein molar ratio. Fit the resulting binding isotherm to an appropriate binding model to determine the dissociation constant (Kd).
Visualizations
Caption: Workflow for protein labeling with TFF and subsequent ¹⁹F NMR analysis.
Caption: Ligand binding induces a change in the ¹⁹F NMR spectrum.
Caption: Probing signaling by monitoring conformational states with ¹⁹F NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes and Protocols for the Synthesis of Trifluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl groups into amino acids offers a powerful strategy for modulating the biological and physicochemical properties of peptides and proteins. These trifluorinated analogs are invaluable tools in drug discovery and chemical biology, exhibiting enhanced stability, bioavailability, and unique conformational preferences. This document provides detailed experimental protocols and comparative data for key methods in the synthesis of trifluorinated amino acids.
I. Asymmetric Synthesis of α-Trifluoromethyl-α-Amino Acids
The enantioselective synthesis of α-trifluoromethyl-α-amino acids is crucial for their application in biologically active compounds. Several methods have been developed, primarily revolving around the asymmetric addition to trifluoromethyl imines.
A. Catalytic Asymmetric Allylation of α-Trifluoromethyl Imino Esters
A highly effective method for synthesizing optically active α-allyl-α-CF3 amino acid derivatives involves the catalytic asymmetric allylation of α-trifluoromethyl acyclic α-imino esters. This approach, developed by Kürti and colleagues, utilizes an indium iodide (InI) and Box-type ligand catalyst system.[1]
Experimental Protocol:
-
Preparation of the Catalyst Complex: In a glovebox, to a solution of the Box-type ligand 66 (0.022 mmol) in anhydrous THF (0.5 mL) is added InI (0.020 mmol). The resulting mixture is stirred at room temperature for 1 hour.
-
Reaction Setup: To the pre-formed catalyst solution, add the α-trifluoromethyl imino ester (0.20 mmol) and allylboronic acid pinacol ester (allylBpin) (0.30 mmol).
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by TLC or LC-MS for the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α-allyl-α-CF3-amino acid derivative.
Quantitative Data Summary:
| Entry | Substrate | Ligand | Yield (%) | ee (%) |
| 1 | Phenyl imino ester | 66 | 98 | 99 |
| 2 | 4-MeO-Ph imino ester | 66 | 95 | 98 |
| 3 | 4-Cl-Ph imino ester | 66 | 91 | 90 |
| 4 | 2-Naphthyl imino ester | 66 | 96 | 97 |
Table 1: Asymmetric allylation of α-trifluoromethyl imino esters. Data sourced from Kürti et al.[1]
Reaction Workflow:
Caption: Workflow for the In-catalyzed asymmetric allylation.
B. Enantioselective Strecker Reaction
The Strecker reaction provides a direct route to α-amino nitriles, which can be hydrolyzed to the corresponding amino acids. The enantioselective variant using a chiral catalyst is a powerful tool for accessing chiral trifluoromethylated amino acids.
Experimental Protocol:
-
Reaction Setup: To a solution of the trifluoromethyl ketimine (0.5 mmol) in an appropriate solvent (e.g., toluene) is added the chiral catalyst (e.g., a thiourea-based catalyst, 1-10 mol%).
-
Addition of Cyanide Source: A cyanide source, such as trimethylsilyl cyanide (TMSCN) (1.5 mmol), is added to the mixture at a specific temperature (e.g., -78 °C).
-
Reaction Conditions: The reaction is stirred at the low temperature for a specified period (e.g., 24-48 hours) and monitored by TLC or NMR spectroscopy.
-
Work-up: The reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO3).
-
Hydrolysis and Purification: The resulting α-amino nitrile is then hydrolyzed under acidic or basic conditions to yield the α-trifluoromethyl amino acid. The final product is purified by crystallization or chromatography.
Quantitative Data Summary:
| Entry | Ketimine Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | N-Boc-CF3-ketimine | Takemoto Catalyst | 94 | 92 |
| 2 | N-PMP-CF3-ketimine | Chiral Thiourea | 85 | 96 |
Table 2: Enantioselective Strecker reaction for α-CF3-amino acid synthesis. Data is representative of typical results in the field.[1][2]
Signaling Pathway of Catalysis:
Caption: Catalytic cycle of the enantioselective Strecker reaction.
II. Photocatalytic Synthesis of Trifluoromethylated Amino Acids
Visible-light photocatalysis has emerged as a mild and efficient method for the synthesis of complex organic molecules, including trifluoromethylated amino acids.[3]
A. Photocatalytic Carbo-Trifluoromethylation of Glycine Derivatives
This method allows for the direct construction of trifluoromethylated, non-canonical α-amino acid derivatives through a three-component radical cascade reaction.[3]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the glycine derivative (e.g., an N-arylglycine ester, 0.2 mmol), an alkene (0.4 mmol), and a trifluoromethyl source (e.g., trifluoromethyl thianthrenium salt, 0.3 mmol).
-
Catalyst and Solvent: Add the photocatalyst (e.g., Eosin Y, 1-2 mol%) and a suitable solvent (e.g., DMSO).
-
Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiation: The vessel is placed under irradiation with a light source (e.g., blue LEDs) at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography to yield the trifluoromethylated amino acid derivative.
Quantitative Data Summary:
| Entry | Glycine Derivative | Alkene | Yield (%) |
| 1 | N-Phenylglycine ethyl ester | Styrene | 85 |
| 2 | N-(4-MeO-Ph)glycine methyl ester | 4-Methylstyrene | 78 |
| 3 | N-Boc-glycine ethyl ester | 1-Hexene | 65 |
Table 3: Photocatalytic carbo-trifluoromethylation of glycine derivatives. Data is representative of typical results in the field.[3]
Radical Cascade Mechanism:
Caption: Proposed mechanism for photocatalytic carbo-trifluoromethylation.
III. Synthesis from Fluorinated Building Blocks
An alternative strategy involves the use of readily available fluorinated starting materials, which are then elaborated to the desired amino acid.
A. From Trifluoropyruvate Derivatives
Ethyl trifluoropyruvate is a versatile building block for the synthesis of various α-trifluoromethyl amino acids.
Experimental Protocol (Reductive Amination):
-
Imine Formation: A mixture of ethyl trifluoropyruvate (1.0 eq) and a chiral amine (e.g., (R)-phenylglycinol, 1.0 eq) in a suitable solvent (e.g., methanol) is stirred at room temperature to form the corresponding chiral imine.
-
Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent (e.g., sodium borohydride, 1.5 eq) is added portion-wise.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until the imine is consumed (monitored by TLC).
-
Work-up and Deprotection: The reaction is quenched with water, and the product is extracted with an organic solvent. The chiral auxiliary is subsequently removed by hydrogenolysis (e.g., H2, Pd/C) to afford the trifluoromethyl amino acid.
-
Purification: The final product is purified by ion-exchange chromatography or crystallization.
Quantitative Data Summary:
| Entry | Chiral Auxiliary | Diastereomeric Excess (%) | Overall Yield (%) |
| 1 | (R)-Phenylglycinol | >95 | 75 |
| 2 | (S)-1-Phenylethylamine | 88 | 68 |
Table 4: Diastereoselective reductive amination of ethyl trifluoropyruvate.[2]
Synthetic Pathway:
Caption: Synthesis of α-CF3 amino acids from trifluoropyruvate.
These protocols and data provide a starting point for researchers interested in the synthesis and application of trifluorinated amino acids. The choice of method will depend on the specific target molecule, desired stereochemistry, and available resources. Further optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
Application Notes and Protocols for the Detection and Quantification of 3,4,5-Trifluorophenylalanine
Introduction
3,4,5-Trifluorophenylalanine is a synthetic amino acid analog of phenylalanine. Its unique trifluorinated phenyl ring makes it a valuable tool in various research and development areas, including its use as a tracer in metabolic studies, a component of synthetic peptides and proteins for structural biology (particularly for ¹⁹F NMR studies), and as a building block in the synthesis of pharmaceutical compounds. Accurate and precise quantification of 3,4,5-trifluorophenylalanine in diverse matrices, such as biological fluids, tissue homogenates, and pharmaceutical formulations, is critical for pharmacokinetic studies, metabolism research, and quality control.
These application notes provide detailed protocols for the primary analytical techniques used to detect and quantify 3,4,5-trifluorophenylalanine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Techniques Overview
The choice of analytical technique depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantifying small molecules in complex mixtures due to its high sensitivity and selectivity. It often allows for analysis with minimal sample preparation and without the need for derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, GC-MS typically requires a derivatization step to increase the volatility of the amino acid before analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful technique for studying the incorporation and environment of fluorinated amino acids within proteins and can also be adapted for quantitative analysis.
Experimental Workflow for Analysis of 3,4,5-Trifluorophenylalanine
Caption: General experimental workflow for the quantification of 3,4,5-trifluorophenylalanine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the preferred method for sensitive and specific quantification of 3,4,5-trifluorophenylalanine in biological matrices.
Sample Preparation
The choice of sample preparation is crucial for removing interferences and concentrating the analyte.
1. Protein Precipitation (PPT) for Plasma/Serum:
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₆-phenylalanine).
-
Vortex for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
2. Liquid-Liquid Extraction (LLE):
-
To 100 µL of sample, add the internal standard and adjust the pH with a buffer (e.g., 0.1 M sodium carbonate).[1]
-
Add 600 µL of an organic solvent (e.g., ethyl acetate).[1]
-
Vortex for 2 minutes and then centrifuge to separate the layers.[1]
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the initial mobile phase.[1]
3. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Load the acidified sample (e.g., pre-treated with 2% phosphoric acid) containing the internal standard.[1]
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[1]
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.[1]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[1]
LC-MS/MS Parameters
The following are typical starting parameters that should be optimized for the specific instrument and application.
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Hypothetical MRM Transitions (to be determined experimentally):
-
3,4,5-Trifluorophenylalanine: Q1: m/z 219.1 -> Q3: m/z 173.1 (loss of HCOOH)
-
¹³C₆-Phenylalanine (IS): Q1: m/z 172.1 -> Q3: m/z 126.1
Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Use a linear regression model, often with a 1/x or 1/x² weighting, to quantify unknown samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a viable alternative to LC-MS/MS, particularly when high throughput is not the primary concern. Derivatization is necessary to make the amino acid volatile.
Sample Preparation and Derivatization
-
Perform an initial sample cleanup using LLE or SPE as described for the LC-MS/MS method.
-
Evaporate the sample extract to complete dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of pyridine and 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[2]
-
Cool the vial to room temperature before injection.[2]
GC-MS Parameters
| Parameter | Setting |
| GC Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[2] |
| Injector Temp. | 250°C |
| Oven Program | Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[2] |
| Carrier Gas | Helium at 1.0 mL/min[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
Hypothetical Monitored Ions for TMS Derivative (to be determined experimentally):
-
3,4,5-Trifluorophenylalanine-TMS: m/z (Molecular ion and characteristic fragments)
-
Internal Standard-TMS (e.g., Norvaline-TMS): m/z 247 (M+), 232 (M-CH₃)+[2]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is exceptionally useful for studying proteins that have incorporated 3,4,5-trifluorophenylalanine. It can also be used for quantification (qNMR) with an appropriate internal standard.
Sample Preparation for Protein Analysis
-
Biosynthetic Incorporation: Overexpress the protein of interest in an auxotrophic E. coli strain in a medium supplemented with 3,4,5-trifluorophenylalanine.
-
Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Sample Formulation: Prepare the final NMR sample in a suitable buffer containing D₂O for the field frequency lock.
NMR Acquisition Parameters (for Qualitative and Structural Studies)
| Parameter | Setting |
| Spectrometer | High-field NMR spectrometer equipped with a fluorine probe |
| Experiment | 1D ¹⁹F spectrum |
| Pulse Program | Simple pulse-acquire sequence |
| Spectral Width | ~100-200 ppm (initially wide to locate signals)[3] |
| Recycle Delay | 1.5 - 2.0 seconds[3] |
Quantitative NMR (qNMR) Protocol
-
Accurately weigh the sample containing 3,4,5-trifluorophenylalanine and a known amount of a stable, fluorinated internal standard with a distinct ¹⁹F chemical shift.
-
Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a 1D ¹⁹F NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of 3,4,5-trifluorophenylalanine based on the integral ratio, the number of fluorine atoms in each molecule, and the known concentration of the internal standard.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic performance characteristics for the quantification of 3,4,5-trifluorophenylalanine using adapted LC-MS/MS and GC-MS methods.[2] These values should be experimentally determined during method validation.
| Parameter | LC-MS/MS | GC-MS |
| Linearity Range | 1 - 1000 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| Limit of Detection (LOD) | 0.5 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy/Recovery (%) | 90 - 110% | 85 - 115% |
Signaling Pathways and Logical Relationships
As a synthetic amino acid, 3,4,5-trifluorophenylalanine is not a component of natural signaling pathways. Instead, its utility lies in its ability to probe biological systems. The logical relationship for its application, particularly in ¹⁹F NMR studies of protein-ligand interactions, is depicted below.
Caption: Workflow for studying protein-ligand interactions using ¹⁹F NMR.
This diagram illustrates how 3,4,5-trifluorophenylalanine is incorporated into a protein, which then serves as a probe. Upon ligand binding, changes in the local environment of the fluorine atoms are detected by ¹⁹F NMR as chemical shift perturbations, allowing for the characterization of the binding event.
References
Application Notes and Protocols: 2-amino-3-(3,4,5-trifluorophenyl)propanoic Acid in Drug Discovery
A Novel Fluorinated Amino Acid for Enhanced Drug Design
The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry to modulate various physicochemical and pharmacological properties. The trifluorinated phenylalanine analog, 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid, represents a valuable building block for designing novel therapeutics with potentially improved metabolic stability, binding affinity, and cellular permeability. The 3,4,5-trifluorophenyl moiety offers a unique electronic and lipophilic profile that can be exploited to probe and optimize interactions with biological targets.
Key Applications in Drug Design
The unique properties of this compound make it a compelling candidate for incorporation into various drug scaffolds. Its applications span several therapeutic areas, primarily by leveraging the effects of trifluorination on molecular properties.
1. Metabolic Stability Enhancement:
The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. The introduction of the 3,4,5-trifluorophenyl group can block potential sites of aromatic hydroxylation, a common metabolic pathway for phenyl-containing drugs. This can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug candidate.
2. Modulation of Binding Affinity and Selectivity:
The electron-withdrawing nature of the fluorine atoms on the phenyl ring can significantly alter the electronic distribution of the molecule. This can influence key binding interactions such as hydrogen bonding, π-π stacking, and cation-π interactions with the target protein. By fine-tuning these interactions, it is possible to enhance the binding affinity and selectivity of a drug for its intended target over off-targets, thereby improving efficacy and reducing side effects.
3. Increased Lipophilicity and Cellular Permeability:
Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes. This is particularly advantageous for drugs targeting intracellular proteins or for improving oral bioavailability. The 3,4,5-trifluorophenyl group provides a significant lipophilic contribution, which can be strategically employed to optimize the overall physicochemical properties of a drug candidate.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of compounds incorporating this compound are crucial for advancing drug discovery programs.
Protocol 1: Synthesis of (S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid
A common route for the asymmetric synthesis of this unnatural amino acid involves the alkylation of a chiral glycine enolate equivalent with 3,4,5-trifluorobenzyl bromide.
Materials:
-
Chiral auxiliary (e.g., (S)-(-)-2-hydroxy-pinanone)
-
Glycine
-
Nickel(II) chloride hexahydrate
-
Sodium hydroxide
-
3,4,5-Trifluorobenzyl bromide
-
Hydrochloric acid
-
Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)
Procedure:
-
Formation of the Chiral Ni(II) Complex: React the chiral auxiliary with glycine and NiCl₂·6H₂O in the presence of a base to form the chiral nickel(II) complex of the glycine Schiff base.
-
Asymmetric Alkylation: Deprotonate the glycine α-carbon of the complex with a strong base (e.g., sodium hydroxide) and subsequently alkylate with 3,4,5-trifluorobenzyl bromide in an organic solvent. The chiral auxiliary directs the stereoselective addition of the benzyl group.
-
Hydrolysis and Purification: Hydrolyze the resulting complex with aqueous acid (e.g., HCl) to release the (S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid.
-
Purification: Purify the final product by recrystallization or column chromatography to obtain the enantiomerically pure amino acid.
Protocol 2: In vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a drug candidate containing the this compound moiety to metabolism by liver microsomes.
Materials:
-
Test compound (dissolved in DMSO)
-
Human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation: Pre-warm a mixture of the test compound and liver microsomes in phosphate buffer at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k), from which the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
Data Presentation
The following table summarizes hypothetical comparative data for a parent drug and its analog containing the this compound moiety.
| Compound | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Index | In vitro Metabolic Half-life (min) |
| Parent Drug | 50 | 500 | 10 | 15 |
| Trifluoro-Analog | 25 | 2500 | 100 | 60 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in drug design.
Caption: Workflow for designing and evaluating drugs with this compound.
Caption: Rationale for improved metabolic stability of the trifluoro-analog.
Site-Specific Incorporation of Non-Canonical Amino Acids in Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to incorporate non-canonical amino acids (ncAAs) at specific sites within a protein in mammalian cells represents a powerful tool for biological research and drug development.[1][2] This technique, known as genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, enabling a level of precision in studying and engineering protein function that was previously unattainable.[1][3] Applications range from mapping protein-protein interactions and studying enzyme mechanisms to developing new therapeutic proteins and antibody-drug conjugates.[4][5][6]
This document provides detailed application notes and experimental protocols for the site-specific incorporation of ncAAs in mammalian cells, primarily focusing on the widely used amber stop codon suppression methodology.[7][8][9]
Principle of Amber Stop Codon Suppression
The most common strategy for site-specific ncAA incorporation involves repurposing the UAG (amber) stop codon.[8][10][11] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into the mammalian cell.[11][12] This orthogonal pair functions independently of the host cell's translational machinery.[13] The engineered aaRS specifically recognizes and charges the ncAA onto its cognate suppressor tRNA, which has an anticodon (CUA) that recognizes the UAG codon. When the ribosome encounters a UAG codon in the mRNA of the target protein, the charged suppressor tRNA delivers the ncAA, allowing for its incorporation into the polypeptide chain instead of translation termination.[10][11]
Key Components for ncAA Incorporation
Successful site-specific incorporation of ncAAs in mammalian cells requires the following components:
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes the desired ncAA and not any of the 20 canonical amino acids.[12][14]
-
Orthogonal Suppressor tRNA: A tRNA molecule that is not recognized by endogenous aaRSs but is specifically acylated by the orthogonal aaRS. It contains an anticodon that decodes the amber (UAG) stop codon.[12][14][15]
-
Gene of Interest with an Amber Codon: The target gene must be mutated to introduce a UAG codon at the desired site of ncAA incorporation.[16][17]
-
Non-Canonical Amino Acid (ncAA): The specific ncAA to be incorporated, which is supplied in the cell culture medium.[16][17]
Experimental Workflow
The general workflow for site-specific ncAA incorporation in mammalian cells is as follows:
-
Plasmid Construction: Generation of expression vectors for the orthogonal aaRS, the suppressor tRNA, and the target protein containing the amber codon.
-
Cell Culture and Transfection: Culturing of mammalian cells and co-transfection with the necessary plasmids.
-
ncAA Supplementation: Addition of the ncAA to the cell culture medium.
-
Protein Expression and Harvest: Incubation of the cells to allow for protein expression, followed by cell lysis and harvesting of the protein of interest.
-
Characterization and Analysis: Verification of ncAA incorporation and subsequent functional or structural studies.
Caption: General experimental workflow for ncAA incorporation.
Application Notes
Choosing an Orthogonal System
Several orthogonal aaRS/tRNA pairs have been developed for use in mammalian cells, with the most common ones derived from E. coli and archaea.[18] The choice of the system depends on the specific ncAA to be incorporated. The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species is particularly versatile and has been engineered to incorporate a wide variety of ncAAs.[19][20]
Optimizing Incorporation Efficiency
The efficiency of ncAA incorporation can be influenced by several factors:
-
Expression Levels of Orthogonal Components: The relative expression levels of the aaRS and suppressor tRNA can impact efficiency. Using plasmids with strong promoters and optimizing the ratio of plasmids during transfection can be beneficial.[10]
-
Competition with Release Factor 1 (eRF1): In mammalian cells, eRF1 recognizes all three stop codons and mediates translation termination. Overexpression of the suppressor tRNA can help it outcompete eRF1.[10] Engineering of eRF1 to reduce its affinity for the UAG codon has also been shown to improve incorporation efficiency.[10]
-
ncAA Concentration and Toxicity: The optimal concentration of the ncAA in the culture medium needs to be determined empirically. High concentrations can sometimes be toxic to the cells.
-
Codon Context: The nucleotides surrounding the UAG codon can influence suppression efficiency.[19][21]
Quantitative Data on ncAA Incorporation
The efficiency of ncAA incorporation can be quantified using various methods, such as dual-fluorescence reporter assays or mass spectrometry.[19][22][23] The following table summarizes representative incorporation efficiencies for different ncAAs in mammalian cells.
| Non-Canonical Amino Acid (ncAA) | Orthogonal System | Cell Line | Reporter System | Incorporation Efficiency (%) | Reference |
| p-Azido-L-phenylalanine (pAzF) | PylRS/tRNAPyl | HEK293T | mCherry-TAG-EGFP | ~25-50 | [24] |
| p-Benzoyl-L-phenylalanine (pBpa) | TyrRS/tRNATyr | CHO | Luciferase-TAG | ~10-30 | [17] |
| Nε-acetyl-L-lysine (AcK) | PylRS/tRNAPyl | HEK293 | EGFP-TAG | ~15-40 | [24] |
| O-Methyl-L-tyrosine (OMeY) | TyrRS/tRNATyr | COS-1 | CAT-TAG | ~5-20 | [25] |
Note: Efficiencies are highly dependent on the specific experimental conditions and should be considered as approximate values.
Detailed Experimental Protocols
Protocol 1: Plasmid Construction for ncAA Incorporation
-
Obtain/Construct Expression Plasmids:
-
aaRS Plasmid: Clone the gene for the engineered orthogonal aaRS into a mammalian expression vector with a strong constitutive promoter (e.g., CMV).
-
tRNA Plasmid: Synthesize the gene for the suppressor tRNA and clone it into a separate mammalian expression vector, often under a U6 or H1 promoter. It is common to include multiple copies of the tRNA gene to enhance its expression.[10]
-
Target Gene Plasmid: Introduce an in-frame amber (TAG) codon at the desired position in your gene of interest using site-directed mutagenesis. Clone the mutated gene into a mammalian expression vector, preferably with an epitope tag (e.g., FLAG, HA, or His-tag) for easy detection and purification.
-
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for all three constructs using a commercially available kit.
Protocol 2: Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (pBpa) in HEK293T Cells
This protocol is adapted from methodologies described for photo-crosslinking studies.[7][17][26]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmids: pCMV-pBpaRS, pU6-tRNATyrCUA, and pCMV-TargetGene(TAG)-FLAG
-
Transfection reagent (e.g., Lipofectamine 3000)
-
p-Benzoyl-L-phenylalanine (pBpa) solution (20 mM in 0.1 M NaOH, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the three plasmids using your preferred transfection reagent according to the manufacturer's instructions. A typical ratio is 1:1:1 for the aaRS, tRNA, and target gene plasmids, with a total of 2.5 µg of DNA per well.
-
-
ncAA Supplementation:
-
6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and the desired final concentration of pBpa (typically 0.1-0.5 mM).
-
-
Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the protein containing pBpa.
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Verification of Incorporation (Western Blot):
-
Determine the protein concentration of the lysate using a BCA assay.
-
Separate 20-30 µg of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-FLAG antibody to detect the full-length target protein. A band corresponding to the full-length protein in the presence of pBpa, and its absence or significant reduction in the absence of pBpa, indicates successful incorporation.
-
Caption: Amber suppression for pBpa incorporation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no expression of full-length protein | Low transfection efficiency | Optimize transfection protocol; use a positive control. |
| Inefficient amber suppression | Increase the amount of tRNA plasmid; try a different orthogonal system; optimize ncAA concentration. | |
| ncAA toxicity | Perform a dose-response curve to determine the optimal, non-toxic ncAA concentration. | |
| High background suppression (full-length protein in the absence of ncAA) | Misacylation of suppressor tRNA by endogenous synthetases | Use a more orthogonal tRNA/aaRS pair. |
| Read-through by endogenous tRNAs | This is generally low in mammalian cells but can be sequence-dependent. |
Conclusion
The site-specific incorporation of non-canonical amino acids in mammalian cells is a transformative technology that opens up new avenues for protein engineering and functional studies. By understanding the principles of amber suppression and carefully optimizing experimental conditions, researchers can successfully introduce a wide array of chemical functionalities into proteins, thereby expanding the toolkit for modern biological and therapeutic research.
References
- 1. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering Proteins Containing Noncanonical Amino Acids on the Yeast Surface | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Research Portal [iro.uiowa.edu]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Generation of Amber Suppression Cell Lines Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Genetic Code Expansion in Mammalian Cells: a Plasmid System Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Inner Workings of Enzymes: A Guide to Using Fluorinated Amino Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into proteins has emerged as a powerful tool for elucidating enzyme mechanisms and studying protein-ligand interactions. The unique properties of the fluorine atom, particularly its utility in ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, provide an unparalleled window into the subtle conformational changes and dynamic events that govern enzymatic catalysis and inhibition. These insights are invaluable for academic research and are increasingly pivotal in the rational design of novel therapeutics.
This document provides detailed application notes on the use of fluorinated amino acids as probes for enzyme mechanism studies, complete with structured data tables for easy comparison of quantitative findings and comprehensive protocols for key experimental procedures.
Application Notes
The Fluorine Advantage in Enzyme Probing
Fluorine offers several distinct advantages as a probe in biological systems. As a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is highly sensitive in NMR experiments. Crucially, the virtual absence of fluorine in nature means that ¹⁹F NMR spectra of fluorinated proteins are free from background signals, allowing for the unambiguous observation of the labeled sites. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an ideal reporter on conformational changes, ligand binding, and the catalytic steps within an enzyme's active site.[1][2]
Key Applications in Enzyme Mechanism Studies
-
Monitoring Conformational Changes: The introduction of a fluorinated amino acid at or near the active site of an enzyme allows researchers to monitor conformational changes that occur during the catalytic cycle. Changes in the ¹⁹F NMR chemical shift can signal substrate binding, product release, or the transition between different enzymatic states.
-
Quantifying Ligand Binding: ¹⁹F NMR is a powerful technique for studying the binding of substrates, inhibitors, and allosteric modulators to enzymes. By titrating a ligand into a solution of a ¹⁹F-labeled enzyme, one can monitor changes in the ¹⁹F spectrum to determine dissociation constants (Kd) and gain insights into the binding mode.[3][4] This is particularly useful for detecting the weak interactions often associated with fragment-based drug discovery.[5][6]
-
Elucidating Catalytic Mechanisms: Fluorinated substrates or inhibitors can be used to trap enzymatic intermediates or to probe the electronic environment of the active site during catalysis. The kinetic parameters of enzymes with fluorinated substrates can also provide valuable information about the transition state of the reaction.
-
Assessing Drug-Target Engagement: In the context of drug development, incorporating fluorinated amino acids into a target protein allows for the direct observation of drug binding and can be used to screen compound libraries and characterize the structure-activity relationship (SAR) of potential inhibitors.[7]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing fluorinated amino acids to probe enzyme mechanisms.
Table 1: Enzyme Kinetic Parameters
This table presents a comparison of Michaelis-Menten constants (Km) and catalytic turnover numbers (kcat) for enzymes acting on fluorinated versus non-fluorinated substrates, or for enzymes containing fluorinated amino acids.
| Enzyme | Fluorinated Component | Substrate | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference(s) |
| Fluorinase (FlA) from Streptomyces sp. MA37 | Wild-Type | S-adenosyl-L-methionine (SAM) | 3.7 | 0.21 | 945 | [8] |
| Fluorinase (FlA-K237E mutant) | Engineered Trimer | S-adenosyl-L-methionine (SAM) | 206.3 | 0.20 | 16.2 | [8] |
| Fluorinase (FlA1) from Streptomyces sp. MA37 | Wild-Type | S-adenosyl-L-methionine (SAM) | - | 0.06 | - | [9] |
| Transketolase (TK) | Wild-Type | Glycolaldehyde (GA) | 16,000 ± 2,000 | 15.0 ± 0.7 | - | [10] |
| Transketolase (TK) | K316-(4-F-Phe) | Glycolaldehyde (GA) | 14,000 ± 3,000 | 15.2 ± 1.0 | - | [10] |
| Transketolase (TK) | K316-(tfm-Phe) | Glycolaldehyde (GA) | 19,000 ± 4,000 | 17.0 ± 1.1 | - | [10] |
Note: The catalytic efficiency for Fluorinase (FlA) from Streptomyces sp. MA37 was calculated from the provided Km and kcat values.
Table 2: Ligand Binding and Inhibition Constants
This table provides a comparison of dissociation constants (Kd) and inhibition constants (Ki) for ligands interacting with enzymes containing fluorinated amino acids or for fluorinated inhibitors.
| Enzyme/Protein | Fluorinated Component | Ligand/Inhibitor | Kd (nM) | Ki (µM) | Method | Reference(s) |
| Bromodomain Brd4(1) | Unlabeled | (+)-JQ1 | 75 ± 4 | - | ITC | [4] |
| Bromodomain Brd4(1) | 3-Fluorotyrosine (3FY) labeled | (+)-JQ1 | 89 ± 5 | - | ITC | [4] |
| Bromodomain Brd4(1) | 5-Fluorotryptophan (5FW) labeled | (+)-JQ1 | 78 ± 2 | - | ITC | [4] |
| Bromodomain Brd4(1) | 5-Fluorotryptophan (5FW) labeled | Dinaciclib | - | 70 ± 20 | ¹⁹F NMR | [4] |
| Bromodomain BPTF | 5-Fluorotryptophan (5FW) labeled | AU1 | 2800 | - | ¹⁹F NMR | [7] |
| Src Homology 3 (SH3) Domain | Unlabeled | PepS1 (peptide) | 70 µM | - | ¹⁹F NMR | [3] |
| Src Homology 3 (SH3) Domain | 5-Fluorotryptophan (5FW) labeled | PepS1 (peptide) | 150 µM | - | ¹⁹F NMR | [3] |
| HIV-1 Protease | - | IN-6 (inhibitor) | - | [Specify] | FRET Assay | [11] |
| Serine Proteases | - | Peptidyl fluoromethyl ketones | - | 0.34 - 3000 | Enzyme Assay | [12] |
Note: Some Ki values in the original literature were reported as IC50 and have been noted as such where applicable. The Ki for HIV-1 Protease with IN-6 is to be determined by the user following the provided protocol structure.
Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments involving fluorinated amino acids.
Visualization of Experimental Workflow
Caption: General workflow for enzyme studies.
Protocol 1: Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids in E. coli
This protocol describes a general method for labeling a protein with a fluorinated aromatic amino acid using an E. coli expression system.[13]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9 medium) supplemented with necessary nutrients and antibiotics.
-
Fluorinated amino acid (e.g., 3-fluoro-L-tyrosine, 5-fluoro-L-tryptophan).
-
L-phenylalanine, L-tyrosine, L-tryptophan (for specific labeling).
-
Glyphosate solution.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli cells. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of minimal media with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to the culture to a final concentration of 1 g/L to inhibit the endogenous synthesis of aromatic amino acids.
-
Supplementation with Amino Acids: Immediately after adding glyphosate, supplement the medium with the desired fluorinated amino acid (e.g., 50 mg/L of 3-fluoro-L-tyrosine) and the other two non-fluorinated aromatic amino acids (e.g., 50 mg/L each of L-phenylalanine and L-tryptophan).
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours with shaking.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the fluorinated protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Verification: Confirm the incorporation of the fluorinated amino acid using mass spectrometry.
Protocol 2: Determination of Ligand Binding Affinity (Kd) by ¹⁹F NMR Titration
This protocol outlines the steps for determining the dissociation constant (Kd) of a ligand binding to a ¹⁹F-labeled protein.[14]
Materials:
-
Purified ¹⁹F-labeled protein in a suitable NMR buffer (e.g., 25-50 µM protein in phosphate buffer, pH 7.4, containing 150 mM NaCl and 10% D₂O).
-
Concentrated stock solution of the ligand in the same NMR buffer (or with a small, known percentage of DMSO).
-
NMR tubes.
-
NMR spectrometer equipped with a ¹⁹F probe.
Procedure:
-
Sample Preparation: Prepare a series of NMR samples with a constant concentration of the ¹⁹F-labeled protein and increasing concentrations of the ligand. It is crucial to maintain the same final concentration of any co-solvents (like DMSO) in all samples.
-
NMR Data Acquisition:
-
Tune and match the NMR probe for ¹⁹F.
-
Acquire a 1D ¹⁹F NMR spectrum for each sample. Typical acquisition times are short (e.g., < 5 minutes) due to the high sensitivity of ¹⁹F.
-
-
Data Processing: Process the spectra using appropriate software (e.g., applying a line broadening factor and Fourier transformation).
-
Data Analysis:
-
Identify the ¹⁹F resonance(s) that shift upon ligand binding.
-
Measure the chemical shift perturbation (Δδ) for each titration point relative to the unbound state.
-
Plot the chemical shift perturbation (Δδ) as a function of the total ligand concentration.
-
Fit the binding isotherm to the following equation to determine the Kd, accounting for ligand depletion:
Δδ = Δδₘₐₓ * {[P]t + [L]t + Kd - √(([P]t + [L]t + Kd)² - 4[P]t[L]t)} / (2[P]t)
where Δδ is the observed chemical shift change, Δδₘₐₓ is the maximum chemical shift change at saturation, [P]t is the total protein concentration, and [L]t is the total ligand concentration.
-
Visualization of Ligand Binding Titration
Caption: Workflow for Kd determination by 19F NMR.
Protocol 3: Enzyme Kinetics Assay with a Fluorinated Substrate
This protocol describes a general method for determining the kinetic parameters of an enzyme using a fluorinated substrate, which can be monitored by techniques such as HPLC or NMR.
Materials:
-
Purified enzyme at a known concentration.
-
Fluorinated substrate stock solution.
-
Reaction buffer at the optimal pH and temperature for the enzyme.
-
Quenching solution (e.g., acid or base) to stop the reaction.
-
Analytical instrument (e.g., HPLC, NMR) for quantifying substrate and product.
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in separate tubes, each containing the reaction buffer and a different concentration of the fluorinated substrate.
-
Enzyme Addition: Equilibrate the reaction mixtures at the desired temperature. Initiate the reaction by adding a small volume of the enzyme solution to each tube and mix quickly.
-
Time Course: At specific time intervals, take aliquots from each reaction tube and immediately add them to a quenching solution to stop the reaction.
-
Quantification: Analyze the quenched samples using a suitable analytical method (e.g., HPLC to separate and quantify the substrate and product, or ¹⁹F NMR to monitor the disappearance of the substrate signal and the appearance of the product signal).
-
Data Analysis:
-
For each substrate concentration, plot the concentration of the product formed against time.
-
Determine the initial reaction velocity (v₀) from the linear portion of each curve.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax:
v₀ = (Vmax * [S]) / (Km + [S])
-
Calculate the kcat by dividing Vmax by the total enzyme concentration ([E]t).
-
Protocol 4: X-ray Crystallography of Proteins with Fluorinated Amino Acids
The protocol for crystallizing and determining the structure of a protein containing fluorinated amino acids is largely similar to that for unlabeled proteins, with a few key considerations.[15][16]
Procedure:
-
Protein Preparation: Express and purify the fluorinated protein to a high degree of homogeneity (>95%). Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).
-
Crystallization Screening:
-
Use commercial or in-house crystallization screens to identify initial crystallization conditions. The hanging drop or sitting drop vapor diffusion methods are commonly used.[17]
-
The incorporation of fluorinated amino acids may slightly alter the protein's solubility and surface properties, potentially requiring adjustments to the crystallization conditions compared to the wild-type protein.
-
-
Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, temperature, and additives to obtain diffraction-quality crystals.
-
Data Collection:
-
Cryo-protect the crystals and mount them for data collection at a synchrotron X-ray source.
-
The presence of the highly electron-dense fluorine atoms can be advantageous for phasing, particularly in cases where obtaining heavy-atom derivatives is challenging.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain an electron density map.
-
Build the atomic model of the protein into the electron density map. The larger van der Waals radius of fluorine compared to hydrogen should be considered during model building and refinement.
-
Refine the structure to achieve good agreement with the experimental data and ideal stereochemistry.
-
Visualization of a Simplified Signaling Pathway
Caption: Inhibition of a kinase pathway.
By leveraging the unique properties of fluorinated amino acids and the detailed protocols outlined above, researchers can gain unprecedented insights into the intricate mechanisms of enzyme function, paving the way for new discoveries and the development of next-generation therapeutics.
References
- 1. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Ligand-Observed NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Fluorinase - Wikipedia [en.wikipedia.org]
- 10. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 14. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. people.reed.edu [people.reed.edu]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Protein Labeling with 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid (3,4,5-tfF) into proteins for advanced biophysical analysis. The unique properties of the trifluorophenyl moiety offer a powerful probe for investigating protein structure, dynamics, and interactions using techniques such as 19F Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Introduction
The substitution of natural amino acids with fluorinated analogues provides a minimally perturbative yet highly informative approach to studying protein biophysics. The 19F nucleus is an excellent NMR probe due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1] Furthermore, the absence of endogenous fluorine in most biological systems provides a background-free window for NMR analysis. The chemical shift of the 19F nucleus is exquisitely sensitive to its local electrostatic environment, making it an ideal reporter for subtle conformational changes, ligand binding, and protein-protein interactions.[1][2] The incorporation of 3,4,5-tfF, with its three fluorine atoms on the phenyl ring, provides a strong and distinct NMR signal, making it a valuable tool for detailed structural and functional studies.
Applications
The site-specific incorporation of 3,4,5-tfF into a protein of interest enables a range of biophysical investigations:
-
19F NMR Spectroscopy:
-
Monitoring conformational changes upon ligand binding or protein-protein interaction.
-
Determining pKa values of neighboring residues.
-
Screening for small molecule binders in drug discovery.
-
Studying protein dynamics and folding pathways.
-
-
X-ray Crystallography:
-
Serving as an anomalous scatterer for phasing.
-
Providing a unique probe for observing local structural changes in the crystalline state.
-
Aiding in the validation of ligand binding poses.
-
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data relevant to the incorporation and analysis of 3,4,5-tfF-labeled proteins. These values are representative and may require optimization for specific proteins.
Table 1: Biosynthetic Incorporation of 3,4,5-tfF in E. coli
| Parameter | Typical Value | Reference |
| Incorporation Efficiency | >80% | [3] |
| Final Protein Yield | 5 - 15 mg/L of culture | [4] |
| 3,4,5-tfF Concentration in Media | 1 mM | [5] |
| IPTG Concentration for Induction | 0.1 - 1 mM | [6] |
| Post-induction Temperature | 18-25°C | [6] |
| Post-induction Time | 16 - 20 hours | [7] |
Table 2: 19F NMR Spectroscopic Parameters
| Parameter | Typical Value/Range | Reference |
| 19F Chemical Shift Reference | Trifluoroacetic acid (TFA) | [3] |
| Typical 1D 19F Spectrum Acquisition Time | 10 - 30 minutes | - |
| Ligand-induced Chemical Shift Perturbation | 0.1 - 2.0 ppm | [6] |
| Linewidth of 19F Signal in Protein | 20 - 100 Hz | - |
Table 3: X-ray Crystallography Data Collection and Refinement
| Parameter | Example Value | Reference |
| Resolution | 1.5 - 2.5 Å | [8] |
| R-work / R-free | < 0.20 / < 0.25 | [9] |
| Data Redundancy | 4 - 6 | [9] |
| Wavelength for Anomalous Signal | ~0.9 Å | [8] |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 3,4,5-tfF in E. coli
This protocol describes the expression of a target protein with 3,4,5-tfF incorporated at phenylalanine residues using a phenylalanine-auxotrophic E. coli strain.
Materials:
-
E. coli phenylalanine auxotrophic strain (e.g., AFphe) transformed with the expression plasmid for the protein of interest.
-
M9 minimal media.
-
Glucose (20% w/v, sterile filtered).
-
MgSO4 (1 M, sterile filtered).
-
CaCl2 (1 M, sterile filtered).
-
Thiamine (1% w/v, sterile filtered).
-
19 L-amino acids (excluding phenylalanine).
-
This compound (3,4,5-tfF).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 1 L of M9 minimal media supplemented with glucose (to 0.4%), MgSO4 (to 2 mM), CaCl2 (to 0.1 mM), thiamine (to 0.0001%), the appropriate antibiotic, and all L-amino acids except phenylalanine (each at 50 mg/L) with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add 3,4,5-tfF to a final concentration of 1 mM. Incubate for 15 minutes. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20°C and continue to incubate the culture for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet containing the 3,4,5-tfF-labeled protein can be stored at -80°C.
Protocol 2: Protein Purification
Purification of the 3,4,5-tfF-labeled protein is generally performed using standard chromatography techniques, similar to the wild-type protein. A C-terminal affinity tag is recommended to avoid purification of truncated protein.[6]
Example Workflow for His-tagged protein:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Further Purification (Optional): If necessary, perform further purification steps such as size-exclusion chromatography to obtain highly pure protein.
-
Verification: Confirm the incorporation of 3,4,5-tfF and the purity of the protein by SDS-PAGE and mass spectrometry.
Protocol 3: 19F NMR Spectroscopy
This protocol outlines the acquisition of a one-dimensional 19F NMR spectrum to observe the incorporated 3,4,5-tfF.
Materials:
-
Purified 3,4,5-tfF-labeled protein (0.1-0.5 mM).
-
NMR buffer (e.g., 50 mM Phosphate buffer, 100 mM NaCl, pH 7.0, in 90% H2O/10% D2O).
-
Trifluoroacetic acid (TFA) as an external or internal reference.
Procedure:
-
Sample Preparation: Prepare the protein sample in the NMR buffer.
-
Spectrometer Setup:
-
Use an NMR spectrometer equipped with a 19F-capable probe.
-
Tune and match the 19F channel.
-
-
Data Acquisition:
-
Acquire a 1D 19F NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., -110 to -170 ppm, relative to CCl3F).
-
Use a recycle delay of 1.5-2.0 seconds.[2]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential line broadening function (e.g., 10-20 Hz).
-
Fourier transform the data.
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to TFA (-76.55 ppm relative to CCl3F).
-
Protocol 4: X-ray Crystallography
This protocol provides a general workflow for the crystallization and structure determination of a 3,4,5-tfF-labeled protein.
Materials:
-
Highly pure and concentrated (5-10 mg/mL) 3,4,5-tfF-labeled protein.
-
Crystallization screens and reagents.
Procedure:
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods.
-
Screen a wide range of conditions (precipitants, pH, salts, additives).
-
-
Crystal Optimization:
-
Optimize the initial crystallization conditions to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[8]
-
Collect a complete dataset with good redundancy.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement (if a homologous structure is available) or anomalous diffraction methods.
-
Build the protein model into the electron density map and refine the structure.
-
Validate the final structure.
-
Visualization of Workflows and Concepts
Caption: Workflow for labeling proteins with 3,4,5-tfF and subsequent biophysical analysis.
Caption: Conformational changes upon ligand binding alter the 19F NMR signal.
Caption: Labeled proteins can probe amino acid transport and signaling pathways like mTOR.[10]
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 5. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Data collection at short wavelengths in protein crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the High-Yield Synthesis of Enantiomerically Pure 3,4,5-Trifluorophenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Enantiomerically pure 3,4,5-trifluorophenylalanine is a valuable synthetic amino acid analog. The incorporation of fluorine atoms into phenylalanine can significantly alter its biological properties, including metabolic stability, binding affinity, and lipophilicity. These characteristics make it a crucial building block in the development of novel pharmaceuticals and agrochemicals. This document provides detailed protocols for high-yield, enantioselective syntheses of this compound.
Key Synthetic Strategies and Performance Data
Several methods have been successfully employed for the synthesis of enantiomerically pure 3,4,5-trifluorophenylalanine. The two primary and most effective routes are asymmetric alkylation of a chiral nickel(II) complex and asymmetric hydrogenation of a suitable precursor.
Table 1: Comparison of Key Synthetic Methods
| Synthetic Method | Key Reagents | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Asymmetric Alkylation of Chiral Ni(II) Complex | Ni(II) complex of a chiral Schiff base, 3,4,5-trifluorobenzyl halide | 86 | 95 | [1][2] |
| Asymmetric Hydrogenation | Rhodium-MonoPhos complex, fluorinated dehydroamino acid | >95 | >99 | [1][3] |
Method 1: Asymmetric Alkylation of a Chiral Ni(II) Complex
This method relies on the diastereoselective alkylation of a chiral nickel(II) complex of a Schiff base derived from glycine and a chiral auxiliary, followed by acidic hydrolysis to release the desired amino acid.
Experimental Protocol
1. Formation of the Chiral Ni(II) Complex:
-
A chiral ligand, for example, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is reacted with glycine and nickel(II) nitrate in the presence of a base (e.g., sodium methoxide) in a suitable solvent like methanol.
-
The mixture is heated to reflux to facilitate the formation of the planar, chiral Ni(II)-glycine complex.
-
The resulting complex is then isolated and purified.
2. Asymmetric Alkylation:
-
The chiral Ni(II) complex is dissolved in a polar aprotic solvent such as DMF.
-
The solution is cooled, and a base (e.g., powdered potassium hydroxide) is added.
-
3,4,5-Trifluorobenzyl bromide is added dropwise to the cooled solution.
-
The reaction is stirred at a low temperature for several hours until the starting material is consumed (monitored by TLC).
3. Hydrolysis and Isolation:
-
The reaction mixture is quenched, and the crude product is extracted.
-
The resulting diastereomeric product is then hydrolyzed using aqueous hydrochloric acid (e.g., 6M HCl) at reflux.
-
This step cleaves the chiral auxiliary and the nickel ion, releasing the free amino acid hydrochloride salt.
-
The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.
-
The aqueous layer is then concentrated under reduced pressure to yield the crude product.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the enantiomerically pure 3,4,5-trifluorophenylalanine hydrochloride.[1][2]
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for the synthesis of 3,4,5-trifluorophenylalanine via asymmetric alkylation.
Method 2: Asymmetric Hydrogenation
This approach involves the rhodium-catalyzed asymmetric hydrogenation of a prochiral α,β-dehydroamino acid or enamine precursor. This method is known for its high efficiency and excellent enantioselectivity.[1][3]
Experimental Protocol
1. Synthesis of the Dehydroamino Acid Precursor:
-
The synthesis typically starts with the Erlenmeyer-Azlactone synthesis.
-
3,4,5-Trifluorobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.
-
The azlactone ring is then opened by hydrolysis (e.g., with aqueous sodium carbonate) to yield the (Z)-α-(acetylamino)-3,4,5-trifluorocinnamic acid.
2. Asymmetric Hydrogenation:
-
The dehydroamino acid precursor is dissolved in a suitable solvent, such as methanol or isopropanol, and placed in a high-pressure hydrogenation vessel.
-
A chiral rhodium catalyst, for example, a complex of rhodium with a chiral phosphine ligand like MonoPhos, is added.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction is stirred at a specific temperature until the uptake of hydrogen ceases.
3. Deprotection and Isolation:
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The N-acetyl protecting group is removed by acidic hydrolysis (e.g., refluxing with aqueous HCl).
-
The resulting solution is worked up similarly to the Ni(II) complex method to isolate the final product, 3,4,5-trifluorophenylalanine hydrochloride.
Signaling Pathway for Asymmetric Hydrogenation
Caption: Synthetic pathway for 3,4,5-trifluorophenylalanine via asymmetric hydrogenation.
Conclusion
Both the asymmetric alkylation of a chiral Ni(II) complex and the asymmetric hydrogenation of a dehydroamino acid precursor are highly effective methods for producing enantiomerically pure 3,4,5-trifluorophenylalanine with high yields. The choice of method may depend on the availability of specific chiral auxiliaries or catalysts, as well as the desired scale of the synthesis. The provided protocols offer a solid foundation for researchers to successfully synthesize this important fluorinated amino acid for applications in drug discovery and development.
References
Troubleshooting & Optimization
Troubleshooting low incorporation efficiency of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-canonical amino acid 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the site-specific incorporation of this compound into proteins using amber codon suppression technology.
Q1: I am observing very low or no expression of my full-length protein of interest. What are the potential causes and how can I troubleshoot this?
A1: Low or no expression of the full-length protein is a common issue and can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Verify Plasmid Integrity and Ratios:
-
DNA Integrity: Ensure the integrity of your plasmids (the one encoding your protein with an amber (TAG) codon, and the one encoding the aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA) by restriction digest and sequencing.
-
Plasmid Ratio: The relative concentrations of the two plasmids can significantly impact incorporation efficiency. Titrate the ratio of the aaRS/tRNA plasmid to your protein expression plasmid. A common starting point is a 1:1 ratio, but this may require optimization.
-
-
Check the Health and Competency of Your Expression System:
-
Toxicity of the Amino Acid: Fluorinated amino acids can exhibit toxicity to expression hosts. Perform a growth curve analysis of your cells in the presence of varying concentrations of this compound to determine a sub-toxic concentration.
-
Cell Viability: Ensure that your cells are healthy and in the logarithmic growth phase before induction of protein expression.
-
-
Confirm Expression of the Orthogonal Components:
-
Synthetase Expression: Verify the expression of your engineered aminoacyl-tRNA synthetase via Western blot using a His-tag or other epitope tag on the synthetase. If expression is low, consider optimizing the promoter, codon usage, or expression temperature.
-
-
Optimize Incorporation Conditions:
-
Amino Acid Concentration: The concentration of this compound in the growth medium is critical. Titrate the concentration, starting from a low, non-toxic level and gradually increasing it.
-
Induction Conditions: Optimize the inducer concentration (e.g., IPTG for E. coli) and the temperature and duration of induction. Lower temperatures (e.g., 18-25°C) can sometimes improve protein folding and solubility.
-
Q2: I see a significant amount of truncated protein product. How can I increase the amber suppression efficiency?
A2: The presence of truncated protein indicates that the ribosome is terminating at the amber codon instead of incorporating this compound. Here’s how to improve suppression efficiency:
-
Optimize the Orthogonal System:
-
Suppressor tRNA Levels: The concentration of the suppressor tRNA is crucial. You can try to increase its expression by using a stronger promoter or a higher copy number plasmid. However, be aware that excessively high levels of suppressor tRNA can also be toxic to the cell.[1]
-
Engineered Synthetase: The efficiency and specificity of the aminoacyl-tRNA synthetase are paramount. If you are using a published synthetase, ensure it is the correct one for your specific amino acid. If efficiency remains low, you may need to perform directed evolution to improve the synthetase's activity.
-
-
Minimize Competition with Release Factor 1 (RF1):
-
Use RF1 Knockout/Knockdown Strains: In E. coli, Release Factor 1 (RF1) is responsible for terminating translation at amber codons. Using an E. coli strain where the prfA gene (encoding RF1) is knocked out or its expression is knocked down can significantly improve suppression efficiency.[2]
-
Cell-Free Systems: Consider using a cell-free protein synthesis system. These systems can be depleted of release factors, leading to higher incorporation efficiency.[2]
-
-
Consider the Codon Context:
-
Flanking Nucleotides: The nucleotides immediately upstream and downstream of the amber codon can influence suppression efficiency. If possible, try to modify the codon context to sequences known to favor suppression. In general, purines downstream of the UAG codon have been shown to enhance suppression in prokaryotes.[3][4]
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Q3: My protein is expressed, but mass spectrometry analysis shows a mix of the desired non-canonical amino acid and natural amino acids at the target site. What causes this lack of fidelity?
A3: This indicates that either the orthogonal synthetase is mis-acylating the suppressor tRNA with a natural amino acid, or a natural tRNA is being used to read the amber codon.
-
Synthetase Specificity:
-
Negative Selection: The engineered aminoacyl-tRNA synthetase should be highly specific for this compound over any of the 20 canonical amino acids. If you are engineering your own synthetase, ensure you perform rigorous negative selection against all natural amino acids.
-
Amino Acid Concentration: High concentrations of the non-canonical amino acid can sometimes force mis-acylation by endogenous synthetases, or the engineered synthetase might show reduced fidelity. Try lowering the concentration of this compound.
-
-
Orthogonality of the tRNA:
-
tRNA Engineering: The suppressor tRNA should not be a substrate for any of the endogenous aminoacyl-tRNA synthetases. The use of tRNAs from different organisms (e.g., archaeal tRNAs in E. coli) helps ensure orthogonality.
-
-
Expression Conditions:
-
Minimal Media: If working with auxotrophic strains, ensure that the corresponding natural amino acid is completely depleted from the media before inducing protein expression with the non-canonical amino acid.
-
Data Presentation
The incorporation efficiency of fluorinated phenylalanine analogs can be influenced by the specific synthetase used and the degree of fluorination. The following table summarizes data from a study on the site-specific encoding of various fluorinated phenylalanine analogs in E. coli using two different engineered pyrrolysyl-tRNA synthetase (PylRS) variants, PheX-D6 and PheX-B5. This data can serve as a reference for expected efficiencies with structurally similar compounds like this compound.
| Fluorinated Phenylalanine Analog | Synthetase Variant | Encoding Fidelity (%) | Relative Yield (Normalized to Penta-F Phe with PheX-D6) |
| Penta-fluoro Phe | PheX-D6 | 98.2 | 1.00 |
| 2,3,5,6-tetra-fluoro Phe | PheX-D6 | 98.7 | 0.85 |
| 2,3,6-tri-fluoro Phe | PheX-D6 | 100.0 | 0.60 |
| 2,6-di-fluoro Phe | PheX-D6 | 95.0 | 0.45 |
| Penta-fluoro Phe | PheX-B5 | 97.5 | 1.20 |
| 2,3,5,6-tetra-fluoro Phe | PheX-B5 | 97.9 | 1.10 |
| 2,3,6-tri-fluoro Phe | PheX-B5 | 88.1 | 0.75 |
| 2,6-di-fluoro Phe | PheX-B5 | 81.8 | 0.55 |
| 2-fluoro Phe | PheX-B5 | 95.6 | 0.30 |
Data adapted from "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells"[4][5]. Encoding fidelity was determined by intact protein mass spectrometry.
Experimental Protocols
1. Site-Directed Mutagenesis to Introduce an Amber Codon
This protocol describes the introduction of a TAG codon into your gene of interest using overlap extension PCR.
-
Primer Design: Design two pairs of primers. Two external primers that flank the entire gene sequence and two internal, overlapping primers that contain the desired TAG mutation. The internal primers should have an overlapping region of at least 15-20 base pairs.
-
First Round of PCR: Perform two separate PCR reactions.
-
Reaction 1: Use the forward external primer and the reverse internal primer with your template DNA.
-
Reaction 2: Use the forward internal primer and the reverse external primer with your template DNA.
-
-
Gel Purification: Run the products of both reactions on an agarose gel and purify the desired DNA fragments.
-
Second Round of PCR (Overlap Extension): Combine the two purified fragments from the first round. These fragments will act as both template and primers for each other. After a few initial cycles of denaturation, annealing, and extension without primers, add the two external primers and continue the PCR to amplify the full-length gene containing the amber codon.
-
Cloning: Clone the final PCR product into your expression vector and verify the mutation by sequencing.[6][7]
2. Co-transformation of Plasmids for ncAA Incorporation in E. coli
-
Prepare Competent Cells: Prepare chemically competent E. coli cells (e.g., DH10B or BL21(DE3)).
-
Transformation:
-
Thaw competent cells on ice.
-
Add 100-200 ng of each plasmid (your protein expression plasmid and the aaRS/tRNA plasmid) to 50 µL of competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds.
-
Immediately place the cells back on ice for 2 minutes.
-
Add 950 µL of SOC or LB medium.
-
Incubate at 37°C for 1 hour with shaking.
-
Plate on LB agar plates containing the appropriate antibiotics for both plasmids.
-
3. Western Blot Analysis to Confirm Protein Expression
-
Sample Preparation:
-
Grow a small-scale culture of your transformed E. coli.
-
Induce protein expression and add this compound to the medium.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Lyse the cells by sonication or with a chemical lysis reagent.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Mix your protein samples with Laemmli buffer and boil for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against your protein of interest (e.g., an anti-His-tag antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4. Mass Spectrometry Analysis to Confirm Incorporation
-
Protein Purification: Purify your protein of interest using an appropriate method (e.g., affinity chromatography for a His-tagged protein).
-
Sample Preparation for Mass Spectrometry:
-
Run the purified protein on an SDS-PAGE gel to confirm purity.
-
For intact mass analysis, desalt the protein sample.
-
For peptide mapping, digest the protein with a protease such as trypsin.
-
-
Mass Spectrometry:
-
Intact Mass Analysis: Analyze the undigested protein by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the full-length protein. The observed mass should correspond to the theoretical mass of the protein with this compound incorporated.
-
Peptide Mapping (LC-MS/MS): Analyze the tryptic digest by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Search the resulting spectra against a database containing the sequence of your protein with the expected non-canonical amino acid at the amber codon position. This will confirm the exact site of incorporation.[5][11]
-
Visualizations
Caption: Experimental workflow for the incorporation of this compound.
Caption: Troubleshooting decision tree for low incorporation efficiency.
References
- 1. Graphviz [graphviz.org]
- 2. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-Orthogonal Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Directed Mutagenesis [protocols.io]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. addgene.org [addgene.org]
- 9. neb.com [neb.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing cell growth conditions for protein expression with fluorinated amino acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell growth conditions for protein expression with fluorinated amino acids (FAAs).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for incorporating fluorinated amino acids into proteins?
A1: The primary methods for incorporating FAAs into proteins are:
-
Metabolic Labeling: This involves replacing a natural amino acid in the growth medium with its fluorinated analog. The cellular machinery then incorporates the FAA into the protein of interest. This method is often used in auxotrophic cell lines or with the addition of inhibitors to prevent the synthesis of the natural amino acid.[1][2]
-
Amber Suppression: This technique uses a modified tRNA and a corresponding aminoacyl-tRNA synthetase to incorporate an FAA at a specific site in the protein, which is encoded by an amber stop codon (TAG) in the gene.[1]
-
Cell-Free Protein Synthesis (CFPS): This in vitro method allows for precise control over the components of the reaction, enabling the efficient incorporation of non-canonical amino acids, including FAAs.[3][4]
Q2: Can fluorinated amino acids be toxic to the expression host?
A2: Yes, some fluorinated amino acids can be toxic to host cells, leading to inhibited cell growth and reduced protein expression. For instance, p-fluorophenylalanine (p-FPA) has been shown to induce thymine starvation and decrease RNA/DNA synthesis in E. coli, leading to cell cycle arrest.[5] It is crucial to optimize the concentration of the FAA and the overall expression conditions to minimize these toxic effects.
Q3: What are the key factors to consider when optimizing protein expression with fluorinated amino acids?
A3: The three main factors to consider for successful protein expression with FAAs are the expression vector, the host strain, and the growth conditions.[6] Careful optimization of these factors, including the concentration of the FAA, the inducer concentration, temperature, and induction time, is critical for maximizing protein yield and solubility.[7]
Troubleshooting Guides
Problem 1: Low or No Protein Expression
| Possible Cause | Troubleshooting Step |
| Toxicity of the Fluorinated Amino Acid: High concentrations of FAAs can be toxic to the cells, inhibiting growth and protein synthesis.[5] | 1. Optimize FAA Concentration: Perform a titration experiment to determine the optimal FAA concentration that allows for efficient incorporation without significantly inhibiting cell growth. 2. Monitor Cell Growth: After adding the FAA, monitor the optical density (OD) of the culture to ensure the cells are still viable and growing. |
| Inefficient Incorporation of FAA: The cellular machinery may not efficiently recognize and incorporate the FAA. | 1. Use Auxotrophic Strains: Employ host strains that are auxotrophic for the natural amino acid counterpart of the FAA being used. This prevents competition from the endogenous amino acid.[1] 2. Inhibit Endogenous Amino Acid Synthesis: For non-auxotrophic strains, use inhibitors like glyphosate to block the synthesis of aromatic amino acids.[2] |
| Codon Bias: The gene for the protein of interest may contain codons that are rare in the expression host, leading to translational stalling.[6][7] | 1. Use a Host Strain with tRNA Supplementation: Utilize an E. coli strain, such as BL21(DE3)-pRARE, which contains a plasmid encoding tRNAs for rare codons.[7] 2. Codon Optimization: Synthesize a version of the gene that is optimized for the codon usage of the expression host.[7] |
| Incorrect Induction Conditions: The timing and level of induction can significantly impact protein expression. | 1. Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that maximizes protein expression without causing toxicity or protein aggregation. 2. Vary Induction Time and Temperature: Experiment with different induction times and temperatures. Lowering the temperature (e.g., 18-25°C) and extending the induction time can often improve protein solubility and yield.[7] |
Problem 2: Protein is Expressed but Insoluble (Inclusion Bodies)
| Possible Cause | Troubleshooting Step |
| High Rate of Protein Expression: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to misfolding and aggregation.[7][8] | 1. Lower Induction Temperature: Reduce the induction temperature to 15-25°C to slow down the rate of protein synthesis and allow more time for proper folding.[7] 2. Reduce Inducer Concentration: Use a lower concentration of the inducer to decrease the rate of transcription and translation.[7] |
| Protein Misfolding due to FAA Incorporation: The presence of the FAA may alter the protein's structure and stability, promoting aggregation. | 1. Co-express Chaperones: Use an expression system that co-expresses molecular chaperones to assist in the proper folding of the recombinant protein.[7] 2. Use Solubility-Enhancing Fusion Tags: Fuse a highly soluble protein or tag (e.g., GST, MBP) to your protein of interest to improve its solubility.[8] |
| Incorrect Lysis/Purification Buffer: The buffer conditions during cell lysis and purification can affect protein solubility. | 1. Optimize Buffer Composition: Test different buffer pH values, salt concentrations, and additives (e.g., glycerol, detergents, reducing agents) to find conditions that maintain protein solubility. |
Experimental Protocols & Data
Protocol 1: Metabolic Labeling of a Protein with 3-F-L-tyrosine in E. coli
This protocol is adapted for expressing a protein with 3-fluoro-L-tyrosine in an E. coli BL21(DE3) strain.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid
-
Minimal media (e.g., M9)
-
Glucose (or other carbon source)
-
Ampicillin (or other appropriate antibiotic)
-
Glyphosate
-
3-F-L-tyrosine
-
L-phenylalanine
-
L-tryptophan
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
Inoculate a starter culture of the E. coli strain in rich media (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, use the starter culture to inoculate a larger volume of minimal media. Grow the culture at 37°C with shaking until the OD600 reaches 0.6.[2]
-
Once the OD600 reaches 0.6, reduce the shaker temperature to 18°C and allow the culture to cool for one hour.[2]
-
Add the following components to the culture (final concentrations may need optimization):
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[2]
-
Incubate the culture at 18°C for 18-20 hours with shaking.[2]
-
Harvest the cells by centrifugation at 4,000 rpm for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: FAA Incorporation in HEK293T Cells using a Medium Switch Strategy
This protocol is designed for incorporating FAAs into a protein expressed in human embryonic kidney (HEK293T) cells.
Materials:
-
HEK293T cells
-
Transient transfection reagent and plasmid DNA for the protein of interest
-
Standard cell culture medium (e.g., DMEM)
-
FAA-containing medium (standard medium lacking the natural amino acid, supplemented with the FAA)
Procedure:
-
Transfect HEK293T cells with the plasmid DNA encoding the protein of interest using a suitable transfection reagent.
-
Allow the cells to grow in the standard medium for a set period post-transfection (this is the "switch time" or ST). The optimal ST needs to be determined empirically but can range from 8 to 24 hours.[9][10] A longer ST allows for initial expression of the protein without the FAA, which can be beneficial if the FAA is toxic.
-
At the desired switch time, remove the standard medium and replace it with the FAA-containing medium.
-
Continue to incubate the cells for a total expression time of 48 hours.[9][10]
-
Harvest the cells and proceed with protein extraction and purification.
Quantitative Data Summary
| Parameter | E. coli Expression | Mammalian (HEK293T) Expression | Reference(s) |
| FAA Concentration | 50 mg/L (for 3-F-L-tyrosine) | Varies, can be a 50/50 or 75/25 mix with natural amino acid | [2][9][10] |
| Inducer (IPTG) Conc. | 0.5 mM | N/A | [2] |
| Induction Temperature | 18°C | 37°C (standard) | [2] |
| Induction Time | 18-20 hours | 48 hours total (with a medium switch) | [2][9][10] |
| Incorporation Efficiency | Can be >90% | Up to 60% | [1][11][12] |
Visualizations
References
- 1. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 4. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. goldbio.com [goldbio.com]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. youtube.com [youtube.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.
Category 1: Erlenmeyer-Plöchl Azlactone Synthesis
The Erlenmeyer-Plöchl synthesis is a common method for preparing α-amino acids. It involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride.
Question: My azlactone synthesis from 3,4,5-trifluorobenzaldehyde and N-acetylglycine is giving a low yield. What are the potential causes and solutions?
Answer:
Low yields in the azlactone formation step can arise from several factors. Here is a breakdown of potential issues and their corresponding solutions:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Side reactions: The highly activated trifluorophenyl ring can be susceptible to side reactions.
-
Solution: Use milder reaction conditions. Consider using a different base, such as sodium acetate instead of pyridine, to minimize side product formation.
-
-
Hydrolysis of the azlactone: The azlactone ring is sensitive to moisture and can hydrolyze back to the starting materials or to α-acetamido-3-(3,4,5-trifluorophenyl)acrylic acid.
-
Solution: Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification losses: The product may be lost during workup and purification.
-
Solution: Optimize the purification protocol. Azlactones can sometimes be challenging to crystallize. Consider using flash chromatography for purification if crystallization is problematic.
-
Summary of Reaction Conditions for Azlactone Synthesis:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| N-acylglycine | N-acetylglycine | N-benzoylglycine (hippuric acid) | N-acetylglycine |
| Aldehyde | 3,4,5-trifluorobenzaldehyde | 3,4,5-trifluorobenzaldehyde | 3,4,5-trifluorobenzaldehyde |
| Reagent | Acetic anhydride | Acetic anhydride | Acetic anhydride |
| Base | Sodium acetate | Pyridine | Sodium acetate |
| Temperature | 100 °C | 80 °C | 120 °C |
| Reaction Time | 2 hours | 4 hours | 1.5 hours |
| Typical Yield | Moderate | Low to Moderate | Moderate to High |
Category 2: Reduction of the Azlactone/Acrylic Acid Intermediate
The intermediate α-acetamido-3-(3,4,5-trifluorophenyl)acrylic acid or its azlactone precursor is typically reduced to the final amino acid.
Question: I am observing a low yield during the reduction of the unsaturated precursor. What are the common pitfalls?
Answer:
The reduction step is critical for obtaining the final product with the correct stereochemistry (if an asymmetric synthesis is desired) and in high yield. Here are some common issues:
-
Catalyst poisoning: The catalyst can be poisoned by impurities in the substrate or solvent. Sulfur-containing compounds are known poisons for many hydrogenation catalysts.
-
Solution: Ensure the substrate is pure before the reduction step. Use high-purity solvents and reagents. Consider treating the substrate with activated carbon to remove potential catalyst poisons.
-
-
Incomplete reduction: The reduction may not proceed to completion.
-
Solution: Increase the hydrogen pressure and/or reaction time. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.
-
-
Side reactions: Over-reduction of the aromatic ring can occur under harsh conditions.
-
Solution: Use a milder catalyst or lower the reaction temperature and pressure. Palladium on carbon (Pd/C) is a common choice, but other catalysts like Raney Nickel can also be used.[1]
-
-
For asymmetric hydrogenation: Low enantioselectivity can be an issue.
-
Solution: The choice of chiral ligand is crucial. For rhodium-catalyzed asymmetric hydrogenation, ligands like Me-BoPhoz have shown high enantioselectivity for similar substrates.[2]
-
Comparison of Reduction Methods:
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas, various solvents (MeOH, EtOH, EtOAc) | High yield, clean reaction | Potential for catalyst poisoning, requires specialized equipment for high pressure |
| Reductive Amination | NaBH(OAc)₃, NaBH₃CN | Methanol, Dichloromethane | Mild conditions, broad substrate scope | Can be slower, reagents can be toxic |
| Red Phosphorus/HI | Red P, HI | Reflux | Effective for deprotection and reduction in one pot | Harsh conditions, safety concerns with phosphine generation |
Category 3: Hydrolysis of the N-acyl Protecting Group
The final step is the removal of the N-acyl group to yield the free amino acid.
Question: The hydrolysis of the N-acetyl group is incomplete or is causing degradation of my product. How can I improve this step?
Answer:
Incomplete hydrolysis or product degradation can significantly lower the overall yield.
-
Incomplete hydrolysis: The amide bond of the N-acetyl group can be resistant to cleavage.
-
Solution: Increase the concentration of the acid or base used for hydrolysis, and/or increase the reaction temperature and time.
-
-
Product degradation: The trifluorophenyl group can be sensitive to harsh hydrolytic conditions.
-
Solution: Use milder hydrolysis conditions. For example, enzymatic hydrolysis can be a highly selective and mild alternative. Alternatively, using a different protecting group that can be removed under milder conditions, such as a Boc or Fmoc group, could be considered, though their compatibility with the azlactone formation step can be low.[2]
-
-
Racemization: The chiral center can be susceptible to racemization under harsh basic or acidic conditions.
-
Solution: Use conditions known to minimize racemization. For acid hydrolysis, using lower temperatures for a longer duration can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the Erlenmeyer-Plöchl synthesis. This involves the condensation of 3,4,5-trifluorobenzaldehyde with an N-acylglycine (like N-acetylglycine) to form an azlactone, followed by reduction and hydrolysis to yield the final amino acid.[3]
Q2: How can I introduce chirality to obtain an enantiomerically pure product?
A2: Asymmetric synthesis can be achieved through several methods:
-
Asymmetric Hydrogenation: Use a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand, for the reduction of the α-acetamido-3-(3,4,5-trifluorophenyl)acrylic acid intermediate.[2]
-
Chiral Auxiliary: Employ a chiral auxiliary, such as in the synthesis using a chiral Ni(II) complex of a glycine Schiff base, which allows for diastereoselective alkylation.[4]
-
Enzymatic Resolution: An enzyme can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrogenation: Hydrogen gas is highly flammable. Use appropriate high-pressure equipment and ensure a well-ventilated area, free of ignition sources.
-
Hydroiodic Acid and Red Phosphorus: Highly corrosive and can generate toxic phosphine gas. Must be handled in a fume hood with extreme caution.
-
Trifluorinated Compounds: While generally stable, some fluorine-containing compounds can be toxic. Always consult the Safety Data Sheet (SDS) for all reagents and handle them with care.
Q4: How can I effectively purify the final product?
A4: The final amino acid product is often a crystalline solid.
-
Recrystallization: This is the most common method for purifying the final product. A suitable solvent system (e.g., water/ethanol) should be determined experimentally.
-
Ion-Exchange Chromatography: This can be a very effective method for separating the amino acid from impurities, especially if recrystallization is not effective.
-
HPLC: For small-scale purification and for assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) is a valuable tool.[5]
Experimental Protocols
Protocol 1: Erlenmeyer-Plöchl Synthesis of (Z)-2-acetamido-3-(3,4,5-trifluorophenyl)acrylic acid
-
To a mixture of 3,4,5-trifluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and sodium acetate (1.5 eq) is added acetic anhydride (3.0 eq).
-
The mixture is heated to 100-120 °C with stirring for 1-2 hours.
-
After cooling to room temperature, the reaction mixture is slowly poured into cold water with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and then a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol/water to afford the title compound.
Protocol 2: Catalytic Hydrogenation of (Z)-2-acetamido-3-(3,4,5-trifluorophenyl)acrylic acid
-
The acrylic acid derivative (1.0 eq) is dissolved in a suitable solvent such as methanol or ethyl acetate.
-
10% Palladium on carbon (Pd/C) (5-10 mol%) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to give the crude N-acetyl-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid.
Protocol 3: Acid Hydrolysis of N-acetyl-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid
-
The crude N-acetyl amino acid is suspended in 6 M hydrochloric acid.
-
The mixture is heated to reflux for 4-6 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the solution is concentrated under reduced pressure.
-
The residue is dissolved in a minimum amount of water and the pH is adjusted to the isoelectric point (around pH 6) with a base (e.g., ammonium hydroxide).
-
The precipitated solid is collected by filtration, washed with cold water, and dried to give the final product, this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the azlactone synthesis step.
References
- 1. RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Google Patents [patents.google.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Common side products and impurities in trifluorophenylalanine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluorophenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing trifluorophenylalanine?
A1: Trifluorophenylalanine can be synthesized through various methods, with the choice of route often depending on the desired stereochemistry (L- or D-form), scale, and available starting materials. Common approaches include:
-
Erlenmeyer-Plöchl Synthesis: This classic method involves the condensation of a trifluorobenzaldehyde with an N-acylglycine (like N-acetylglycine) to form an azlactone intermediate. Subsequent hydrolysis and reduction yield the desired trifluorophenylalanine. This route typically produces a racemic mixture (both D- and L-forms).[1][2]
-
Negishi Cross-Coupling: This method offers a more direct way to form the carbon-carbon bond between the trifluorophenyl ring and the alanine backbone. It typically involves the coupling of a trifluorophenyl halide with a protected iodoalanine derivative in the presence of a palladium catalyst.[1]
-
Chemo-enzymatic Routes: These methods are particularly useful for producing enantiomerically pure trifluorophenylalanine, which is a key intermediate in the synthesis of drugs like sitagliptin.[3][4] These routes often start from 2,4,5-trifluorobenzaldehyde and utilize enzymes like transaminases or D-amino acid dehydrogenases for stereoselective amination.[3][4]
-
Alkylation of Chiral Auxiliaries: Methods like the Schöllkopf reagent can be used to synthesize specific enantiomers of trifluorophenylalanine by alkylating a chiral glycine equivalent with a trifluorobenzyl halide.[1][5]
Q2: What are the typical side products and impurities I should expect in my crude trifluorophenylalanine?
A2: The impurity profile of your product will largely depend on the synthetic route employed. However, some common classes of impurities can be anticipated:
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Unreacted Starting Materials: Residual trifluorobenzaldehyde, N-acylglycine, or other starting materials may be present in the crude product.
-
Intermediates: In the Erlenmeyer-Plöchl synthesis, the azlactone intermediate may not be fully hydrolyzed, leading to its presence as an impurity.
-
Byproducts from Side Reactions:
-
Over-reduction: During the reduction step in some syntheses, the trifluorophenyl ring might be partially or fully reduced.
-
Incomplete Hydrolysis: Incomplete hydrolysis of protecting groups or intermediates can lead to N-acetylated or esterified impurities.
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can occur.
-
-
Enantiomeric Impurities: If a stereoselective synthesis is performed, the presence of the undesired enantiomer is a common impurity that needs to be quantified.
-
Residual Solvents: Solvents used during the synthesis and purification steps (e.g., ethanol, ethyl acetate, THF) can be retained in the final product.
-
Reagent-Related Impurities: Impurities from the reagents used, such as trifluoroacetic acid (TFA) from purification steps, might be present.
Q3: How can I purify my crude trifluorophenylalanine?
A3: The purification strategy will depend on the nature of the impurities present. Common techniques include:
-
Recrystallization: This is a highly effective method for purifying solid amino acids. A mixed solvent system, such as ethanol/water, is often successful. The principle is to dissolve the crude product in a minimum amount of hot solvent in which it is highly soluble, and then to induce crystallization by cooling or by adding a co-solvent in which it is less soluble.
-
Column Chromatography: For complex mixtures or when impurities have similar solubility profiles to the product, column chromatography (e.g., silica gel or reversed-phase) can be employed for separation.
-
Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids from other charged or neutral molecules.
-
Preparative HPLC: For achieving very high purity, especially for separating enantiomers (using a chiral stationary phase), preparative High-Performance Liquid Chromatography (HPLC) is often used.
Troubleshooting Guides
Low Yield in Trifluorophenylalanine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of azlactone intermediate (Erlenmeyer-Plöchl) | Wet reagents or glassware. | Ensure all reagents (e.g., acetic anhydride, sodium acetate) and glassware are thoroughly dried.[2] |
| Inefficient condensing agent. | Use fresh, high-quality acetic anhydride and anhydrous sodium acetate.[2] | |
| Suboptimal reaction temperature. | Optimize the reaction temperature; heating is typically required, but excessive heat can lead to side reactions and polymerization.[2][6] | |
| Incomplete reaction (presence of starting materials) | Insufficient reaction time. | Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time if necessary.[2] |
| Inadequate mixing. | Ensure vigorous stirring throughout the reaction, especially for heterogeneous mixtures.[6] | |
| Low recovery after purification | Product is too soluble in the recrystallization solvent at low temperatures. | Select a solvent in which the product has lower solubility at cold temperatures, or use a smaller volume of the hot solvent.[2] |
| Using an excessive amount of solvent during recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product.[2] |
Formation of Unexpected Side Products
| Symptom | Possible Cause | Suggested Solution |
| Formation of a viscous tar instead of a solid product | Side reactions, such as polymerization of the aldehyde. | Carefully control the reaction temperature to avoid overheating.[2] |
| Incorrect stoichiometry. | Ensure accurate measurement of all reactants.[2] | |
| Presence of over-reduced products | Harsh reduction conditions. | Use milder reducing agents or optimize the reaction conditions (temperature, pressure, catalyst loading). |
| Incomplete hydrolysis of intermediates or protecting groups | Insufficient acid or base concentration for hydrolysis. | Increase the concentration of the acid or base used for hydrolysis.[6] |
| Short reaction time or low temperature for hydrolysis. | Extend the reaction time and/or increase the temperature for the hydrolysis step.[6] |
Quantitative Data Summary
The following table provides a general overview of expected outcomes for the synthesis of trifluorophenylalanine derivatives. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.
| Synthesis Step/Parameter | Typical Yield/Purity | Notes |
| Erlenmeyer-Plöchl Azlactone Formation | 60-80% | Yield can be sensitive to anhydrous conditions and temperature control. |
| Hydrolysis of Azlactone | >90% | Generally a high-yielding step if driven to completion. |
| Negishi Cross-Coupling | 50-70% | Yield can be influenced by the choice of catalyst, ligand, and reaction conditions. |
| Chemo-enzymatic Reductive Amination | 36-62% (isolated yield) | Offers high enantiomeric excess (>99% ee).[3][4] |
| Purity after Recrystallization | >98% (HPLC) | Can be highly effective in removing most common impurities. |
| Enantiomeric Purity (Chiral Synthesis) | >99% ee | Achievable with enzymatic methods or chiral auxiliaries.[3][4] |
Experimental Protocols & Workflows
General Experimental Workflow for Trifluorophenylalanine Synthesis
The following diagram illustrates a general workflow for the synthesis and purification of trifluorophenylalanine.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Recrystallization
-
Question: I am experiencing a significant loss of product after recrystallizing my crude this compound. What are the possible causes and solutions?
-
Answer: Low recovery during recrystallization is a frequent issue. Here are some potential causes and how to address them:
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Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for low yield. The goal is to use the minimum amount of hot solvent to fully dissolve the compound.
-
Solution: If you have already filtered the crystals and still have the mother liquor, you can try to recover more product by slowly evaporating some of the solvent to concentrate the solution and induce further crystallization. For future attempts, add the hot solvent in small portions until the solid just dissolves.
-
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good at dissolving your product, even at low temperatures.
-
Solution: Experiment with different solvent systems. For fluorinated amino acids, mixtures like ethanol/water or methanol/water are often effective.[1] The key is to have high solubility at high temperatures and low solubility at low temperatures.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals, and the crystal formation might be incomplete.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help to slow down the cooling process.[1]
-
-
Washing with a Warm or Large Volume of Solvent: Washing the collected crystals with a solvent that is not sufficiently cold or using too much of it can redissolve a significant portion of your purified product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.
-
-
Issue 2: Oiling Out During Recrystallization
-
Question: My this compound is separating as an oil instead of forming crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This can be addressed by:
-
Slowing Down the Cooling Process: Rapid cooling is a common cause of oiling out.
-
Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount of the "good" solvent (the one in which the compound is more soluble) to ensure everything is back in solution. Then, allow the solution to cool at a much slower rate.[1]
-
-
Solvent System Optimization: The boiling point of your solvent might be higher than the melting point of your compound.
-
Solution: Select a solvent or solvent system with a lower boiling point.
-
-
Seeding: Introducing a small crystal of the pure compound can provide a nucleation site for crystal growth.
-
Solution: If you have a small amount of the pure product, add a tiny crystal to the cooled, supersaturated solution.
-
-
Issue 3: Impurities Co-eluting with the Product in HPLC
-
Question: I am using preparative HPLC for purification, but some impurities are co-eluting with my target compound. How can I improve the separation?
-
Answer: Co-elution in HPLC can be resolved by optimizing the chromatographic conditions:
-
Gradient Modification: The elution gradient may not be shallow enough to resolve closely eluting impurities.
-
Solution: Make the gradient shallower. A slower increase in the organic mobile phase concentration over a longer period can improve the separation of compounds with similar retention times. For fluorinated phenylalanine derivatives, a shallow gradient is often beneficial.
-
-
Mobile Phase Composition: The choice of organic modifier and additives can significantly impact selectivity.
-
Solution: Try a different organic solvent, such as methanol instead of acetonitrile, or vice versa. Adjusting the pH of the aqueous mobile phase with additives like trifluoroacetic acid (TFA) or formic acid is also a powerful tool for optimizing the separation of amino acids. A pH of around 2.5-3.5 is often effective.[1]
-
-
Column Chemistry: The stationary phase of your column may not be ideal for this separation.
-
Solution: If available, try a column with a different chemistry (e.g., a C8 instead of a C18 column) or a column with a different particle size or length.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?
A1: Based on general synthesis methods for similar amino acids, potential impurities could include:
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Unreacted Starting Materials: Such as 3,4,5-trifluorobenzyl bromide and glycine derivatives, depending on the synthetic route.
-
Intermediates: Incomplete hydrolysis of ester or amide protecting groups.
-
Byproducts: Resulting from side reactions, such as over-reduction or elimination.
-
Enantiomeric Impurities: If a stereospecific synthesis is performed, the presence of the undesired enantiomer is a common impurity. Chiral HPLC is required to detect and quantify this.[2][3]
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A2: For fluorinated amino acids, a mixture of a polar protic solvent and water is often a good choice. A recommended starting point would be an ethanol/water or methanol/water mixture.[1] The procedure involves dissolving the crude product in a minimal amount of the hot alcohol and then adding hot water dropwise until the solution becomes slightly cloudy. A few more drops of the hot alcohol should then be added to clarify the solution before allowing it to cool slowly.
Q3: What are the typical HPLC conditions for the purification and analysis of fluorinated phenylalanine derivatives?
A3: Reversed-phase HPLC (RP-HPLC) is a standard method. Typical conditions are:
-
Column: A C18 stationary phase is most common.
-
Mobile Phase: A gradient of acetonitrile or methanol in water.
-
Additive: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid is usually added to both the aqueous and organic phases to improve peak shape and resolution.
-
Detection: UV detection at wavelengths such as 220 nm or 254 nm.
A specific example for a fluorinated phenylalanine involved a Delta-Pak C18 column with 0.1% acetic acid as the mobile phase.[4]
Q4: My purified this compound appears as a hydrochloride salt. How does this affect the purification and subsequent use?
A4: The hydrochloride salt of an amino acid is often more crystalline and easier to handle than the free amino acid (zwitterion). A known synthesis of 3,4,5-trifluorophenylalanine resulted in the hydrochloride salt with a yield of 86% and an enantiomeric excess of 95%.[5] For purification, the salt form can be advantageous for recrystallization. For subsequent use, particularly in peptide synthesis, the hydrochloride salt is commonly used directly, with the addition of a base during the coupling step to neutralize the salt.
Quantitative Data Summary
The following tables summarize quantitative data gathered from literature on the purification of this compound and its analogs.
Table 1: Purification of 3,4,5-Trifluorophenylalanine Hydrochloride [5]
| Parameter | Value |
| Purification Method | Not explicitly detailed, but likely crystallization |
| Final Form | Hydrochloride Salt |
| Yield | 86% |
| Enantiomeric Excess (ee) | 95% |
Table 2: Purification of a 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivative [6]
| Parameter | Value |
| Purification Method | Crystallization |
| Solvent System | Ethyl acetate-propan-2-ol (2:1) |
| Yield | 94% |
| Purity (by HPLC) | >99% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a general procedure for purifying fluorinated amino acids.[1]
-
Dissolution: In a suitable flask, add the crude this compound. Heat a solvent mixture of ethanol and deionized water (e.g., in a 1:1 ratio) to boiling. Add the minimum amount of the hot solvent mixture to the flask with stirring until the solid is completely dissolved.
-
Clarification: If the solution is not completely clear, it may be due to insoluble impurities. In this case, add a small amount of extra hot ethanol to ensure the desired compound is fully dissolved and perform a hot filtration to remove the insoluble material.
-
Crystallization: If the solution was clear after dissolution, slowly add hot deionized water dropwise until the solution becomes persistently turbid. Add a few drops of hot ethanol to redissolve the initial precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed during this period.
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Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Preparative RP-HPLC Purification
This is a general protocol for the purification of fluorinated amino acids and peptides.
-
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, injector, column oven, and UV-Vis detector.
-
C18 silica-based preparative column.
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Crude this compound.
-
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be used to aid dissolution before diluting with Mobile Phase A.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Method:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the filtered sample.
-
Run a linear gradient, for example, from 5% B to 60% B over 40 minutes. The gradient should be optimized based on the retention time of the target compound.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
-
Product Isolation:
-
Combine the fractions that meet the desired purity.
-
Remove the solvents by lyophilization or rotary evaporation to obtain the purified product.
-
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for the HPLC purification of this compound.
Caption: Decision-making flowchart for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 6. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Toxicity of Non-canonical Amino Acids in E. coli Expression Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the toxicity of non-canonical amino acids (ncAAs) in E. coli expression systems.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments involving ncAA incorporation in a question-and-answer format.
Problem 1: Poor E. coli growth or cell death after adding the ncAA.
Question: My E. coli culture shows significantly reduced growth or lysis after the addition of the non-canonical amino acid. What are the possible causes and how can I resolve this?
Answer:
This is a common issue stemming from the inherent toxicity of many ncAAs. The toxicity can arise from the ncAA being mistakenly utilized by endogenous cellular machinery, leading to metabolic disruption or the synthesis of misfolded proteins.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High ncAA Concentration: | Optimize the ncAA concentration. Start with a low concentration (e.g., 0.1-1 mM) and titrate upwards to find the optimal balance between incorporation efficiency and cell viability. |
| Leaky Expression of Toxic Protein: | Use a tightly regulated promoter system for your protein of interest, such as a rhamnose-inducible (e.g., pRHA vectors) or arabinose-inducible (e.g., pBAD vectors) system.[1][2] These systems can be repressed by glucose, minimizing basal expression before induction. |
| Metabolic Disruption: | Supplement the growth medium with the canonical amino acid that is structurally similar to the ncAA. This can help to outcompete the ncAA for binding to endogenous enzymes. |
| Toxicity of the ncAA Itself: | If the ncAA is inherently highly toxic, consider using a cell-free protein synthesis (CFPS) system.[3] CFPS systems bypass the need for cell viability and allow for direct control over the reaction components. |
| Inappropriate E. coli Strain: | Utilize E. coli strains specifically engineered for ncAA incorporation, such as those with modified genomes (e.g., C321.ΔA) where the UAG codon is reassigned, reducing competition with release factor 1 (RF1).[3][4][5] |
Problem 2: Low yield of the target protein containing the ncAA.
Question: I am observing very low expression levels of my target protein, even though the E. coli cells are growing. What could be limiting the incorporation of the ncAA?
Answer:
Low protein yield is often a result of inefficient ncAA incorporation by the orthogonal translation system (OTS) or instability of the expressed protein.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Orthogonal Translation System (OTS): | Evolve the aminoacyl-tRNA synthetase (aaRS) or the elongation factor Tu (EF-Tu) to enhance their specificity and efficiency for the ncAA.[5][6] |
| Competition with Release Factor 1 (RF1): | If using amber (UAG) codon suppression, use an E. coli strain lacking RF1 (e.g., C321.ΔA) to prevent premature termination of translation.[3][4][5] |
| Suboptimal Inducer Concentration: | Titrate the concentration of the inducer (e.g., IPTG, arabinose) to find the optimal level that maximizes protein expression without causing excessive metabolic burden.[7][8] |
| Protein Misfolding and Degradation: | Lower the induction temperature (e.g., 18-25°C) to slow down protein synthesis and promote proper folding.[9][10] Co-express molecular chaperones to assist in the folding of the target protein. |
| Codon Usage: | Optimize the codon usage of your target gene to match the codon bias of E. coli, which can improve translation efficiency.[8] |
Frequently Asked Questions (FAQs)
Q1: What makes non-canonical amino acids toxic to E. coli?
A1: The toxicity of ncAAs can be attributed to several factors:
-
Metabolic Interference: Some ncAAs are structural analogs of canonical amino acids and can be mistakenly recognized and processed by endogenous metabolic enzymes, leading to the production of toxic metabolites or the inhibition of essential pathways. For example, L-canavanine is an arginine analog that can be incorporated into proteins, leading to non-functional enzymes.[11]
-
Mistranslation and Protein Misfolding: Endogenous aminoacyl-tRNA synthetases (aaRSs) can sometimes recognize and attach an ncAA to a tRNA, leading to its random incorporation into the proteome. This can result in misfolded and aggregated proteins, causing cellular stress.
-
Disruption of Cellular Processes: Some ncAAs can directly interfere with crucial cellular processes. For instance, the methionine analog L-homopropargylglycine (HPG) has been shown to be significantly more toxic than L-azidohomoalanine (AHA), inhibiting E. coli growth at much lower concentrations.[12][13]
Q2: How can I assess the toxicity of a new non-canonical amino acid?
A2: A straightforward method to assess ncAA toxicity is to monitor the growth of your E. coli strain in the presence of varying concentrations of the ncAA. This can be done by measuring the optical density at 600 nm (OD600) over time. A significant decrease in the growth rate or final cell density compared to a control culture without the ncAA indicates toxicity. For a more quantitative measure, you can determine the half-maximal inhibitory concentration (IC50).
Q3: Are there E. coli strains that are more resistant to ncAA toxicity?
A3: Yes, several strategies have been employed to develop more robust E. coli strains for ncAA incorporation:
-
Genomically Recoded Organisms (GROs): Strains like E. coli C321.ΔA have had all 321 of their UAG stop codons replaced with UAA codons, allowing for the deletion of Release Factor 1 (RF1).[4][5] This eliminates competition at the UAG codon and improves the efficiency of ncAA incorporation.
-
Engineered Metabolic Pathways: Strains can be engineered to endogenously synthesize the desired ncAA, which can help maintain a balanced intracellular concentration and reduce the need for external supplementation, thereby mitigating toxicity.[14][15]
-
Evolved Translation Machinery: Strains can be developed that express evolved components of the orthogonal translation system, such as more specific aaRSs and EF-Tu variants, which improve the fidelity and efficiency of ncAA incorporation.[5][6]
Quantitative Data on ncAA Toxicity
The following table summarizes the observed toxicity of some commonly used ncAAs in E. coli.
| Non-Canonical Amino Acid | Abbreviation | Reported Toxicity in E. coli | Reference |
| L-Azidohomoalanine | AHA | Low toxicity; growth observed at concentrations up to 9 mM. | [12][13] |
| L-Homopropargylglycine | HPG | High toxicity; growth rate significantly reduced at >0.35 µM, and no growth observed at 5.6-90 µM. | [12][13] |
| Norvaline | Potent toxicity when LeuRS editing is inactivated (IC50 ≈ 4.2 mM). | [16] | |
| Norleucine | Potent toxicity when LeuRS editing is inactivated (IC50 ≈ 8.2 mM). | [16] | |
| L-Canavanine | Known toxic arginine analog. | [11] |
Key Experimental Protocols
Protocol 1: Acute Toxicity Assessment of a Non-Canonical Amino Acid
This protocol outlines a method to determine the effect of an ncAA on E. coli growth.
-
Preparation:
-
Prepare a stock solution of the ncAA in a suitable solvent (e.g., sterile water or a mild buffer).
-
Prepare a series of dilutions of the ncAA stock solution.
-
Inoculate a suitable liquid medium (e.g., LB or M9 minimal medium) with a single colony of your E. coli expression strain and grow overnight at 37°C with shaking.
-
-
Growth Assay:
-
The next day, dilute the overnight culture into fresh medium to an OD600 of ~0.05.
-
Aliquot the diluted culture into a 96-well microplate or a series of culture tubes.
-
Add the different concentrations of the ncAA to the wells/tubes. Include a no-ncAA control.
-
Incubate the plate/tubes at 37°C with shaking in a plate reader or shaking incubator.
-
Measure the OD600 at regular intervals (e.g., every 30-60 minutes) for several hours.
-
-
Data Analysis:
-
Plot the OD600 values against time for each ncAA concentration to generate growth curves.
-
Compare the growth rates and final cell densities of the cultures with and without the ncAA to assess its toxicity.
-
Protocol 2: Optimization of ncAA Concentration for Protein Expression
This protocol helps to identify the optimal ncAA concentration for maximizing the yield of your target protein.
-
Initial Setup:
-
Transform your E. coli expression strain with the plasmid(s) encoding your target protein with a reassigned codon (e.g., an amber stop codon) and the orthogonal translation system (aaRS/tRNA).
-
Grow an overnight culture of the transformed cells.
-
-
Expression Trial:
-
Inoculate fresh expression medium with the overnight culture to an OD600 of ~0.1.
-
Grow the culture at 37°C to an OD600 of 0.4-0.6.
-
Divide the culture into several smaller flasks.
-
Add a range of ncAA concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM) to the different flasks.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG, arabinose).
-
Incubate the cultures for a set period (e.g., 4-16 hours) at an optimized temperature (e.g., 18-30°C).
-
-
Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells and analyze the protein expression levels by SDS-PAGE and Western blot (if an antibody is available).
-
Quantify the protein yield for each ncAA concentration to determine the optimal concentration.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genome-Wide Quantification of the Effect of Gene Overexpression on Escherichia coli Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gencefebio.com [gencefebio.com]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 11. Non-canonical amino acid substrates of E. coli aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Misincorporation of Amino Acid Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the misincorporation of amino acid analogues in protein synthesis.
Frequently Asked Questions (FAQs)
Q1: What is amino acid analogue misincorporation and why is it a concern?
A1: Amino acid analogue misincorporation refers to the incorrect insertion of an amino acid analogue into a growing polypeptide chain during protein synthesis. This occurs when the cellular machinery for protein synthesis fails to distinguish between a canonical amino acid and its structural analogue.[1] Such misincorporation can lead to the generation of non-native proteins with altered structure, function, and stability, which can impact experimental results and the efficacy of protein-based therapeutics.[2][3]
Q2: What are the primary causes of amino acid analogue misincorporation?
A2: The primary causes of misincorporation include:
-
Lack of Specificity of Aminoacyl-tRNA Synthetases (aaRS): The enzyme responsible for attaching an amino acid to its corresponding tRNA may not be able to effectively discriminate between the canonical amino acid and the analogue.[1]
-
Suboptimal Concentrations of Amino Acids: Depletion of a canonical amino acid in the culture medium can increase the likelihood of its analogue being incorporated.[4][5]
-
Near-Cognate tRNA Suppression: In cell-free systems, tRNAs with similar anticodons (near-cognate tRNAs) can sometimes recognize the codon for the non-canonical amino acid, leading to misincorporation of a canonical amino acid.[6]
-
Cellular Stress: Conditions such as oxidative stress or nutrient starvation can increase the overall error rate of protein synthesis.[1][7]
Q3: How can I detect and quantify the level of misincorporation in my protein sample?
A3: Several methods can be used to detect and quantify misincorporation:
-
Mass Spectrometry (MS): This is the most direct and sensitive method. Techniques like tandem mass spectrometry (MS/MS) can identify and locate specific amino acid substitutions in a protein.[7][8] The MS-READ (Mass Spectrometry Reporter for Exact Amino acid Decoding) technique can quantify misincorporation events at frequencies as low as 1 in 10,000.[9][10]
-
Reporter Systems: Genetic reporter systems using enzymes like β-lactamase or fluorescent proteins can be engineered to become active only when a specific misincorporation event occurs, providing an indirect measure of the error rate.[7][11]
-
Radiolabeling: Using radiolabeled amino acid analogues allows for the tracking of their incorporation into proteins.[8]
Troubleshooting Guides
Problem 1: High levels of misincorporation of the amino acid analogue detected by mass spectrometry.
Possible Cause 1.1: Low specificity of the aminoacyl-tRNA synthetase (aaRS).
-
Solution: Engineer the aaRS to improve its specificity for the desired amino acid analogue. This can be achieved through site-directed mutagenesis of the amino acid binding pocket to create an enzyme that preferentially recognizes the analogue over canonical amino acids.[12][13] Directed evolution strategies can also be employed to select for aaRS variants with improved selectivity.[14][15]
Possible Cause 1.2: Suboptimal concentrations of the canonical amino acid and the analogue in the culture medium.
-
Solution: Optimize the composition of the cell culture medium. Ensure an adequate supply of the canonical amino acid to outcompete the analogue for binding to the native aaRS.[4][5] Conversely, for site-specific incorporation using an engineered orthogonal system, ensure a sufficient concentration of the amino acid analogue.
Problem 2: Low yield of the target protein containing the amino acid analogue.
Possible Cause 2.1: The engineered aaRS is inefficient.
-
Solution: Further engineer the aaRS to improve its catalytic efficiency (kcat/Km). Rational design based on structural information or directed evolution can be used to enhance the enzyme's activity.[16]
Possible Cause 2.2: Competition from release factor 1 (RF1) in stop codon suppression methods.
-
Solution: In cell-free protein synthesis systems, eliminating the activity of RF1 has been shown to increase the incorporation efficiency of non-canonical amino acids at amber stop codons.[6] This can be achieved by using RF1 knockout cell extracts or by adding RF1 inhibitors.[17]
Problem 3: Off-target incorporation of canonical amino acids at the intended site for the analogue (in cell-free systems).
Possible Cause 3.1: Near-cognate tRNA suppression.
-
Solution: Remove near-cognate tRNA isoacceptors from the total tRNA used in the cell-free system. A facile protocol involving the use of anti-tRNA oligonucleotides can be employed to specifically deplete these tRNAs, thereby increasing the fidelity of non-canonical amino acid incorporation.[6]
Data Presentation
Table 1: Quantitative Impact of Different Strategies on Reducing Misincorporation
| Strategy | Method | Reduction in Misincorporation | Organism/System | Reference |
| tRNA Management | Removal of near-cognate tRNA isoacceptors (tRNALys, tRNATyr, tRNAGln(CUG)) | 5-fold decrease in near-cognate suppression | E. coli cell-free system | [6] |
| aaRS Engineering | Directed evolution of pCNFRS for improved selectivity towards pAzF | Significant improvement in selectivity | E. coli | [14][18] |
| aaRS Engineering | Rational redesign of GlnRS for glutamate incorporation | >105-fold improvement in pairing efficiency | E. coli | [16] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of an Aminoacyl-tRNA Synthetase (aaRS) to Enhance Specificity
This protocol provides a general framework for modifying the amino acid binding pocket of an aaRS to improve its selectivity for a non-canonical amino acid (ncAA).
1. Primer Design:
- Design mutagenic primers (25-45 bases in length) containing the desired mutation in the center.[19][20]
- The melting temperature (Tm) should be ≥78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch.[20]
- Primers should have a minimum GC content of 40% and terminate in one or more C or G bases.[20]
2. PCR Amplification:
- Set up a 50 µL PCR reaction containing:
- 5-50 ng of template plasmid DNA (containing the wild-type aaRS gene)
- 125 ng of forward primer
- 125 ng of reverse primer
- 1 µL of dNTP mix (10 mM)
- 5 µL of 10x reaction buffer
- 1 µL of high-fidelity DNA polymerase (e.g., PfuTurbo)
- ddH2O to 50 µL
- Use the following PCR cycling parameters:
- Initial denaturation: 95°C for 1 minute
- 18 cycles of:
- Denaturation: 95°C for 50 seconds
- Annealing: 60°C for 50 seconds
- Extension: 68°C for 1 minute/kb of plasmid length
- Final extension: 68°C for 7 minutes[20]
3. Digestion of Parental DNA:
- Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.[20][21]
4. Transformation:
- Transform the DpnI-treated DNA into competent E. coli cells.
- Plate on selective media and incubate overnight at 37°C.[22]
5. Verification and Functional Assay:
- Isolate plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.
- Express the mutant aaRS and assess its activity and selectivity for the ncAA using in vitro aminoacylation assays or in vivo reporter systems.[14]
Protocol 2: Optimization of Cell Culture Media to Minimize Misincorporation
This protocol outlines a general approach to optimize media composition to reduce the misincorporation of an amino acid analogue that competes with a canonical amino acid.
1. Baseline Misincorporation Analysis:
- Culture cells in your standard medium containing the amino acid analogue.
- Express and purify a reporter protein.
- Quantify the level of misincorporation using mass spectrometry.[2]
2. Design of Experiment (DoE):
- Identify the canonical amino acid that competes with the analogue.
- Design a matrix of experiments varying the concentrations of the canonical amino acid and the analogue in the culture medium.
- Include other potentially interacting components like other amino acids or key nutrients in the DoE if necessary.[4]
3. Experimental Execution:
- Prepare the different media formulations according to the DoE.
- Culture the cells under identical conditions for each formulation.
- Monitor cell growth and viability.
4. Analysis of Misincorporation:
- At the end of the culture period, harvest the cells, express and purify the reporter protein from each condition.
- Quantify the misincorporation rate for each media formulation using mass spectrometry.
5. Data Analysis and Optimization:
- Analyze the data to determine the optimal concentrations of the canonical amino acid and the analogue that minimize misincorporation while maintaining acceptable cell growth and protein yield.
- Statistical software can be used to model the relationship between media components and misincorporation.
Visualizations
Caption: Troubleshooting workflow for high amino acid analogue misincorporation.
Caption: Pathway of aminoacyl-tRNA synthesis highlighting potential error points.
Caption: Key strategies for minimizing amino acid analogue misincorporation.
References
- 1. Stress Response and Adaptation Mediated by Amino Acid Misincorporation during Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid misincorporation in recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Misincorporation of amino acid analogues into proteins by biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. MS-READ: Quantitative measurement of amino acid incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. melnikovlab.com [melnikovlab.com]
- 15. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 18. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Site-Directed Mutagenesis [protocols.io]
- 20. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 21. research.cbc.osu.edu [research.cbc.osu.edu]
- 22. assaygenie.com [assaygenie.com]
Technical Support Center: 2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Solution Stability
An overview of the stability of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid in solution is provided below.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of this compound in solution. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected decrease in concentration over time | Degradation of the compound. | Investigate the influence of pH, temperature, and light on stability. Perform a forced degradation study to identify the primary degradation pathways. |
| Appearance of new peaks in analytical chromatograms | Formation of degradation products or impurities. | Characterize the new peaks using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to understand the degradation mechanism. |
| Changes in solution color or precipitation | pH-dependent solubility issues or formation of insoluble degradation products. | Measure the pH of the solution and adjust if necessary. Filter any precipitate and analyze its composition. |
| Inconsistent analytical results | Issues with the analytical method, such as improper column selection, mobile phase composition, or detection wavelength. | Validate the analytical method for specificity, linearity, accuracy, and precision. Ensure system suitability criteria are met before each analytical run. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The trifluorophenyl group may also impact the molecule's susceptibility to specific degradation pathways.
2. How can I assess the stability of my this compound solution?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or MS detection, is recommended. This involves monitoring the concentration of the parent compound and the formation of any degradation products over time under various storage conditions.
3. What is a forced degradation study and why is it important?
A forced degradation study involves subjecting the compound to harsh conditions (e.g., strong acids, bases, high temperatures, UV light, and oxidizing agents) to intentionally induce degradation. This helps to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
4. Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar amino acids can undergo oxidation, decarboxylation, and reactions involving the amino group. The electron-withdrawing nature of the trifluorophenyl ring may influence these pathways.
5. How should I prepare and store solutions of this compound to maximize stability?
For optimal stability, it is recommended to prepare solutions fresh using high-purity solvents and buffers. Solutions should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. The ideal pH for storage should be determined through stability studies, but starting with a neutral pH is a reasonable approach.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (in solution and as a solid).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.
Protocol 2: Solution Stability Study
Objective: To determine the stability of the compound under defined storage conditions.
Methodology:
-
Solution Preparation: Prepare solutions of this compound in various buffers (e.g., pH 3, 5, 7, and 9) at a known concentration.
-
Storage Conditions: Store the solutions under different temperature and light conditions:
-
2-8 °C (refrigerated)
-
25 °C / 60% Relative Humidity (room temperature)
-
40 °C / 75% Relative Humidity (accelerated)
-
Photostability chamber (ICH Q1B guidelines)
-
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 7, 14, and 30 days).
-
Analysis: Use a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point and determine the degradation rate.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60°C | 15.2 | 2 | 210.1 |
| 0.1 M NaOH, 60°C | 25.8 | 3 | 186.1 |
| 3% H₂O₂, RT | 8.5 | 1 | 246.1 |
| 80°C, Solution | 12.1 | 2 | 210.1 |
| UV Light, 254 nm | 5.3 | 1 | 228.1 |
Table 2: Solution Stability at Different pH and Temperatures (Hypothetical Data)
| pH | Storage Condition | % Remaining at Day 30 |
| 3.0 | 2-8 °C | 98.5 |
| 3.0 | 25 °C | 92.1 |
| 7.0 | 2-8 °C | 99.2 |
| 7.0 | 25 °C | 95.8 |
| 9.0 | 2-8 °C | 96.4 |
| 9.0 | 25 °C | 88.3 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
Technical Support Center: Optimizing Codon Usage for Efficient Non-Canonical Amino Acid Incorporation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of non-canonical amino acids (ncAAs) into proteins. Our goal is to provide practical solutions and detailed experimental protocols to enhance the efficiency and fidelity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is codon usage bias and how does it impact the incorporation of non-canonical amino acids?
A1: Codon usage bias refers to the unequal use of synonymous codons for a given amino acid.[1] Different organisms exhibit different codon preferences, often correlating with the abundance of corresponding tRNA molecules. When expressing a protein in a heterologous host, differences in codon usage can lead to translational inefficiencies, such as ribosome stalling and premature termination, which can significantly reduce the yield of the full-length protein.
For ncAA incorporation, which often relies on the suppression of a stop codon (e.g., the amber codon UAG) or the recoding of a rare sense codon, the surrounding codon context is critical.[2][3] The efficiency of ncAA incorporation can be influenced by the nucleotides flanking the target codon.[3] For instance, certain nucleotide compositions around the UAG codon can enhance suppression efficiency in mammalian cells.[3][4] Conversely, a high frequency of rare codons in the gene of interest can sequester ribosomes, further reducing the overall protein expression.[5]
Q2: How does the choice of codon for ncAA incorporation affect experimental outcomes?
A2: The selection of a codon to encode an ncAA is a critical determinant of incorporation efficiency and fidelity. The most common strategies involve stop codon suppression and rare codon recoding.
-
Stop Codon Suppression: The amber stop codon (UAG) is frequently used for ncAA incorporation because it is the least common stop codon in many organisms.[6] This method involves an orthogonal translation system (OTS) where an engineered tRNA recognizes the UAG codon and incorporates the ncAA.[7][8] However, this approach faces competition from the host's release factor 1 (RF1), which recognizes the UAG codon and terminates translation, leading to truncated protein products.[1][8] The efficiency of suppression can be highly variable and is influenced by the sequence context surrounding the UAG codon.[3]
-
Rare Codon Recoding: This strategy utilizes a sense codon that is infrequently used by the host organism.[2][9][10] By introducing an orthogonal tRNA that recognizes this rare codon and is charged with the ncAA, the codon's meaning is effectively "recoded." This method can lead to higher incorporation efficiencies compared to stop codon suppression as it competes with a low-abundance endogenous tRNA rather than a release factor.[2] For example, the TCG codon has been successfully used for efficient ncAA incorporation in mammalian cells.[9][10]
-
Frameshift Suppression: This technique uses quadruplet or quintuplet codons to expand the genetic code, offering a larger set of "blank" codons for ncAA incorporation without altering the genome.[1][11] However, the efficiency of decoding these expanded codons can be a challenge due to competition with the standard triplet reading frame.[11][12]
Q3: What are the essential components of an orthogonal translation system (OTS)?
A3: An orthogonal translation system (OTS) is a set of engineered biomolecules that operate independently of the host's endogenous translation machinery to incorporate an ncAA at a specific codon. The core components are:
-
Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): This enzyme is engineered to specifically recognize and charge the desired ncAA onto its cognate orthogonal tRNA (o-tRNA).[12][13] It must not recognize any of the canonical amino acids or endogenous tRNAs of the host.[14]
-
Orthogonal tRNA (o-tRNA): This tRNA is engineered to be recognized and aminoacylated exclusively by the o-aaRS with the ncAA.[12][13] Its anticodon is modified to recognize the target codon (e.g., UAG for amber suppression).[14]
-
Non-Canonical Amino Acid (ncAA): The specific unnatural amino acid to be incorporated into the target protein.[12]
-
Expression Vectors: Typically, two plasmids are used: one expressing the o-aaRS and o-tRNA, and another containing the gene of interest with the target codon for ncAA incorporation.[14]
The orthogonality of the system is crucial to prevent cross-reactivity with the host's translational machinery, which could lead to off-target incorporation of the ncAA or mis-incorporation of canonical amino acids at the target site.[12][13]
Q4: What are the common methods to verify the successful incorporation of an ncAA?
A4: Several methods can be employed to confirm the successful and site-specific incorporation of an ncAA into a target protein. A combination of these techniques is often recommended for robust validation.
-
Western Blotting: This is often the first step to confirm the expression of the full-length protein. The presence of a band at the expected molecular weight for the full-length protein, which is absent in the negative control (without the ncAA), suggests successful readthrough of the target codon.
-
Mass Spectrometry (MS): This is the gold standard for verifying ncAA incorporation. By analyzing the peptide fragments of the purified protein, MS can confirm the exact mass of the incorporated amino acid at the specific site, thus verifying its identity and location.[15]
-
Fluorescence-Based Reporter Assays: Reporter proteins like Green Fluorescent Protein (GFP) can be used for a quantitative assessment of ncAA incorporation efficiency.[7] A target codon is introduced into the reporter gene, and the fluorescence intensity of the full-length protein is measured. This allows for a high-throughput evaluation of different OTS components and conditions.[7]
-
Click Chemistry: If the incorporated ncAA contains a bio-orthogonal reactive handle (e.g., an azide or alkyne), its presence can be confirmed by reacting it with a fluorescent probe via click chemistry.[15] This method can be used for both in vitro and in vivo detection.
Troubleshooting Guides
Problem: Low or No Expression of the Full-Length Protein of Interest
This is one of the most common issues encountered during ncAA incorporation experiments. The following guide provides a systematic approach to troubleshoot this problem.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Inefficient Codon Suppression/Recoding | Analyze the expression of a reporter protein (e.g., GFP) with the same target codon and OTS. | - Optimize the expression levels of the o-aaRS and o-tRNA.[16]- Test different codons (e.g., switch from amber suppression to a rare codon).[2][9][10]- Modify the nucleotide sequence flanking the target codon.[3]- Use a host strain with a modified genome, such as one lacking release factor 1 (RF1) for amber suppression.[1][17] |
| Poor Codon Usage in the Target Gene | Analyze the codon usage of your gene of interest using online tools. Look for clusters of rare codons.[5] | - Synthesize a codon-optimized version of your gene for the specific expression host.[1]- If using a bacterial host, co-express tRNAs for rare codons.[5] |
| Toxicity of the OTS Components or ncAA | Monitor the growth rate of the host cells after introducing the OTS plasmids and the ncAA.[18][19] | - Use lower-copy number plasmids for the OTS components.[20]- Titrate the concentration of the ncAA in the growth medium to find the optimal, non-toxic concentration.- Use inducible promoters to control the expression of the OTS components and the target protein.[21] |
| Suboptimal Expression Conditions | Perform a time-course and temperature optimization for protein expression. | - Lower the induction temperature (e.g., from 37°C to 18-25°C) and extend the expression time.[22]- Optimize the concentration of the inducer (e.g., IPTG).[22] |
| Plasmid or Gene Integrity Issues | Sequence the expression plasmids to verify the integrity of the gene of interest and the OTS components.[5] | - Re-clone the gene of interest or the OTS components if mutations are found. |
Troubleshooting Workflow for Low Protein Expression
Caption: A step-by-step workflow for troubleshooting low or no expression of ncAA-containing proteins.
Problem: High Levels of Truncated Protein
The presence of a significant amount of truncated protein indicates that translation is terminating at the target codon instead of incorporating the ncAA.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Competition with Release Factors (for Stop Codon Suppression) | Compare the levels of truncated protein when using different stop codons (UAG, UAA, UGA) if possible. | - Use an E. coli strain lacking RF1 (e.g., C321.ΔA) for amber (UAG) suppression.[17]- Increase the expression level of the suppressor tRNA.[10]- Switch to a rare codon recoding strategy to avoid competition with release factors.[2][9][10] |
| Insufficient ncAA Concentration or Uptake | Measure the intracellular concentration of the ncAA. | - Increase the concentration of the ncAA in the culture medium.- If using a eukaryotic system, ensure the cells have the appropriate transporters for ncAA uptake. |
| Inactive o-aaRS or o-tRNA | Verify the activity of the o-aaRS/o-tRNA pair using an in vitro translation assay or a highly sensitive in vivo reporter system. | - Re-clone and sequence the o-aaRS and o-tRNA genes.- Use a fresh preparation of the ncAA. |
| Premature Transcription Termination | Perform Northern blot analysis to check for truncated mRNA transcripts. | - Check for and remove any cryptic rho-independent termination signals within the gene of interest. |
Mechanism of an Orthogonal Translation System for ncAA Incorporation
Caption: The mechanism of ncAA incorporation via an orthogonal translation system, highlighting the competition with release factors.
Problem: Off-Target Incorporation of Canonical Amino Acids at the Target Codon
This issue, also known as mis-incorporation, compromises the homogeneity of the final protein product.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Cross-reactivity of the o-aaRS | Perform in vitro aminoacylation assays with the o-aaRS and all 20 canonical amino acids. | - Perform further directed evolution or rational design of the o-aaRS to improve its specificity for the ncAA. |
| Mis-acylation of the o-tRNA by Endogenous Synthetases | Analyze the purified protein by mass spectrometry to identify which canonical amino acid(s) are being mis-incorporated.[20] | - Mutate the o-tRNA to remove identity elements that are recognized by endogenous aaRSs, without disrupting its interaction with the o-aaRS.[20] |
| Near-Cognate Suppression by Endogenous tRNAs | This is more common with rare codon recoding. Analyze the codon and corresponding endogenous tRNA pool of the host. | - Choose a rare codon with a lower abundance of near-cognate tRNAs.- In cell-free systems, it's possible to remove specific endogenous tRNAs.[23] |
Experimental Protocols
Protocol 1: Quantification of ncAA Incorporation Efficiency using a GFP-Based Reporter Assay
This protocol provides a method to quantify the efficiency of an OTS using a fluorescent reporter.
-
Construct Design:
-
Clone the Green Fluorescent Protein (GFP) gene into an expression vector.
-
Introduce the target codon (e.g., UAG) at a permissive site within the GFP coding sequence (e.g., position 39).
-
Co-transform the host cells with the GFP reporter plasmid and the plasmid(s) expressing the o-aaRS/o-tRNA pair.
-
-
Expression and Measurement:
-
Grow the transformed cells in appropriate media to mid-log phase.
-
Divide the culture into two: one supplemented with the ncAA (experimental) and one without (negative control).
-
Induce protein expression (e.g., with IPTG) and incubate for a set period at the desired temperature.
-
As a positive control, express wild-type GFP (without the target codon).
-
Harvest the cells, lyse them, and measure the fluorescence of the soluble fraction using a plate reader or fluorometer.
-
-
Data Analysis:
-
Calculate the Relative Readthrough Efficiency (RRE) as the ratio of the fluorescence of the experimental sample (with ncAA) to the fluorescence of the wild-type GFP control.[24]
-
The fluorescence of the negative control (without ncAA) indicates the level of background suppression or mis-incorporation.
-
Protocol 2: Verification of ncAA Incorporation by Western Blot and Mass Spectrometry
This protocol outlines the steps to confirm the identity and location of the incorporated ncAA.
-
Protein Expression and Purification:
-
Express the target protein containing the ncAA in a larger culture volume.
-
Purify the protein using an appropriate method (e.g., affinity chromatography via a His-tag).
-
-
Western Blot Analysis:
-
Run the purified protein on an SDS-PAGE gel and transfer to a membrane.
-
Probe with an antibody specific to a tag on the protein (e.g., anti-His).
-
A band at the expected full-length molecular weight confirms successful expression.
-
-
Mass Spectrometry Analysis:
-
Excise the protein band from a Coomassie-stained SDS-PAGE gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, including the modification corresponding to the mass of the ncAA at the target position. Successful identification of the peptide containing the ncAA confirms its site-specific incorporation.
-
Experimental Workflow for Verifying ncAA Incorporation
Caption: A standard experimental workflow to confirm the successful incorporation of a non-canonical amino acid.
References
- 1. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins | MDPI [mdpi.com]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. goldbio.com [goldbio.com]
- 6. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rare codon recoding for efficient noncanonical amino acid incorporation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System – SQ Online [sqonline.ucsd.edu]
- 12. The Role of Orthogonality in Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. addgene.org [addgene.org]
- 15. Broadening the toolkit for quantitatively evaluating noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. System‐wide optimization of an orthogonal translation system with enhanced biological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to 3,4,5-Trifluorophenylalanine and Its Fluorinated Isomers in Research and Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated phenylalanine analogs into peptides and proteins has become a cornerstone of modern medicinal chemistry and chemical biology. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence molecular properties, leading to enhanced metabolic stability, improved binding affinity, and altered conformational preferences. This guide provides an objective comparison of 3,4,5-trifluorophenylalanine with other common fluorinated phenylalanine isomers, supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics and research tools.
Physicochemical and Biological Properties: A Comparative Overview
The number and position of fluorine atoms on the phenyl ring of phenylalanine dramatically alter its electronic and steric properties. These modifications, in turn, influence how the amino acid analog behaves in a biological system, from its incorporation into a polypeptide chain to its effect on the final structure and function of the protein.
Table 1: Comparison of Physicochemical Properties of Fluorinated Phenylalanine Isomers
| Property | Phenylalanine | 4-Fluorophenylalanine | 3,4-Difluorophenylalanine | 3,4,5-Trifluorophenylalanine |
| Molecular Weight ( g/mol ) | 165.19 | 183.18 | 201.17 | 219.16 |
| Number of Fluorine Atoms | 0 | 1 | 2 | 3 |
| Position of Fluorine(s) | N/A | 4 (para) | 3 (meta), 4 (para) | 3 (meta), 4 (para), 5 (meta) |
| LogP (calculated) | 1.38 | 1.56 | 1.74 | 1.92 |
| pKa (Aromatic Ring) | ~45 | ~44 | ~43 | ~42 |
Note: LogP and pKa values are estimates and can vary based on the calculation method and experimental conditions.
The increasing number of fluorine substitutions leads to a progressive increase in lipophilicity (LogP) and a decrease in the pKa of the aromatic ring, making it more electron-deficient. These changes can have significant implications for drug absorption, distribution, metabolism, and excretion (ADME) properties, as well as for direct interactions with biological targets.
Impact on Protein Stability and Function
The incorporation of fluorinated phenylalanine isomers can modulate protein stability. The strong carbon-fluorine bond can enhance resistance to metabolic degradation.[1][2] Furthermore, the altered electronic properties of the fluorinated aromatic ring can influence intramolecular and intermolecular interactions, such as cation-π and π-π stacking, which are critical for protein folding and binding.[3]
Table 2: Illustrative Impact of Fluorophenylalanine Isomers on Protein Stability
| Fluorinated Isomer | Protein System | Change in Melting Temperature (ΔTm) | Reference |
| 4-Fluorophenylalanine | Model Peptide | +2.1 °C | Fictional Example |
| 3,4-Difluorophenylalanine | Enzyme X | +3.5 °C | Fictional Example |
| 3,4,5-Trifluorophenylalanine | Enzyme X | Data Not Available in Direct Comparison | N/A |
Note: The data in this table is illustrative. Direct comparative studies on the impact of 3,4,5-trifluorophenylalanine on protein stability are limited. However, the general trend suggests that increased fluorination can lead to enhanced thermal stability.
Application in Drug Design: Enzyme Inhibition
Fluorinated phenylalanine analogs are widely used in the design of enzyme inhibitors. The altered electronics and sterics of the fluorinated ring can lead to enhanced binding affinity and selectivity for the target enzyme. For instance, the anti-diabetic drug Sitagliptin contains a trifluorophenyl moiety derived from a fluorinated phenylalanine analog, which is crucial for its inhibitory activity against dipeptidyl peptidase-4 (DPP-4).[3]
Table 3: Comparative Enzyme Inhibition Data for Peptides Containing Fluorinated Phenylalanine Isomers
| Peptide/Compound | Target Enzyme | Fluorinated Isomer | IC50 / Ki | Reference |
| Biphalin Analog | μ- and δ-Opioid Receptors | 4-Fluorophenylalanine | Ki = 0.09 nM (μ), 0.11 nM (δ) | [4] |
| Native Biphalin | μ- and δ-Opioid Receptors | Phenylalanine | Ki = 0.51 nM (μ), 12.8 nM (δ) | [4] |
| Inhibitor for Enzyme Y | Enzyme Y | 3,4,5-Trifluorophenylalanine | Data Not Available in Direct Comparison | N/A |
Utility as ¹⁹F NMR Probes
The fluorine nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio.[5] The ¹⁹F chemical shift is highly sensitive to the local chemical environment, making it a powerful tool for studying protein structure, dynamics, and ligand binding.[6] The chemical shift of the fluorine signal can report on changes in protein conformation upon ligand binding or other perturbations.
Table 4: Representative ¹⁹F NMR Chemical Shifts of Fluorinated Phenylalanine Isomers in a Protein Environment
| Fluorinated Isomer | Protein Context | ¹⁹F Chemical Shift (ppm) | Reference |
| 4-Fluorophenylalanine | Dihydrofolate Reductase | -114 to -118 | [5] |
| 3-Fluorophenylalanine | Galactose-binding protein | -130 to -135 | [7] |
| 2-Fluorophenylalanine | Lysozyme | -120 to -127 | Not directly cited |
| 3,4,5-Trifluorophenylalanine | Apelin Receptor Segment | ~ -145 | [8] |
Note: Chemical shifts are highly dependent on the specific protein environment. The provided values are illustrative. The distinct chemical shift of 3,4,5-trifluorophenylalanine makes it a valuable and unique probe for ¹⁹F NMR studies.
Experimental Protocols
Protocol 1: Incorporation of Fluorinated Phenylalanine into Proteins in E. coli
This protocol describes a general method for the site-specific incorporation of fluorinated phenylalanine analogs into a target protein using an auxotrophic E. coli strain and a plasmid-based expression system.
Materials:
-
E. coli expression strain auxotrophic for phenylalanine (e.g., AF-p)
-
Expression plasmid containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired fluorinated phenylalanine
-
Luria-Bertani (LB) medium and M9 minimal medium
-
Appropriate antibiotics
-
Fluorinated phenylalanine analog (e.g., 3,4,5-trifluorophenylalanine)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Co-transform the E. coli strain with the expression plasmid and the synthetase/tRNA plasmid.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into M9 minimal medium supplemented with all amino acids except phenylalanine and the appropriate antibiotics. Grow overnight at 37°C.
-
Inoculate a large-scale culture of M9 minimal medium with the overnight culture.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Add the desired fluorinated phenylalanine analog to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Incubate the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and purify the protein using standard methods.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Protein Stability
DSF is a high-throughput method to determine the thermal stability of a protein by monitoring its unfolding temperature (Tm).
Materials:
-
Purified protein containing the fluorinated phenylalanine analog
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt
Procedure:
-
Prepare a master mix containing the protein at a final concentration of 2-10 µM and SYPRO Orange dye at a final concentration of 5x in the desired buffer.
-
Aliquot 20 µL of the master mix into each well of a 96-well PCR plate.
-
Seal the plate and centrifuge briefly to remove bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal melting protocol: heat from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Fluorinated phenylalanine analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the fluorinated phenylalanine analogs in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the LD50 (the concentration that causes 50% cell death).
Visualizing Workflows and Pathways
G-Protein Coupled Opioid Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated upon the binding of an opioid agonist, such as a peptide containing a fluorinated phenylalanine analog, to its G-protein coupled receptor (GPCR).
Caption: Opioid receptor signaling pathway.
Experimental Workflow for ¹⁹F NMR Protein Analysis
The following diagram outlines the key steps involved in using ¹⁹F NMR to study a protein containing a fluorinated phenylalanine analog.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biophysics.org [biophysics.org]
- 6. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Non-Canonical Amino Acids in Protein NMR: A Comparative Analysis of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid
In the pursuit of understanding protein structure, dynamics, and interactions, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique. The site-specific incorporation of non-canonical amino acids (ncAAs), particularly those containing fluorine atoms, has emerged as a transformative strategy for enhancing NMR studies.[1][2] This guide provides a comparative overview of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid against other commonly used fluorinated ncAAs, offering researchers the data and protocols necessary to select the optimal tool for their experimental needs.
The unique properties of the fluorine-19 (¹⁹F) nucleus, including its 100% natural abundance, spin-1/2 nature, and high gyromagnetic ratio, make it an exquisitely sensitive NMR probe.[3][4] Its broad chemical shift range of over 400 ppm renders it highly responsive to subtle changes in the local chemical environment, providing a powerful handle to investigate protein conformational changes, ligand binding, and dynamics.[3][5] Furthermore, the near-complete absence of fluorine in biological systems ensures background-free spectra.[3][4]
Comparative Analysis of Fluorinated Non-Canonical Amino Acids
The choice of a fluorinated ncAA for an NMR study is dictated by several factors, including the desired level of perturbation to the protein structure, the specific environment being probed, and the efficiency of incorporation. Below is a comparison of this compound with other widely used fluorinated analogs of phenylalanine and tyrosine.
| Non-Canonical Amino Acid | Structure | Key Advantages | Potential Considerations | Typical Incorporation Efficiency |
| This compound | 3,4,5-Trifluorophenylalanine | - Multiple ¹⁹F nuclei per residue can enhance signal intensity. - The symmetric fluorine substitution pattern can simplify spectral analysis. | - Potential for greater structural perturbation compared to monofluorinated analogs. - Biosynthetic incorporation may require specific auxotrophic strains or engineered tRNA synthetases. | Up to 60% in human cells using medium switch strategies.[6] |
| 4-Fluorophenylalanine (4-F-Phe) | 4-Fluorophenylalanine | - Minimal structural perturbation due to the small size of fluorine. - Readily incorporated in many expression systems.[7] | - Single ¹⁹F nucleus provides lower signal intensity per residue compared to polyfluorinated analogs. | High, often substituting for phenylalanine in auxotrophic strains. |
| 3-(Trifluoromethyl)-L-phenylalanine (tfm-Phe) | 3-(Trifluoromethyl)phenylalanine | - The CF₃ group provides a strong, single ¹⁹F NMR signal. - High sensitivity to the local electrostatic environment.[1][2] | - The bulky CF₃ group may cause significant structural perturbations. | High translational efficiency and fidelity with engineered synthetase/tRNA pairs.[1][2] |
| 3-Fluorotyrosine (3-F-Tyr) | 3-Fluorotyrosine | - Minimal perturbation to the native tyrosine structure and function. - Can report on activities at or near the active sites where tyrosines are often found.[3] | - Single ¹⁹F nucleus. | Efficiently incorporated using auxotrophic E. coli strains. |
Table 1: Comparison of Fluorinated Non-Canonical Amino Acids for NMR Studies. This table summarizes the key characteristics of this compound and other common fluorinated ncAAs used in protein NMR.
Experimental Protocols
The successful incorporation of ncAAs into a target protein is a critical first step for any NMR study. The two primary methods are in vivo incorporation using auxotrophic bacterial strains and the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs.
1. In Vivo Incorporation using Auxotrophic E. coli Strains
This method is suitable for incorporating analogs that can be utilized by the host's natural translational machinery, such as 4-fluorophenylalanine.
Protocol:
-
Strain Selection: Utilize an E. coli strain auxotrophic for the amino acid to be replaced (e.g., a phenylalanine auxotroph for incorporating fluorinated phenylalanine analogs).
-
Media Preparation: Prepare a minimal medium (e.g., M9) supplemented with all essential amino acids except for the one to be replaced.
-
Cell Growth: Grow the E. coli culture in the minimal medium to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Inhibition of Endogenous Synthesis (Optional but Recommended): For aromatic amino acids, add glyphosate to inhibit the shikimate pathway, thereby shutting down the endogenous synthesis of phenylalanine, tyrosine, and tryptophan.[3]
-
ncAA Addition: Add the desired fluorinated amino acid to the culture medium. For example, to label with 3-fluoro-tyrosine, add 3-F-Tyr instead of unlabeled tyrosine.[3]
-
Protein Expression Induction: Shortly after ncAA addition, induce protein expression with an appropriate inducer (e.g., IPTG for lac-based expression systems).
-
Harvesting and Purification: After a suitable expression period, harvest the cells and purify the labeled protein using standard chromatography techniques.
2. Site-Specific Incorporation using Orthogonal Synthetase/tRNA Pairs
This powerful technique allows for the precise insertion of an ncAA at a specific site in the protein, encoded by a nonsense codon (e.g., TAG amber codon).[1][8]
Protocol:
-
Plasmid System: Co-transform E. coli with two plasmids: one containing the gene for the target protein with a TAG codon at the desired incorporation site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.[8]
-
Culture Growth: Grow the transformed cells in a rich medium (e.g., LB) to mid-log phase.
-
ncAA Addition: Add the non-canonical amino acid to the culture medium to a final concentration of typically 0.5-5 mM, approximately 30-60 minutes before induction.[8]
-
Induction: Induce the expression of both the target protein and the orthogonal system components.
-
Protein Purification: Harvest the cells and purify the full-length, ncAA-containing protein. It is often necessary to optimize purification protocols to separate the target protein from any truncated products resulting from termination at the nonsense codon.[8]
Workflow for ncAA Incorporation and NMR Analysis
The following diagram illustrates the general workflow for incorporating a non-canonical amino acid into a protein for subsequent NMR analysis.
Figure 1: General workflow for protein labeling with ncAAs for NMR studies.
Conclusion
The incorporation of fluorinated non-canonical amino acids, such as this compound, offers a robust and sensitive approach for probing protein structure and function by NMR. The choice of the specific ncAA will depend on the scientific question at hand, balancing factors like signal strength, potential structural perturbations, and ease of incorporation. By carefully selecting the appropriate ncAA and experimental methodology, researchers can unlock a wealth of information that is often inaccessible with conventional NMR techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
A Comparative Analysis of the Biological Effects of Mono-, Di-, and Trifluorinated Phenylalanines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the phenylalanine scaffold offers a powerful tool in drug discovery and chemical biology. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly modulate the biological activity of peptides and proteins. This guide provides a comparative analysis of the biological effects of mono-, di-, and trifluorinated phenylalanines, supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics and research tools.
Data Presentation: A Quantitative Comparison
The degree of fluorination on the phenyl ring of phenylalanine significantly influences its biological properties. The following tables summarize key quantitative data, offering a comparative perspective on their effects.
Table 1: Enzyme Inhibition
Fluorinated phenylalanines can act as inhibitors of various enzymes. The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), is dependent on the specific enzyme and the degree and position of fluorination.
| Compound | Target Enzyme | IC50 / Ki | Reference |
| Monofluorinated Phenylalanine derivatives | Proteasome (β5 subunit) | Submicromolar IC50 values have been reported.[1] | [1] |
| Difluorinated Phenylalanine derivatives | Proteasome (β5 subunit) | Potency can be affected by the position of fluorine atoms.[1] | [1] |
| Trifluoromethyl Phenylalanine derivatives | Proteasome (β5 subunit) | Increased potency has been observed in some cases.[1] | [1] |
Table 2: Protein Incorporation Efficiency
Fluorinated phenylalanines can be incorporated into proteins during synthesis, either in cell-based or cell-free systems. The efficiency of incorporation can vary depending on the specific fluorinated analog and the expression system used.
| Compound | Expression System | Incorporation Efficiency | Reference |
| 4-Fluorophenylalanine | E. coli | High-fidelity incorporation has been demonstrated.[2] | [2] |
| Difluorophenylalanines | E. coli | Efficient incorporation has been achieved.[2] | [2] |
| Pentafluorophenylalanine | E. coli | High-fidelity incorporation (98.2%) has been reported.[2] | [2] |
Note: While specific comparative percentages for mono-, di-, and trifluorinated phenylalanines under identical conditions are limited, studies show that various fluorinated analogs can be efficiently incorporated into proteins.
Table 3: Cytotoxicity
The cytotoxic effects of fluorinated phenylalanines are a critical consideration for their therapeutic potential. Cytotoxicity is often assessed using assays that measure cell viability in the presence of the compound.
| Compound | Cell Line | Cytotoxicity Metric (e.g., CC50) | Reference |
| Monofluorophenylalanine | Various | Data not readily available in a comparative format. | |
| Difluorophenylalanine | Various | Data not readily available in a comparative format. | |
| Trifluorophenylalanine | Various | Data not readily available in a comparative format. |
Note: Comprehensive and directly comparative cytotoxicity data (LD50, CC50) for mono-, di-, and trifluorinated phenylalanines is limited in the public domain. Cytotoxicity is expected to be cell-line and concentration-dependent.
Key Biological Effects: A Deeper Dive
The introduction of fluorine into the phenylalanine ring imparts a range of physicochemical properties that translate into distinct biological effects:
-
Enhanced Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, leading to increased resistance to enzymatic degradation and a longer in vivo half-life of peptides and proteins containing these analogs.[3][4]
-
Modulation of Protein Stability: Fluorination can influence protein stability, with pentafluorophenylalanine, for instance, being used to enhance the thermal stability of proteins.[5] The effect is dependent on the position and number of fluorine atoms.[6]
-
Altered Receptor Binding and Enzyme Activity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for receptor binding and enzyme-substrate recognition.[4] This can lead to either enhanced or diminished biological activity.
-
Probing Protein Structure and Function: The 19F nucleus is an excellent NMR probe. Incorporating fluorinated phenylalanines into proteins allows for the use of 19F-NMR spectroscopy to study protein structure, dynamics, and interactions with ligands in a minimally perturbative manner.[5]
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for the synthesis and analysis of fluorinated phenylalanines.
Caption: Inhibition of the 26S proteasome by fluorinated phenylalanine-based inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the analysis of fluorinated phenylalanines.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general method to determine the inhibitory effect of fluorinated phenylalanine analogs on a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Fluorinated phenylalanine analog (inhibitor)
-
Assay buffer (specific to the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorinated phenylalanine analog in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a solution of the enzyme in assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Prepare a solution of the substrate in assay buffer at a concentration typically at or below its Michaelis-Menten constant (Km).
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer, the inhibitor dilutions (or vehicle control), and the enzyme solution.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measure Activity:
-
Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the enzyme and substrate (e.g., absorbance, fluorescence, luminescence).
-
Record data at regular intervals for a specific duration.
-
-
Data Analysis:
-
Determine the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.[7]
-
If the Km of the substrate is known, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[8][9]
-
Protein Incorporation via Cell-Free Synthesis
This protocol describes the incorporation of fluorinated phenylalanines into a target protein using an E. coli-derived cell-free protein synthesis system.[4]
Materials:
-
E. coli cell-free extract
-
Amino acid mixture (lacking phenylalanine)
-
Fluorinated phenylalanine analog
-
DNA template encoding the target protein
-
Reaction buffer and energy source (e.g., ATP, GTP)
-
Incubator
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell-free extract, reaction buffer, energy source, and the amino acid mixture lacking phenylalanine.
-
Add the fluorinated phenylalanine analog to the desired final concentration.
-
Add the DNA template encoding the protein of interest.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for several hours (e.g., 2-6 hours) with gentle shaking.[4]
-
-
Analysis of Protein Expression:
-
Analyze the reaction mixture by SDS-PAGE to visualize the expressed protein.
-
Confirm the incorporation of the fluorinated amino acid by mass spectrometry analysis of the purified protein.
-
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium
-
Fluorinated phenylalanine analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated phenylalanine analog in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-treated and untreated controls.
-
-
Incubation:
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the CC50 value.
-
References
- 1. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00655F [pubs.rsc.org]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. Blog Archives - The Science Snail [sciencesnail.com]
- 8. youtube.com [youtube.com]
- 9. courses.edx.org [courses.edx.org]
Characterization data confirming the identity and purity of synthesized 3,4,5-trifluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization and Purity of Synthesized 3,4,5-Trifluorophenylalanine
In the realm of drug discovery and protein engineering, the incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy to enhance therapeutic properties, probe biological mechanisms, and develop novel biomaterials. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine, including increased metabolic stability, altered electronic characteristics, and the ability to serve as sensitive NMR probes. This guide provides a comparative overview of the characterization data for synthesized 3,4,5-trifluorophenylalanine, alongside two commonly used alternatives: 2,4,5-trifluorophenylalanine and 4-fluoro-L-phenylalanine. The presented data and experimental protocols are intended to assist researchers in confirming the identity and purity of these valuable synthetic building blocks.
Physicochemical and Purity Comparison
The following table summarizes key characterization data for 3,4,5-trifluorophenylalanine and its fluorinated analogs. Purity is a critical parameter for ensuring reproducible experimental results and is typically assessed by High-Performance Liquid Chromatography (HPLC).
| Parameter | 3,4,5-Trifluorophenylalanine | 2,4,5-Trifluorophenylalanine | 4-Fluoro-L-phenylalanine |
| Molecular Formula | C₉H₈F₃NO₂ | C₉H₈F₃NO₂ | C₉H₁₀FNO₂ |
| Molecular Weight | 219.16 g/mol | 219.16 g/mol | 183.18 g/mol |
| Appearance | Off-white solid | White to off-white powder | White to off-white powder |
| Purity (HPLC) | ≥ 98% | ≥ 99% | ≥ 99% |
| ¹H NMR Data | Not available | Not available for free amino acid; available for peptide-incorporated form | Available on PubChem |
| ¹³C NMR Data | Not available | Not available | Available on PubChem |
| ¹⁹F NMR Data | Not available | Available for peptide-incorporated form | Available |
| Mass Spectrometry Data | Not available | Not available | Available on PubChem |
Experimental Protocols for Characterization
Detailed and robust analytical methods are essential for the unambiguous identification and purity assessment of synthesized amino acids. Below are representative protocols for the characterization of 3,4,5-trifluorophenylalanine.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate the target compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 254 nm.
-
Sample Preparation: The sample is dissolved in a mixture of water and acetonitrile.
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the aromatic protons and the aliphatic protons of the alanine side chain.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly informative for fluorinated compounds, providing distinct signals for each fluorine atom in the molecule, sensitive to their chemical environment.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to determine the precise molecular weight of the synthesized compound, confirming its elemental composition.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and methanol with a small amount of formic acid.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For 3,4,5-trifluorophenylalanine, the expected [M+H]⁺ ion would be at m/z 220.05.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of synthesized 3,4,5-trifluorophenylalanine.
Caption: Workflow for the synthesis, purification, and characterization of 3,4,5-trifluorophenylalanine.
Efficacy of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid as a molecular probe compared to other analogs
An objective comparison of the performance of fluorinated amino acid analogs as molecular probes for PET imaging of tumors, with a focus on their efficacy in targeting upregulated amino acid transport systems in cancer cells.
Comparative Efficacy of Fluorinated Amino Acid Analogs as PET Probes
The development of radiolabeled amino acids for positron emission tomography (PET) has significantly advanced oncologic imaging, particularly for brain tumors. These molecular probes leverage the increased metabolic demand of cancer cells for amino acids, which is met by the overexpression of amino acid transporters (AATs). This guide provides a comparative analysis of the efficacy of several key fluorinated amino acid analogs, presenting experimental data on their performance and detailing the methodologies used for their evaluation. While information on 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid is not extensively available in the reviewed literature, a comprehensive comparison of its close structural and functional analogs is presented.
The primary transport systems targeted by these probes are System L and System A. System L transporters, such as L-type amino acid transporter 1 (LAT1), are widely expressed in human cancers and are responsible for the transport of large neutral amino acids. System A transporters are also upregulated in many tumors and are responsible for the transport of small neutral amino acids.[1][2] The efficacy of a PET probe is often determined by its selectivity for these transporters, its uptake in tumor cells, and the resulting tumor-to-background signal ratio.
Quantitative Comparison of PET Probe Performance
The following tables summarize key performance metrics for several well-studied fluorinated amino acid PET probes. The data is compiled from preclinical studies in various tumor models.
Table 1: In Vivo Tumor Uptake and Tumor-to-Brain Ratios
| Radiotracer | Tumor Model | Time Post-Injection (min) | Tumor Uptake (%ID/g or SUV) | Tumor-to-Brain Ratio | Reference |
| [18F]FAMP | 9L Gliosarcoma (rat) | 60 | - | 36:1 | [3] |
| [18F]N-MeFAMP | 9L Gliosarcoma (rat) | 60 | - | 104:1 | [3] |
| (R)-[18F]NMeFAMP | 9L Gliosarcoma (rat) | 120 | 2.78 %ID/g | 115.4:1 | [4] |
| L-[18F]FPhPA | EMT6 (mouse) | 60 | SUV ~1.35 | - | [5] |
| [18F]FET | EMT6 (mouse) | - | SUV ~1.35 | - | [5] |
| (S)-[18F]4 | 9L Gliosarcoma (rat) | 60 | - | 15:1 | [6] |
| (R)-[18F]4 | 9L Gliosarcoma (rat) | 60 | - | 7:1 | [6] |
Table 2: In Vitro Cellular Uptake in Cancer Cell Lines
| Radiotracer | Cell Line | Incubation Time (min) | Cellular Uptake (%ID/5x10^5 cells or % radioactivity/mg protein) | Reference |
| (R)-[18F]NMeFAMP | 9L Gliosarcoma | 30 | 7.08 ± 0.47 | [4] |
| (S)-[18F]NMeFAMP | 9L Gliosarcoma | 30 | 3.87 ± 0.22 | [4] |
| L-[18F]FPhPA | EMT6 | 90 | 58 ± 14 % radioactivity/mg protein | [5] |
| (R)- and (S)-[18F]FAMP | Various | - | 1-9 %ID/5x10^5 cells | [1] |
| (R)- and (S)-[18F]MeFAMP | Various | - | 1-9 %ID/5x10^5 cells | [1] |
Experimental Protocols
The data presented above were generated using standardized preclinical experimental workflows. The following are detailed methodologies for key experiments.
Radiosynthesis of Probes
Fluorinated amino acid probes are typically synthesized via no-carrier-added nucleophilic [18F]fluorination. For example, the synthesis of [18F]FAMP and [18F]N-MeFAMP involves the preparation of cyclic sulfamidate precursors. The radiosynthesis is achieved by nucleophilic substitution with [18F]fluoride, followed by hydrolysis and purification, often using high-performance liquid chromatography (HPLC). This process yields the desired radiotracer with high radiochemical purity (>99%) and in good decay-corrected yields.[3][7]
In Vitro Cellular Uptake Assays
These assays are crucial for determining the mechanism of uptake and the selectivity of the probe for different amino acid transporters.
-
Cell Culture: Human or rodent cancer cell lines (e.g., 9L gliosarcoma, A549, DU145, EMT6) are cultured in appropriate media until they reach a suitable confluence.
-
Incubation: The cells are incubated with the radiolabeled amino acid probe at a specific concentration and for various time points.
-
Inhibition Studies: To determine the involvement of specific transporters, uptake assays are performed in the presence of known inhibitors. For example, 2-amino-bicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is used as an inhibitor for System L, while N-methyl-aminoisobutyric acid (MeAIB) is used for System A.[4]
-
Measurement: After incubation, the cells are washed to remove unbound radioactivity. The amount of radioactivity taken up by the cells is then measured using a gamma counter. The results are typically expressed as a percentage of the injected dose per number of cells or per milligram of protein.
In Vivo Biodistribution and PET Imaging
These studies evaluate the probe's performance in a living organism, providing insights into its tumor-targeting capabilities and clearance profile.
-
Animal Models: Tumor-bearing animals are typically used, often mice or rats with subcutaneously or intracranially implanted tumors (e.g., 9L gliosarcoma xenografts).
-
Probe Administration: The radiolabeled probe is administered to the animals, usually via intravenous injection.
-
Biodistribution: At various time points post-injection (e.g., 15, 30, 60, 120 minutes), the animals are euthanized, and various organs and tissues (including the tumor, brain, blood, muscle, etc.) are collected and weighed. The radioactivity in each sample is measured using a gamma counter. The results are expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
PET Imaging: For imaging studies, the animals are anesthetized and placed in a small-animal PET scanner. Dynamic or static scans are acquired after the injection of the probe. The resulting images show the distribution of the radiotracer in the body over time. The uptake in the tumor and other organs can be quantified from the images, often expressed in standardized uptake values (SUV).
Visualizations
Signaling Pathway: Amino Acid Probe Uptake in Cancer Cells
Caption: Uptake of fluorinated amino acid analogs into tumor cells via transporters.
Experimental Workflow: Evaluation of a Novel PET Probe
Caption: Workflow for the preclinical evaluation of a new PET probe.
References
- 1. System A Amino Acid Transport-Targeted Brain and Systemic Tumor PET Imaging Agents 2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid and 3-[18F]Fluoro-2-Methyl-2-(Methylamino)propanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-3-[18F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 2-amino-5-(4-[(18)F]fluorophenyl)pent-4-ynoic acid ([(18)F]FPhPA): a novel (18)F-labeled amino acid for oncologic PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Decoding Specificity: A Comparative Analysis of Aminoacyl-tRNA Synthetase Cross-Reactivity with Trifluorophenylalanine Isomers
For researchers in drug development and protein engineering, understanding the substrate specificity of aminoacyl-tRNA synthetases (aaRSs) is paramount. These enzymes, essential for the fidelity of protein synthesis, can sometimes exhibit cross-reactivity with non-canonical amino acids, a phenomenon that can be both a challenge and an opportunity. This guide provides a comparative analysis of the cross-reactivity of phenylalanyl-tRNA synthetase (PheRS) with the ortho-, meta-, and para-isomers of trifluorophenylalanine (TFP), offering insights into the structural determinants of substrate recognition and providing a foundation for the rational design of engineered synthetases.
The fidelity of protein synthesis hinges on the precise recognition of amino acids by their cognate aminoacyl-tRNA synthetases. Phenylalanyl-tRNA synthetase (PheRS) is responsible for charging transfer RNA with phenylalanine (tRNAPhe). However, the structural similarity of phenylalanine to other amino acids, including synthetic analogs, can lead to misacylation. The trifluorophenylalanine (TFP) isomers, with their electron-withdrawing trifluoromethyl group, are of particular interest in protein engineering and drug discovery for their potential to modulate protein stability and function. Understanding how PheRS interacts with each TFP isomer is crucial for their effective utilization.
Comparative Kinetic Analysis of PheRS with TFP Isomers
While comprehensive kinetic data for the cross-reactivity of wild-type PheRS with all three TFP isomers is not extensively documented in a single study, insights can be gleaned from studies on related fluorinated phenylalanine analogs and engineered PheRS variants. The position of the trifluoromethyl group on the phenyl ring significantly influences the interaction with the PheRS active site.
Studies on Escherichia coli PheRS have shown that the enzyme's active site is sensitive to substitutions at the para-position of the phenyl ring. A mutant E. coli PheRS, where a glycine is substituted at position 294 (Gly294), exhibited increased aminoacylation activity with p-fluorophenylalanine (p-F-Phe) and showed toxicity when exposed to other para-substituted phenylalanine analogs[1]. This suggests that the wild-type enzyme has a degree of steric hindrance at the para-position, which would likely impact the binding and activation of p-TFP.
In contrast, yeast PheRS is known to have a lower intrinsic specificity compared to its bacterial counterpart, a characteristic attributed in part to the presence of a glycine at the analogous position in its active site[2]. This suggests that yeast PheRS might exhibit a broader cross-reactivity with all three TFP isomers.
| Amino Acid Isomer | Expected Relative Activity with Wild-Type E. coli PheRS | Rationale |
| ortho-Trifluorophenylalanine (o-TFP) | Moderate to Low | The bulky trifluoromethyl group in the ortho position may cause steric clashes within the active site, hindering optimal binding and catalysis. |
| meta-Trifluorophenylalanine (m-TFP) | Moderate | The meta position is generally more tolerated for substitutions than the ortho and para positions, suggesting a moderate level of cross-reactivity. |
| para-Trifluorophenylalanine (p-TFP) | Low | The active site of wild-type E. coli PheRS is known to be restrictive for para-substituted analogs, which would likely result in poor recognition of p-TFP[1]. |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of an aminoacyl-tRNA synthetase with different amino acid isomers, two primary in vitro assays are employed: the ATP-PPi exchange assay and the aminoacylation assay.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction: the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate and pyrophosphate (PPi). The rate of this reaction is determined by measuring the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, ATP, the aminoacyl-tRNA synthetase, and the trifluorophenylalanine isomer being tested.
-
Initiation: Start the reaction by adding [³²P]PPi.
-
Time Points: At various time intervals, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a solution of activated charcoal in perchloric acid).
-
Separation: The activated charcoal binds ATP, while the unincorporated [³²P]PPi remains in the supernatant. Centrifuge the samples to pellet the charcoal.
-
Quantification: Measure the radioactivity in the charcoal pellet using a scintillation counter.
-
Data Analysis: Plot the amount of [³²P]ATP formed over time to determine the initial velocity. By varying the concentration of the TFP isomer, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for the activation step can be determined.
Aminoacylation Assay
This assay measures the overall reaction, i.e., the transfer of the activated amino acid to its cognate tRNA. The rate is determined by measuring the incorporation of a radiolabeled amino acid into the tRNA.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl₂, ATP, the aminoacyl-tRNA synthetase, the cognate tRNA, and the radiolabeled trifluorophenylalanine isomer (e.g., [³H]TFP).
-
Initiation: Start the reaction by adding the enzyme or the radiolabeled amino acid.
-
Time Points: At various time intervals, take aliquots of the reaction mixture and spot them onto filter paper discs.
-
Precipitation: Precipitate the tRNA and any charged aminoacyl-tRNA by immersing the filter discs in a cold solution of trichloroacetic acid (TCA). Unreacted amino acids are washed away.
-
Washing: Wash the filter discs multiple times with cold TCA and then with ethanol to remove any remaining unincorporated radioactivity.
-
Quantification: Dry the filter discs and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of radiolabeled aminoacyl-tRNA formed over time to determine the initial velocity. By varying the concentration of the TFP isomer, the kinetic parameters (Km and kcat) for the overall aminoacylation reaction can be determined.
Logical Workflow for Evaluating aaRS Cross-Reactivity
The process of evaluating the cross-reactivity of an aminoacyl-tRNA synthetase with trifluorophenylalanine isomers can be visualized as a logical workflow.
Caption: Workflow for assessing aaRS cross-reactivity.
Signaling Pathways and Cellular Implications
The fidelity of aminoacyl-tRNA synthetases is critical for maintaining cellular homeostasis. The misincorporation of amino acid analogs like TFP into proteins can have significant cellular consequences. While there isn't a specific signaling pathway that is directly regulated by aaRS cross-reactivity with TFP isomers, the downstream effects of TFP incorporation can impact numerous cellular processes.
For instance, the incorporation of TFP can alter protein stability, folding, and function. This can lead to cellular stress responses, such as the unfolded protein response (UPR), and can impact signaling pathways that are sensitive to protein integrity. Furthermore, the presence of TFP-containing proteins could potentially trigger immune responses if they are recognized as foreign.
In the context of drug development, exploiting the cross-reactivity of aaRSs can be a strategy for targeted therapy. For example, if a pathogen's PheRS is more promiscuous than the human counterpart, it might be possible to design a TFP-based pro-drug that is preferentially activated by the pathogen's enzyme, leading to selective toxicity.
The following diagram illustrates the central role of aaRSs in protein synthesis and the potential downstream consequences of TFP incorporation.
Caption: Role of aaRS in translation and TFP impact.
References
Unraveling the Structural Impact of 3,4,5-Trifluorophenylalanine on Protein Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into proteins offers a powerful avenue for enhancing therapeutic properties and understanding fundamental biological processes. Among these, fluorinated amino acids have emerged as a particularly effective tool for modulating protein stability. This guide provides a detailed comparison of the structural and thermodynamic effects of incorporating 3,4,5-trifluorophenylalanine into a model protein, superfolder Green Fluorescent Protein (sfGFP), benchmarked against its non-fluorinated counterpart and other fluorinated phenylalanine analogs.
The introduction of fluorine into the side chains of hydrophobic amino acids has been widely demonstrated as a robust strategy for increasing the thermodynamic stability of proteins.[1][2][3] This stabilizing effect is primarily attributed to the increased hydrophobicity and the resulting larger buried hydrophobic surface area upon fluorination, with minimal perturbation to the overall protein structure.[3][4] This guide presents a comparative analysis using a well-characterized model protein, sfGFP, to illustrate the impact of varying degrees of phenylalanine fluorination on protein stability.
Comparative Stability Analysis of sfGFP Variants
The following table summarizes the key thermodynamic parameters for sfGFP variants where the phenylalanine at a specific solvent-exposed site has been replaced with its fluorinated analogs. The data, while illustrative, is based on the established principles of fluorination-induced protein stabilization.
| Amino Acid Analog | Substitution Pattern | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Gibbs Free Energy of Unfolding (ΔGunfolding) (kcal/mol) | Change in ΔG (ΔΔG) (kcal/mol) |
| Phenylalanine (Phe) | Unsubstituted | 72.5 | 0.0 | -8.5 | 0.0 |
| 4-Fluorophenylalanine (4-F-Phe) | Mono-fluorinated | 74.8 | +2.3 | -9.1 | -0.6 |
| 3,5-Difluorophenylalanine (3,5-diF-Phe) | Di-fluorinated | 76.2 | +3.7 | -9.6 | -1.1 |
| 3,4,5-Trifluorophenylalanine (3,4,5-triF-Phe) | Tri-fluorinated | 78.1 | +5.6 | -10.3 | -1.8 |
| 2,3,5,6-Tetrafluorophenylalanine (4-F-Phe) | Tetra-fluorinated | 79.5 | +7.0 | -10.9 | -2.4 |
| Pentafluorophenylalanine (Penta-F-Phe) | Penta-fluorinated | 80.3 | +7.8 | -11.3 | -2.8 |
Experimental Workflow for Protein Stability Assessment
The determination of protein stability is a critical step in biophysical characterization. The following diagram illustrates a typical experimental workflow for expressing a protein with a non-canonical amino acid and subsequently analyzing its thermal stability.
Signaling Pathway Perturbation
While the primary focus of this guide is on structural stability, it is important to note that the incorporation of fluorinated amino acids can also influence cellular signaling pathways. For instance, alterations in amino acid sensing can potentially impact the mTOR pathway, which is a central regulator of protein synthesis. Further investigation into these effects is a promising area of research.
Detailed Experimental Protocols
Protein Expression and Purification with 3,4,5-Trifluorophenylalanine
This protocol outlines the site-specific incorporation of 3,4,5-trifluorophenylalanine into a target protein using an engineered E. coli expression system.
Materials:
-
Plasmids:
-
pET-based vector containing the gene of interest with a C-terminal His-tag and an amber (TAG) stop codon at the desired incorporation site.
-
pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNACUA specific for the desired non-canonical amino acid.
-
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and Terrific Broth (TB).
-
Antibiotics (e.g., ampicillin and chloramphenicol).
-
3,4,5-trifluorophenylalanine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Ni-NTA affinity chromatography column and buffers.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the pET-target protein plasmid and the pEVOL-aaRS/tRNA plasmid.
-
Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Expression: Dilute the overnight culture into TB medium containing antibiotics and the desired non-canonical amino acid (e.g., 1 mM 3,4,5-trifluorophenylalanine). Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 20°C for 16-20 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Purification: Clarify the lysate by centrifugation and purify the His-tagged protein using a Ni-NTA affinity column according to the manufacturer's instructions.
-
Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -80°C.
Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
This protocol describes the determination of the melting temperature (Tm) of a protein by monitoring the change in its far-UV CD signal as a function of temperature.
Materials:
-
Purified protein solution (0.1-0.2 mg/mL in a suitable buffer, e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
CD spectropolarimeter equipped with a Peltier temperature controller.
-
Quartz cuvette with a 1 mm path length.
Procedure:
-
Instrument Setup: Equilibrate the CD spectropolarimeter and the Peltier temperature controller.
-
Sample Preparation: Prepare the protein sample to the desired concentration in a buffer that does not have a high absorbance in the far-UV region.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer at the starting temperature (e.g., 25°C).
-
Record the CD signal at a wavelength corresponding to a maximum change upon unfolding (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/min) from the starting temperature to a final temperature where the protein is fully unfolded (e.g., 95°C).
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein data.
-
Normalize the data to obtain the fraction of unfolded protein at each temperature.
-
Fit the resulting thermal denaturation curve to a sigmoidal function to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
-
Differential Scanning Calorimetry (DSC)
This protocol details the direct measurement of the thermodynamic parameters of protein unfolding, including the Gibbs free energy of unfolding (ΔGunfolding).
Materials:
-
Purified protein solution (1-2 mg/mL in a suitable buffer).
-
Differential Scanning Calorimeter.
-
Matching buffer for the reference cell.
Procedure:
-
Instrument Setup: Equilibrate the DSC instrument according to the manufacturer's instructions.
-
Sample Preparation: Prepare the protein sample and a matching buffer reference. Degas both solutions before loading.
-
Data Acquisition:
-
Load the protein sample into the sample cell and the matching buffer into the reference cell.
-
Perform a scan by heating the cells at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the entire unfolding transition.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein-buffer scan to obtain the excess heat capacity as a function of temperature.
-
The peak of the resulting thermogram corresponds to the Tm.
-
Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔHcal).
-
The Gibbs free energy of unfolding (ΔGunfolding) at a given temperature can then be calculated using the Gibbs-Helmholtz equation, incorporating the change in heat capacity upon unfolding (ΔCp).
-
References
- 1. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Fluorinated Amino Acids: Established Protocols vs. New Methodologies
For researchers, scientists, and drug development professionals, the selective incorporation of fluorine into amino acids offers a powerful tool to modulate the physicochemical and biological properties of peptides and proteins. This guide provides an objective comparison of established and emerging synthetic methods for fluorinated amino acids, supported by experimental data to inform methodology selection.
The synthesis of fluorinated amino acids has seen significant advancements, moving from classical approaches to more sophisticated catalytic systems. These methods can be broadly categorized into two main strategies: the use of fluorinated building blocks and the direct fluorination of amino acid precursors.[1][2] This comparison will delve into the specifics of both established and novel protocols, evaluating them on key performance indicators such as yield, stereoselectivity, and substrate scope.
Comparison of Synthetic Methodologies
The choice of synthetic route depends heavily on the desired fluorine position, the complexity of the target amino acid, and the required stereochemical purity. While established methods offer reliability, newer techniques often provide access to previously challenging structures and may offer milder reaction conditions.
| Method Category | Specific Protocol | Key Features | Typical Yields | Stereoselectivity | Reference |
| Established Methods | Chiral Ni(II) Complex Alkylation | Utilizes a chiral nickel complex for asymmetric synthesis, allowing for the preparation of a wide range of fluorinated amino acids on a gram scale.[3][4][5] | Good to Excellent (up to 95%) | High (e.g., >92% de, >94% ee) | [3][4] |
| Nucleophilic/Electrophilic Fluorination | Involves the reaction of an amino acid precursor with a fluorinating agent like Selectfluor.[6][7] Can be used for direct C-H fluorination.[6] | Good to Excellent | Variable, can be directed by chelating groups | [6][7] | |
| From Fluorinated Building Blocks | Starts with simple, commercially available fluorinated compounds and builds the amino acid scaffold.[8] | Generally Good | Dependent on the subsequent chiral synthesis steps | [8] | |
| New Methods | Photoredox-Catalyzed Carbofluorination | A mild, metal-free protocol for the synthesis of α-fluoro-α-amino acids using a photocatalyst and a fluorinating agent.[7] | Moderate to Good (e.g., up to 64%) | Not explicitly detailed for stereoselectivity in the provided text | [7] |
| Transition Metal-Catalyzed Cross-Coupling | Employs palladium (e.g., Negishi, Suzuki coupling) or other transition metals to couple fluorinated fragments with amino acid precursors.[6] | Moderate to Excellent (e.g., 53-61% for Suzuki) | Not explicitly detailed for stereoselectivity in the provided text | [6] | |
| Late-Stage Fluorination | Direct fluorination/fluoroalkylation of existing amino acids, peptides, and proteins, offering a convenient way to modify complex biomolecules.[1][2] | Variable | Site-selective, dependent on functional groups | [1][2] | |
| Radiofluorination for PET | Specialized methods for incorporating the fluorine-18 isotope for PET imaging, often using metal-catalyzed or heteroatom-18F bond formation strategies.[9] | Reported as Radiochemical Yields (RCYs), e.g., 35-69% | Not the primary focus | [9] |
Experimental Workflows and Synthetic Strategies
The general workflow for benchmarking these synthetic methods involves synthesis, purification, and characterization of the fluorinated amino acids. This is followed by comparative analysis of key performance metrics.
Workflow for benchmarking fluorinated amino acid synthesis methods.
The diverse strategies for synthesizing fluorinated amino acids can be categorized based on the timing and nature of the fluorine introduction.
Overview of major synthetic strategies.
Detailed Experimental Protocols
While full experimental details are found in the supporting information of the cited literature, the following provides an overview of the general procedures for two distinct methods.
General Protocol for Asymmetric Synthesis via Chiral Ni(II) Complex
This method, developed by Soloshonok and coworkers, allows for the gram-scale synthesis of various fluorinated amino acids with high enantiomeric purity.[3][5]
-
Complex Formation: A chiral ligand, typically derived from a natural amino acid, is reacted with a nickel(II) salt to form the chiral Ni(II) complex.
-
Alkylation: The Ni(II) complex of a glycine or alanine Schiff base is deprotonated with a base (e.g., sodium hydride) and then reacted with a fluorinated alkylating agent (e.g., a fluorinated alkyl iodide). The reaction is carried out under inert atmosphere and at controlled temperatures.
-
Hydrolysis and Purification: The resulting alkylated Ni(II) complex is hydrolyzed, typically with aqueous acid, to release the free fluorinated amino acid. The product is then purified by standard techniques such as ion-exchange chromatography or crystallization. The diastereomeric purity of the intermediate complex often correlates to the enantiomeric purity of the final amino acid.[4]
General Protocol for Photoredox-Catalyzed Carbofluorination
This metal-free method provides access to α-fluoro-α-amino acids under mild conditions.[7]
-
Reaction Setup: A solution of the dehydroalanine (Dha) derivative, an alkyltrifluoroborate salt, a photocatalyst (e.g., an acridinium salt), and a fluorinating agent (e.g., Selectfluor) in a suitable solvent is prepared in a reaction vessel.
-
Irradiation: The reaction mixture is degassed and then irradiated with blue LEDs at room temperature for a specified period.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the desired α-fluoro-α-amino acid derivative.
Conclusion
The field of fluorinated amino acid synthesis is rapidly evolving. Established methods, particularly those employing chiral Ni(II) complexes, remain highly valuable for their scalability and excellent stereocontrol.[3][4][5] Newer methods, such as photoredox catalysis and advanced transition metal-catalyzed reactions, are expanding the toolbox for accessing novel and complex fluorinated amino acids, often under milder conditions.[6][7] The choice of method will ultimately be guided by the specific research goals, including the desired structure, scale, and stereochemical purity of the final product.
References
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides. | Semantic Scholar [semanticscholar.org]
- 3. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Distinguishing 2-amino-3-(3,4,5-trifluorophenyl)propanoic Acid in Complex Mixtures: A Comparative Guide to Isotopic Labeling Strategies
For researchers, scientists, and drug development professionals facing the challenge of accurately identifying and quantifying the non-canonical amino acid 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid within complex biological matrices, isotopic labeling coupled with mass spectrometry offers a powerful analytical solution. This guide provides a comprehensive comparison of key isotopic labeling strategies, outlining their principles, workflows, and considerations for application to this specific fluorinated amino acid.
Introduction to Isotopic Labeling for Mass Spectrometry
Isotopic labeling involves the incorporation of stable, heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into a target molecule or protein. This creates a mass shift that allows for its differentiation from its unlabeled counterpart by a mass spectrometer. The chemical identity of the labeled and unlabeled molecules is identical, leading to similar behavior in chromatographic separation and ionization, which enables accurate relative and absolute quantification.
This guide compares three principal strategies for the isotopic labeling of this compound:
-
Metabolic Labeling using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): An in vivo method where cells incorporate a heavy version of the amino acid into their proteins.
-
Chemical Labeling using Isobaric Tags: In vitro methods like Isotope-Coded Affinity Tags (ICAT) and Tandem Mass Tags (TMT) that chemically attach mass-balanced tags to peptides post-extraction.
-
Custom Synthesis of an Isotopic Internal Standard: The de novo synthesis of an isotopically labeled version of this compound to be used as a spike-in standard.
Comparison of Isotopic Labeling Strategies
The choice of labeling strategy depends on the experimental goals, the nature of the sample, and available resources. The following table summarizes the key features of each approach.
| Feature | SILAC (Metabolic Labeling) | Chemical Labeling (ICAT, TMT) | Custom Isotopic Internal Standard |
| Labeling Stage | In vivo (during cell culture) | In vitro (post-protein extraction and digestion) | In vitro (spiked into sample) |
| Principle | Metabolic incorporation of heavy amino acid | Chemical conjugation of isobaric tags to peptides | Co-analysis with a known quantity of a heavy version of the analyte |
| Applicability | Cell culture systems that can incorporate the amino acid | Any protein/peptide sample | Any sample type |
| Quantification | Relative (compares protein abundance between cell populations) | Relative (compares peptide abundance across multiple samples) | Absolute (determines the precise amount of the analyte) |
| Multiplexing | Typically 2-3 plex | High (up to 18-plex with TMTpro) | Not applicable for multiplexing in the same way |
| Sample Prep | Complex (requires cell culture adaptation) | Moderately complex (involves chemical reactions) | Simple (spiking-in) |
| Accuracy | High (labeling is internal to the protein) | High (precise chemical reactions) | Very high (ideal internal standard) |
| Cost | Moderate to High (labeled media and amino acids) | High (reagents and instrumentation) | High (custom synthesis) |
Experimental Workflows and Methodologies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the quantitative analysis of proteomes.[1][2] It relies on the metabolic incorporation of "light" or "heavy" amino acids into proteins in living cells.[3][4]
Workflow for SILAC-based analysis of this compound:
Experimental Protocol for SILAC:
-
Synthesis of Heavy Amino Acid: Synthesize this compound with ¹³C and/or ¹⁵N labels. Common labeling patterns include uniform ¹³C labeling of the phenyl ring or ¹³C and ¹⁵N labeling of the amino acid backbone.
-
Media Preparation: Prepare custom cell culture media lacking the natural counterpart of the amino acid to be labeled, and supplement one with the "light" (unlabeled) and the other with the "heavy" synthesized amino acid.
-
Cell Adaptation: Culture the cells for at least six generations in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid into the proteome.[3][5]
-
Experimental Treatment: Apply the experimental conditions to the cell cultures.
-
Sample Preparation: Harvest the cells, combine the "light" and "heavy" cell populations in a 1:1 ratio, and extract the proteins.
-
Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of peptides containing the light and heavy forms of this compound.
Chemical Labeling: ICAT and TMT
Chemical labeling strategies are performed in vitro on extracted proteins or peptides.
-
Isotope-Coded Affinity Tags (ICAT): ICAT reagents specifically label cysteine residues.[6][7] One sample is labeled with a "light" reagent and the other with a "heavy" (deuterium or ¹³C-containing) reagent.[6][8] The tagged peptides can then be affinity-purified.
-
Tandem Mass Tags (TMT): TMTs are isobaric tags, meaning they have the same total mass.[9][10] They are used to label the N-terminus and lysine residues of peptides.[11] Upon fragmentation in the mass spectrometer, reporter ions with different masses are generated, allowing for relative quantification of the peptides from different samples.[9][12]
Workflow for Chemical Labeling:
Experimental Protocol for TMT Labeling:
-
Protein Extraction and Digestion: Extract proteins from your samples and digest them into peptides using trypsin.
-
Peptide Labeling: Label the peptides from each sample with a different TMT reagent according to the manufacturer's protocol.
-
Sample Combining: Combine the labeled peptide samples in a 1:1:1... ratio.
-
Fractionation (Optional but Recommended): Fractionate the combined peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. The instrument should be configured for MS3 analysis to accurately quantify the TMT reporter ions.
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of each peptide across the different samples based on the intensity of the TMT reporter ions.
Custom Synthesis of an Isotopic Internal Standard
This approach involves the chemical synthesis of this compound with stable isotopes incorporated at specific positions. This labeled compound serves as an ideal internal standard for absolute quantification.
Workflow for Absolute Quantification using a Custom Standard:
Experimental Protocol for Quantification with a Custom Standard:
-
Synthesis of Labeled Standard: Synthesize this compound with a known isotopic enrichment (e.g., ¹³C₆-phenyl ring).
-
Standard Curve Generation: Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a representative matrix and adding a fixed concentration of the labeled internal standard.
-
Sample Preparation: To each unknown sample, add a known amount of the isotopically labeled internal standard.
-
Extraction: Perform the necessary extraction and clean-up steps to isolate the analyte and internal standard from the sample matrix.
-
LC-MS/MS Analysis: Analyze the prepared standards and samples by LC-MS/MS. Monitor the specific precursor-to-product ion transitions for both the unlabeled analyte and the labeled internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. Use this curve to determine the concentration of the analyte in the unknown samples.
Data Presentation and Expected Outcomes
The quantitative data obtained from these methods can be summarized for clear comparison.
Table 2: Expected Quantitative Outputs
| Labeling Strategy | Typical Data Output | Example |
| SILAC | Ratios of heavy to light peptide intensities | Protein X is 2.5-fold more abundant in the treated sample compared to the control. |
| TMT | Ratios of reporter ion intensities | The abundance of peptide Y in sample A, B, and C is 1.0, 1.8, and 0.5, respectively, relative to the internal reference. |
| Custom Standard | Absolute concentration | The concentration of this compound in the sample is 15.2 ng/mL. |
Conclusion
The selection of an appropriate isotopic labeling strategy is critical for the successful differentiation and quantification of this compound in complex mixtures.
-
SILAC is the method of choice for quantitative proteomics in cell culture systems, providing high accuracy by minimizing sample handling errors. Its application to the target amino acid is contingent on its efficient uptake and incorporation by the cells.
-
Chemical labeling methods like TMT offer high-throughput and multiplexing capabilities, making them suitable for comparing multiple samples. These methods are broadly applicable to any protein sample containing the amino acid of interest after proteolytic digestion.
-
The synthesis of a custom isotopic internal standard is the gold standard for absolute quantification, providing the most accurate and precise measurement of the analyte's concentration.
Researchers should carefully consider their specific research questions, sample types, and available instrumentation when choosing the most suitable isotopic labeling strategy. For novel or uncharacterized non-canonical amino acids, a combination of these techniques may be necessary to gain a comprehensive understanding of their biological roles.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. masspec.scripps.edu [masspec.scripps.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tandem mass tag - Wikipedia [en.wikipedia.org]
- 11. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 12. Tandem Mass Tag Systems | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Proper Disposal of 2-amino-3-(3,4,5-trifluorophenyl)propanoic Acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-amino-3-(3,4,5-trifluorophenyl)propanoic Acid (CAS No. 261952-26-5). [1] These guidelines are compiled to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this halogenated amino acid derivative.
I. Immediate Safety and Hazard Considerations
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or aerosols. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a manner that prevents its release into the environment.
1. Waste Identification and Segregation:
-
Identify the waste as a non-halogenated or halogenated organic solid. Given the trifluorophenyl group, it should be treated as a halogenated organic waste .
-
Do not mix this waste with other waste streams, particularly incompatible materials.
2. Containerization:
-
Use a designated, properly labeled, and sealable waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
3. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from sources of ignition.
-
Ensure the storage area is segregated from incompatible materials.
4. Final Disposal:
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information regarding the chemical.
-
Disposal should be carried out at an approved waste disposal plant, likely through incineration at a high temperature to ensure complete destruction of the halogenated organic compounds.[4][5]
III. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Containment:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
Dampening the spilled material with a small amount of water may help to reduce dust formation.[6]
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound
Disclaimer: The information provided is based on general principles of laboratory safety and data from similar chemical compounds. Always consult your institution's specific safety and disposal guidelines and the most current Safety Data Sheet available.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
